TAMRA maleimide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H28N4O6 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
3',6'-bis(dimethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C31H28N4O6/c1-33(2)19-6-9-23-25(16-19)40-26-17-20(34(3)4)7-10-24(26)31(23)22-8-5-18(15-21(22)30(39)41-31)29(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H,32,38) |
InChI Key |
DAJTYOCTYAARHG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCN5C(=O)C=CC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of TAMRA Maleimide in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine (TAMRA) maleimide (B117702) is a highly specific, thiol-reactive fluorescent dye integral to a wide array of applications in biochemistry and cell biology. Its bright orange-red fluorescence, coupled with the maleimide group's high affinity for sulfhydryl groups, makes it an invaluable tool for the site-specific labeling of proteins, peptides, and other biomolecules at cysteine residues.[1][2] This technical guide provides an in-depth overview of the properties, applications, and methodologies associated with TAMRA maleimide, with a focus on its utility in protein labeling, fluorescence resonance energy transfer (FRET) assays, and cellular imaging.
Core Principles: The Chemistry of Thiol-Reactive Labeling
The utility of this compound hinges on the specific and efficient reaction between the maleimide moiety and a thiol group (sulfhydryl group), predominantly found in the amino acid cysteine.[3] This reaction, a Michael addition, proceeds under mild physiological conditions (pH 6.5-7.5) to form a stable, covalent thioether bond.[3] This high selectivity allows for the precise attachment of the TAMRA fluorophore to a specific site on a protein or peptide, provided a cysteine residue is present.[1][2]
Physicochemical and Spectral Properties of 6-TAMRA Maleimide
A thorough understanding of the spectral properties of this compound is essential for designing and executing successful fluorescence-based experiments. These properties can be influenced by environmental factors such as solvent polarity and conjugation to a biomolecule.[4] The key quantitative data for 6-TAMRA maleimide are summarized in the table below.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~541-555 nm[1][2] | The peak wavelength for absorbing light. |
| Emission Maximum (λem) | ~567-580 nm[1][2] | The peak wavelength of emitted fluorescence. |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹[2][4] | A measure of how strongly the molecule absorbs light at its λex. |
| Fluorescence Quantum Yield (Φ) | ~0.1[4][5] | The efficiency of converting absorbed photons into emitted photons. This value is highly dependent on the local environment. |
| Molecular Formula | C₃₁H₂₈N₄O₆[1][2] | |
| Molecular Weight | 552.58 g/mol [1][2] | |
| Solubility | Good in DMSO and DMF[1][2] | |
| Reactivity | Specifically reacts with thiol (sulfhydryl) groups[1][2] |
Key Applications in Biochemistry
This compound's properties make it a versatile tool for a variety of biochemical applications:
-
Site-Specific Protein Labeling : For the visualization and tracking of proteins in various assays.[2]
-
Fluorescence Resonance Energy Transfer (FRET) Assays : TAMRA often serves as an excellent acceptor fluorophore in FRET pairs, allowing for the study of molecular interactions, conformational changes, and enzymatic activity.[6]
-
Fluorescence Microscopy and Cellular Imaging : Its bright fluorescence allows for the imaging of labeled proteins within fixed and live cells.[7]
-
Flow Cytometry : Enables the quantification of protein thiols on and within cells.[8]
-
Fluorescent Western Blotting : For the detection of specific proteins.[9]
Experimental Protocols
Protocol 1: Labeling of Cysteine-Containing Proteins with 6-TAMRA Maleimide
This protocol outlines the general steps for the covalent attachment of 6-TAMRA maleimide to cysteine residues in a protein.
Materials:
-
Cysteine-containing protein
-
6-TAMRA maleimide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed[1]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)[4]
-
Purification column (e.g., size-exclusion or desalting column)[6]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[10]
-
If the protein contains disulfide bonds that need to be reduced to free up cysteine thiols, add a 10-fold molar excess of TCEP and incubate at room temperature for 30 minutes.[2] Note: Dithiothreitol (DTT) can also be used, but it must be removed before the addition of the maleimide dye.[1]
-
If a reducing agent was used, remove it using a desalting column equilibrated with the degassed reaction buffer.[2]
-
-
Dye Preparation:
-
Labeling Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved 6-TAMRA maleimide to the protein solution.[2] The optimal ratio may need to be determined empirically.[2]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[2][6] Gentle mixing can improve labeling efficiency.[6]
-
-
Quenching (Optional):
-
Purification of Labeled Protein:
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL, which represents the average number of dye molecules per protein, can be determined spectrophotometrically.[1]
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of 6-TAMRA (~555 nm, A_max).[1]
-
Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = A_max / ε_dye where ε_dye for 6-TAMRA is ~90,000 M⁻¹cm⁻¹.[1]
-
The concentration of the protein can be calculated from the absorbance at 280 nm after correcting for the dye's absorbance at this wavelength.
-
The DOL is the molar ratio of the dye to the protein.
Visualizing Workflows and Pathways
Protein Labeling Workflow
The following diagram illustrates the general workflow for labeling a protein with this compound.
Caption: Workflow for this compound protein labeling.
FRET-Based Protease Activity Assay
This compound is frequently used as an acceptor in FRET-based assays to monitor enzyme activity. A peptide substrate is synthesized with a FRET donor and a TAMRA acceptor on opposite sides of a protease cleavage site. In the intact peptide, the donor's fluorescence is quenched by TAMRA. Upon cleavage by the protease, the donor and acceptor are separated, leading to an increase in the donor's fluorescence.
Caption: Principle of a FRET-based protease assay.
Conclusion
This compound remains a cornerstone fluorescent probe in biochemistry due to its reliability, bright signal, and specificity for thiol groups. Its utility in site-specifically labeling proteins has enabled significant advancements in our understanding of protein function, interactions, and localization. The detailed protocols and conceptual workflows provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals seeking to effectively employ this compound in their experimental designs. As with any fluorescent probe, careful consideration of its photochemical properties and optimization of labeling conditions are paramount for achieving robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to TAMRA Maleimide (B117702): Structure, Properties, and Applications in Bioconjugation
This guide provides a comprehensive overview of Tetramethylrhodamine (TAMRA) maleimide, a widely used thiol-reactive fluorescent probe. We will delve into its chemical structure, physicochemical and spectral properties, and its reaction mechanism. Furthermore, this document outlines detailed experimental protocols for its application in labeling biomolecules, particularly proteins.
Chemical Structure and Isomers
TAMRA (TMR) is a xanthene dye characterized by its bright orange-red fluorescence and robust photophysical properties.[1][2] It is available as two isomers, the 5-isomer and the 6-isomer, which possess nearly identical fluorescent properties.[2][3] However, for applications requiring high reproducibility, such as chromatography or electrophoresis, using a pure single isomer is recommended to avoid peak doubling or smearing of the labeled product.[2][4] The 5-isomer is predominantly used for labeling peptides and proteins.[4] The maleimide functional group is introduced to make the fluorophore reactive towards thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins.[5][6]
Below is the chemical structure for 5-TAMRA maleimide.
Caption: Chemical Structure of 5-TAMRA maleimide.
Properties of TAMRA Maleimide
This compound is a versatile fluorescent label with well-characterized properties. The quantitative data for 5-TAMRA maleimide and a common variant, 5-TAMRA C6 maleimide, are summarized below.
| Property | 5-TAMRA Maleimide | 5-TAMRA C6 Maleimide | Reference(s) |
| IUPAC Name | 1-[2-({3',6'-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1,9'-xanthen]-5-yl}carbonylamino)ethyl]-1H-pyrrole-2,5-dione | N/A | [3][7] |
| Molecular Formula | C₃₁H₂₈N₄O₆ | C₃₄H₃₄N₄O₆ | [3][7] |
| Molecular Weight | ~552.59 g/mol | ~623.67 g/mol | [7][8] |
| Appearance | Red solid | Red solid | [9] |
| Solubility | Good in anhydrous DMSO and DMF | Good in anhydrous DMSO and DMF | [2][3][10] |
| Excitation Max (λex) | ~552-555 nm | ~552 nm | [1][8] |
| Emission Max (λem) | ~578-580 nm | ~578 nm | [1][8] |
| Molar Extinction Coeff. | ~90,000-95,000 M⁻¹cm⁻¹ | ~90,000 M⁻¹cm⁻¹ | [1][8][9][11] |
| Quantum Yield (Φ) | ~0.1-0.5 | N/A | [1][11] |
| Storage Conditions | -20°C, protected from light and moisture | -20°C, protected from light and moisture | [3][10][12] |
Reaction of this compound with Thiols
This compound is a thiol-reactive dye, meaning it selectively forms a covalent bond with sulfhydryl groups (-SH).[11] This reaction is highly specific for cysteine residues in proteins under controlled pH conditions. The maleimide group reacts with the thiol via a Michael addition reaction to form a stable thioether linkage.[5][13]
The optimal pH for this conjugation reaction is between 6.5 and 7.5.[10][13] Within this range, the maleimide group shows high selectivity for thiols over other nucleophilic groups like amines (e.g., lysine (B10760008) residues).[13] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[13] As the pH increases above 7.5, the reactivity towards primary amines increases, which can lead to undesirable side reactions.[13]
Caption: Thiol-Maleimide Conjugation Reaction.
Experimental Protocols
General Considerations
-
Buffers: Use buffers free of thiols, such as PBS, Tris, or HEPES, at a concentration of 10-100 mM, ensuring the pH is maintained between 7.0 and 7.5.[13] It is recommended to degas the buffer to prevent the oxidation of thiols.[5]
-
Reducing Disulfide Bonds: If the protein of interest contains disulfide bonds, they must be reduced to free sulfhydryl groups. TCEP (Tris(2-carboxyethyl)phosphine) is often the preferred reducing agent as it is thiol-free and typically does not need to be removed before conjugation.[13] A 10-100 fold molar excess of TCEP can be used with an incubation time of 30-60 minutes at room temperature.[10][13] If DTT is used, it must be completely removed before adding the maleimide dye.[13]
-
Dye Preparation: this compound has poor solubility in aqueous solutions.[10] It is essential to first prepare a concentrated stock solution (e.g., 10 mg/mL or 10 mM) in an anhydrous organic solvent like DMSO or DMF immediately before use.[10][11]
-
Molar Ratio: The optimal molar ratio of dye to protein should be determined empirically. A 10:1 to 20:1 dye-to-protein molar excess is a common starting point.[10][13]
Protein Labeling Workflow
The following diagram illustrates a typical workflow for labeling a protein with this compound.
Caption: Experimental Workflow for Protein Labeling.
Detailed Step-by-Step Protocol
-
Protein Preparation:
-
Dye Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced protein solution to achieve the desired molar ratio (a 10:1 to 20:1 dye-to-protein ratio is a good starting point).[13]
-
Mix gently and incubate the reaction for 2 hours at room temperature or overnight at 4°C.[13] The reaction should be protected from light.[13]
-
-
Quenching the Reaction:
-
To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to a final concentration sufficient to react with any excess maleimide.[13]
-
-
Purification of the Labeled Protein:
-
After quenching, it is essential to remove the unreacted dye and quenching agent.[13]
-
The most common purification method is size-exclusion chromatography (e.g., a gel filtration column like Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).[11][13] The labeled protein will elute first, followed by the smaller, unreacted dye molecules.
-
Applications
This compound is a cornerstone reagent in bioconjugation with a wide range of applications:[14]
-
Protein Labeling: Site-specific labeling of cysteine residues for use in fluorescence microscopy, flow cytometry, and fluorescent western blotting.[12][14]
-
Antibody-Drug Conjugates (ADCs): Used in the development of ADCs where a cytotoxic drug is attached to an antibody via a maleimide linker, allowing for targeted drug delivery to cancer cells.[14]
-
Fluorescence Resonance Energy Transfer (FRET): TAMRA serves as an excellent acceptor for fluorophores like fluorescein (B123965) in FRET-based assays to study molecular interactions.[9]
-
Surface Functionalization: Immobilization of proteins and other biomolecules onto surfaces for applications in biosensors and diagnostics.[14]
By understanding the chemical properties and reaction conditions of this compound, researchers can effectively utilize this powerful tool for a multitude of applications in biological and biomedical research.
References
- 1. lifetein.com [lifetein.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. 5-TAMRA Maleimide [Tetramethylrhodamine-5-maleimide] *CAS 154480-30-5* | AAT Bioquest [aatbio.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. stratech.co.uk [stratech.co.uk]
- 7. medkoo.com [medkoo.com]
- 8. 5-TAMRA C6 maleimide | AAT Bioquest [aatbio.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
TAMRA Maleimide: A Technical Guide to its Fluorescence Spectrum and Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Tetramethylrhodamine (TAMRA) maleimide (B117702), a widely utilized thiol-reactive fluorescent dye for the labeling of proteins, peptides, and other biomolecules. A thorough understanding of its fluorescence spectrum and quantum yield is paramount for the generation of reliable and reproducible data in a multitude of applications, including cellular imaging, fluorescence resonance energy transfer (FRET) assays, and flow cytometry.
Core Photophysical Properties of TAMRA Maleimide
TAMRA (also known as TMR or tetramethylrhodamine) is a xanthene dye valued for its bright, orange-red fluorescence and photostability.[1][2] The maleimide functional group allows for specific covalent attachment to sulfhydryl (thiol) groups, typically found in cysteine residues of proteins.[3][4][5] It is commercially available as two isomers, the 5-isomer and the 6-isomer, which possess nearly identical spectral properties.[1][6]
The key photophysical parameters of this compound are summarized in the table below. It is crucial to note that these values, particularly the quantum yield, are highly sensitive to the local environment, including solvent polarity, pH, and conjugation to a biomolecule.[7]
| Property | Value | Notes |
| Excitation Maximum (λex) | ~541 - 555 nm | The peak wavelength for absorbing light.[1][2][3][6][8][9][10][11] |
| Emission Maximum (λem) | ~567 - 580 nm | The peak wavelength of emitted fluorescence.[1][2][3][6][8][9][10][11] |
| Molar Extinction Coefficient (ε) | ~84,000 - 90,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at its λex.[1][2][3][6][9][10] |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.3 | Represents the efficiency of photon emission after absorption. This value is highly environment-dependent.[1][2][3][6][7][10] |
| Solubility | Good | Readily dissolves in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][3][6][10] |
Experimental Protocols
Accurate characterization of this compound's fluorescence properties is essential for quantitative studies. Below are detailed methodologies for key experiments.
Measurement of Absorbance and Emission Spectra
This protocol outlines the steps to determine the absorbance and emission spectra of this compound in a specific solvent or buffer.
Materials:
-
6-TAMRA Maleimide
-
Spectroscopy-grade solvent (e.g., methanol, DMSO, or a relevant buffer like PBS at pH 7.0-7.5)[9]
-
Spectrophotometer
-
Fluorometer
-
Quartz cuvettes[9]
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mg/mL) in an anhydrous organic solvent such as DMSO or DMF. Store this solution at -20°C, protected from light.[9]
-
Working Solution Preparation: Dilute the stock solution in the desired solvent to a concentration suitable for spectroscopic measurements. For absorbance, the peak absorbance should ideally be between 0.1 and 1.0. For fluorescence measurements, use a lower concentration to avoid inner filter effects.[9]
-
Absorbance Spectrum Measurement:
-
Emission Spectrum Measurement:
Determination of Fluorescence Quantum Yield (Comparative Method)
The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[12][13]
Materials:
-
This compound solution (sample)
-
Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a series of dilutions for both the this compound sample and the quantum yield standard in the same solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to prevent inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution of the sample and the standard. Record the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer. Ensure the excitation and emission slit widths are identical for all measurements.
-
For each dilution, record the corrected fluorescence emission spectrum.
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for both datasets. The slope of this line is the gradient (Grad).
-
-
Quantum Yield Calculation: The quantum yield of the this compound sample (Φ_sample) is calculated using the following equation:[7][13]
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample is the slope from the plot for the this compound sample.
-
Grad_std is the slope from the plot for the standard.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term cancels out).
-
Visualizations
Experimental Workflow for Protein Labeling with this compound
The following diagram illustrates a typical workflow for the covalent labeling of a cysteine-containing protein with this compound.
Caption: Workflow for labeling proteins with this compound.
Logical Relationship for Quantum Yield Calculation
This diagram shows the relationship between the measured parameters used to calculate the relative quantum yield.
Caption: Logical flow for relative quantum yield determination.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. BioActs Official Website [bioacts.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound, 5-isomer (A270322) | Antibodies.com [antibodies.com]
- 11. abcam.cn [abcam.cn]
- 12. agilent.com [agilent.com]
- 13. chem.uci.edu [chem.uci.edu]
An In-depth Technical Guide to the Core Properties of TAMRA Maleimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential spectral and reactive properties of Tetramethylrhodamine (TAMRA) maleimide (B117702), a fluorescent probe widely utilized for the specific labeling of biomolecules. This document outlines its absorbance and emission characteristics, provides detailed experimental protocols for its use and characterization, and visualizes the fundamental labeling workflow.
Core Spectral and Physical Properties
TAMRA maleimide is a thiol-reactive fluorescent dye that is extensively used to label proteins, peptides, and other molecules containing free sulfhydryl groups, such as cysteine residues.[1] The maleimide group reacts specifically with thiols to form a stable thioether bond.[2] The dye is typically a dark-colored solid, soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] It is available as either a single isomer (5-TAMRA or 6-TAMRA) or a mixture of both. Single isomers are often preferred for applications requiring high reproducibility to avoid multiple labeled species that can complicate analysis.[1][3]
Data Presentation
The quantitative spectral and physical properties of this compound are summarized in the table below. These values are crucial for designing fluorescence-based experiments and for the proper configuration of instrumentation. It is important to note that the spectral properties can be influenced by environmental factors such as solvent polarity and the conjugation to a biomolecule.[1] For instance, the absorption and emission spectra of TAMRA-labeled proteins may exhibit a red-shift of approximately 8 nm in a pH 8 buffer compared to methanol (B129727), with a concurrent decrease in the extinction coefficient of about 10%.[1]
| Property | Value | Notes |
| Maximum Absorbance (λabs) | ~540-553 nm[1][4][5] | The peak wavelength for absorbing light. |
| Maximum Emission (λem) | ~565-578 nm[1][2][4][6] | The peak wavelength of emitted fluorescence. |
| Molar Extinction Coefficient (ε) | ~84,000 cm⁻¹M⁻¹[1] | A measure of how strongly the molecule absorbs light at its λabs. |
| Fluorescence Quantum Yield (Φ) | ~0.1[1][7][8] | The efficiency of converting absorbed photons into emitted photons. |
| Correction Factor at 280 nm (CF280) | ~0.19 - 0.2[1] | Used to correct for dye absorbance when measuring protein concentration. |
Experimental Protocols
This protocol provides a general procedure for determining the absorbance and emission spectra of this compound.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Methanol or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mg/mL) in anhydrous DMSO or DMF. Store this solution at -20°C, protected from light.[1]
-
Working Solution Preparation: Dilute the stock solution in the desired solvent (e.g., methanol or PBS) to a concentration suitable for spectroscopic measurements. For absorbance measurements, the peak absorbance should ideally be between 0.1 and 1.0. For fluorescence measurements, the concentration should be low enough to prevent inner filter effects.[1]
-
Absorbance Spectrum Measurement:
-
Emission Spectrum Measurement:
This protocol describes a general method for conjugating this compound to proteins via cysteine residues.
Materials:
-
Protein with accessible cysteine residues in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
This compound stock solution (in DMSO or DMF)
-
(Optional) A reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.[9]
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.[9]
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, treat with a reducing agent like TCEP to ensure free sulfhydryl groups are available for labeling. Remove the reducing agent before adding the dye.
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the TAMRA-labeled protein from the unreacted dye using a size-exclusion chromatography column.[9]
-
The labeled protein will elute first, followed by the smaller, unreacted dye molecules.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified, labeled protein at 280 nm (for the protein) and at the λabs of TAMRA (around 541-553 nm).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm using the provided correction factor.
-
Calculate the dye concentration using its molar extinction coefficient.
-
The DOL is the molar ratio of the dye to the protein.
-
Mandatory Visualization
Caption: Workflow for labeling a thiol-containing protein with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. BioActs Official Website [bioacts.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. biotium.com [biotium.com]
- 5. Tetramethylrhodamine-5-(and-6) C2 maleimide [anaspec.com]
- 6. 5-TAMRA Maleimide [Tetramethylrhodamine-5-maleimide] *CAS 154480-30-5* | AAT Bioquest [aatbio.com]
- 7. This compound, 5-isomer (A270322) | Antibodies.com [antibodies.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thiol-Reactive Fluorescent Dyes for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of thiol-reactive fluorescent dyes, their application in protein labeling, and detailed protocols for their effective use. The strategic labeling of proteins with fluorescent probes is a cornerstone of modern biological research and drug development, enabling the visualization and quantification of protein expression, localization, interaction, and conformational changes. Thiol-reactive dyes, which specifically target cysteine residues, offer a precise method for site-specific labeling, minimizing the potential for functional disruption that can occur with more broadly reactive chemistries.
Core Principles of Thiol-Reactive Labeling
The specific and efficient labeling of proteins with thiol-reactive fluorescent dyes relies on the nucleophilic nature of the thiol group (sulfhydryl group, -SH) present in the side chain of cysteine residues. This approach is highly valued because cysteine is a relatively rare amino acid in many proteins, allowing for targeted labeling at specific sites, which can be naturally occurring or introduced via site-directed mutagenesis.[1][2] The two most common classes of thiol-reactive fluorescent dyes are those containing maleimide (B117702) and haloacetamide (such as iodoacetamide (B48618) and bromoacetamide) functional groups.
Maleimide-Based Dyes: These are the most widely used thiol-reactive reagents.[3] The reaction proceeds via a Michael addition, where the thiol group attacks the double bond of the maleimide ring, forming a stable thioether bond.[4] This reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5.[5] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[4][5]
Haloacetamide-Based Dyes: Iodoacetamides and bromoacetamides react with thiols through a nucleophilic substitution reaction, resulting in a stable thioether linkage.[3] While also effective, they can sometimes exhibit lower specificity than maleimides and may react with other nucleophilic residues like histidine and methionine, particularly at higher pH.[3]
Key Considerations for Successful Protein Labeling
Several factors must be carefully controlled to ensure efficient and specific labeling of the target protein while preserving its biological activity:
-
pH: The pH of the reaction buffer is critical. For maleimide reactions, a pH between 6.5 and 7.5 is optimal to ensure high selectivity for thiol groups.[5] Above this range, reactivity towards primary amines increases, and the maleimide group is more susceptible to hydrolysis.[6]
-
Reducing Agents: Cysteine residues within a protein can form disulfide bonds with each other, rendering them unreactive to thiol-reactive dyes. To label these cysteines, the disulfide bonds must first be reduced. Tris(2-carboxyethyl)phosphine (TCEP) is a common choice as it is a non-thiol-containing reducing agent and typically does not need to be removed before labeling.[2] However, it's important to note that TCEP can sometimes interact with certain dyes, so its compatibility should be considered.[2][7][8] Dithiothreitol (DTT) is another effective reducing agent, but being a thiol-containing compound, it must be removed (e.g., by dialysis or gel filtration) before adding the thiol-reactive dye.[2]
-
Dye-to-Protein Ratio: The molar ratio of the fluorescent dye to the protein needs to be optimized to achieve the desired degree of labeling. A significant excess of the dye can lead to non-specific labeling or labeling of multiple sites, which might affect protein function or lead to fluorescence quenching.[9] Conversely, an insufficient amount of dye will result in a low degree of labeling and a weaker signal.
-
Reaction Time and Temperature: Labeling reactions are typically carried out for a few hours at room temperature or overnight at 4°C.[10] The optimal time and temperature should be determined empirically for each specific protein and dye combination.
-
Purification: After the labeling reaction, it is crucial to remove any unreacted, free dye from the labeled protein. This is commonly achieved through size-exclusion chromatography (e.g., gel filtration) or dialysis.[11]
Quantitative Data of Common Thiol-Reactive Fluorescent Dyes
The selection of a fluorescent dye depends on the specific application, the available excitation sources, and the desired emission wavelength. The following table summarizes the key spectral properties of several common thiol-reactive fluorescent dyes to facilitate comparison.
| Dye | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Fluorescein-5-Maleimide | Maleimide | 494 | 518[6] | ≥ 80,000[6] | ~0.85 |
| Alexa Fluor™ 488 C5 Maleimide | Maleimide | 493 | 516[10] | 72,000[10] | 0.92[12][13] |
| BODIPY™ FL Maleimide | Maleimide | 503 | 509[14] | 92,000[14] | 0.97[14][15] |
| Tetramethylrhodamine-5-maleimide | Maleimide | 543 | 575 | ~85,000 | ~0.21 |
| Rhodamine Red™ C2 Maleimide | Maleimide | ~560 | ~580[16] | ~119,000 | N/A |
| Eosin-5-maleimide | Maleimide | 524 | 545 | 100,000[6][10][17] | 0.57[6][10][17] |
| Cy®5 Maleimide | Maleimide | 646 | 662[14] | 250,000[13][14] | 0.2[14] |
| Cy®5.5 Maleimide | Maleimide | 675 | 694[18] | 190,000[18] | 0.2[19] |
Note: Quantum yield and extinction coefficient can be influenced by the solvent and conjugation to a protein. The values presented are generally for the free dye in a reference solvent.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in labeling proteins with thiol-reactive fluorescent dyes.
General Protocol for Protein Labeling with a Maleimide Dye
This protocol provides a general workflow for labeling a protein with a maleimide-functionalized fluorescent dye. Optimization of the dye-to-protein ratio and reaction conditions may be necessary for specific proteins.
Materials:
-
Protein of interest containing at least one free cysteine residue
-
Thiol-reactive fluorescent dye (e.g., maleimide derivative)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, Tris) at pH 7.0-7.5
-
Reducing Agent (optional): TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
Stop solution (optional): A solution of a small molecule thiol like β-mercaptoethanol or L-cysteine to quench the reaction.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein solution contains other thiol-containing compounds, they must be removed by dialysis or buffer exchange.
-
-
Reduction of Disulfide Bonds (Optional):
-
If labeling of cysteines involved in disulfide bonds is desired, add a 10- to 20-fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 30-60 minutes.
-
If using DTT, a larger excess may be required, and the DTT must be removed by size-exclusion chromatography or dialysis before adding the dye.
-
-
Dye Preparation:
-
Prepare a 1-10 mM stock solution of the thiol-reactive dye in anhydrous DMF or DMSO. This should be done immediately before use as the reactive groups can hydrolyze in the presence of moisture.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution. Add the dye solution dropwise while gently stirring or vortexing to ensure efficient mixing.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a small molecule thiol (e.g., β-mercaptoethanol or L-cysteine) can be added to a final concentration of 10-100 mM to react with any excess dye.
-
-
Purification of the Labeled Protein:
-
Separate the fluorescently labeled protein from the unreacted dye and any quenching reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.
-
Alternatively, dialysis can be used for purification.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum.
-
The DOL can be calculated using the following formula: DOL = (A_dye / ε_dye) / [(A_280 - (A_dye * CF)) / ε_protein] Where:
-
A_dye is the absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
ε_dye is the molar extinction coefficient of the dye.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (A_280 of the dye / A_max of the dye).
-
ε_protein is the molar extinction coefficient of the protein.
-
-
-
Storage:
-
Store the labeled protein in a suitable buffer, often containing a cryoprotectant like glycerol, at 4°C for short-term storage or -20°C or -80°C for long-term storage. Protect from light.
-
Visualizing the Process: Diagrams
To better illustrate the core concepts and workflows, the following diagrams have been generated using Graphviz.
Reaction Mechanism of a Maleimide Dye with a Protein Thiol
Caption: Michael addition reaction between a protein thiol and a maleimide-functionalized fluorescent dye.
Experimental Workflow for Protein Labeling
Caption: A typical experimental workflow for labeling a protein with a thiol-reactive fluorescent dye.
Logical Relationship of Factors Affecting Labeling Specificity
Caption: Key factors influencing the specificity of thiol-reactive fluorescent dye labeling.
Troubleshooting Common Issues in Protein Labeling
Even with well-defined protocols, challenges can arise during protein labeling. Here are some common issues and their potential solutions:
-
Low Degree of Labeling:
-
Cause: Incomplete reduction of disulfide bonds, insufficient dye concentration, or hydrolysis of the reactive dye.
-
Solution: Ensure complete reduction by optimizing the reducing agent concentration and incubation time. Increase the molar excess of the dye. Prepare the dye stock solution immediately before use in anhydrous solvent.[9]
-
-
Protein Precipitation:
-
Cause: High degree of labeling, especially with hydrophobic dyes, can lead to protein aggregation and precipitation.
-
Solution: Reduce the dye-to-protein molar ratio during the labeling reaction.[9] Consider using a more hydrophilic dye if available.
-
-
Loss of Protein Activity:
-
Cause: The fluorescent label may be attached to a cysteine residue that is critical for the protein's function or may induce a conformational change.
-
Solution: If possible, use site-directed mutagenesis to move the labeling site to a less critical region of the protein. Alternatively, try a different dye that may have less of an impact on the protein's structure and function.
-
-
High Background Fluorescence:
-
Cause: Incomplete removal of the unreacted dye after the labeling reaction.
-
Solution: Optimize the purification step. Use a longer chromatography column or perform an additional purification step.
-
By understanding the underlying chemistry, carefully controlling reaction conditions, and selecting the appropriate fluorescent dye, researchers can successfully label proteins for a wide array of applications, paving the way for new discoveries in biology and medicine.
References
- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. Tetramethylrhodamine-5-(and-6) C2 maleimide [anaspec.com]
- 5. Site-specific Fluorescent Labeling of Nascent Proteins on the Translating Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. interchim.fr [interchim.fr]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Enhanced Site-Specific Fluorescent Labeling of Membrane Proteins Using Native Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyanine 5 maleimide [equivalent to Cy5® maleimide] | AAT Bioquest [aatbio.com]
- 14. Cy5 maleimide, 1437796-65-0 | BroadPharm [broadpharm.com]
- 15. Labeling Proteins For Single Molecule Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 16. Invitrogen Rhodamine Red C2 Maleimide 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 17. thomassci.com [thomassci.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. apexbt.com [apexbt.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Maleimide (B117702) Chemistry for Bioconjugation
Maleimide-based bioconjugation is a cornerstone of modern biotechnology, enabling the precise, covalent attachment of molecules to proteins, peptides, and other biomolecules.[1] Its high selectivity, efficiency, and mild reaction conditions have made it an indispensable tool in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and a wide array of research applications.[1][2][3] This technical guide provides an in-depth exploration of the fundamental principles of maleimide bioconjugation chemistry, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding.
Core Principles of Maleimide Bioconjugation
The utility of maleimide chemistry in bioconjugation is centered on the specific and efficient reaction between a maleimide functional group and a sulfhydryl (thiol) group, typically from a cysteine residue within a protein or peptide.[1][][5]
The Thiol-Maleimide Reaction: A Michael Addition
The fundamental reaction mechanism is a Michael addition, where the thiol group acts as a nucleophile and attacks one of the electron-deficient double-bonded carbons of the maleimide ring.[1][5][6][7] This reaction proceeds quickly under mild conditions, forming a stable, covalent thioether bond.[1][][5][6] The high efficiency is driven by the ring strain and cis-conformation of the carbonyl groups in the maleimide structure.[5]
dot
Caption: The Thiol-Maleimide Michael addition reaction mechanism.
Reaction Kinetics and Influencing Factors
The rate and selectivity of the maleimide-thiol reaction are highly dependent on several key parameters. Understanding and controlling these factors is crucial for successful conjugation.
-
pH: The optimal pH range for the reaction is between 6.5 and 7.5.[5][7][8][9] In this range, the thiol group is sufficiently nucleophilic to react specifically with the maleimide. At a pH above 7.5, the maleimide group becomes more susceptible to hydrolysis, and the potential for side reactions with primary amines (like lysine) increases.[7][9] Below pH 6.5, the reaction rate slows due to the decreased concentration of the reactive thiolate anion.[1][9]
-
Selectivity: The reaction is highly chemoselective for thiols. At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues.[5][9]
-
Temperature: The reaction is typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C for longer periods (overnight) to minimize potential protein degradation.[7]
-
Stoichiometry: A molar excess of the maleimide reagent is generally used to drive the reaction to completion.[9] The optimal ratio depends on the specific biomolecule and should be determined empirically. Common starting points range from a 2:1 to a 20:1 molar excess of maleimide to thiol.[9][10]
Stability of the Thioether Linkage: A Critical Consideration
While the thioether bond is generally stable, the resulting thiosuccinimide ring can undergo two primary competing reactions under physiological conditions: hydrolysis and a retro-Michael reaction.[1] This has significant implications for the stability of bioconjugates, particularly for therapeutics like ADCs.[3][11]
-
Hydrolysis of the Succinimide (B58015) Ring: In aqueous solutions, especially at higher pH, the succinimide ring can hydrolyze to form a succinamic acid derivative.[1] If this hydrolysis occurs after conjugation, the resulting ring-opened product is more stable and resistant to the retro-Michael reaction.[1][12][13][14] This has led to the development of "self-hydrolyzing maleimides" that incorporate functionalities to accelerate this stabilizing hydrolysis post-conjugation.[1][13][15]
-
Retro-Michael Reaction (Thiol Exchange): The thiol-maleimide reaction is reversible.[1] The adduct can undergo a retro-Michael reaction, regenerating the maleimide and thiol.[1] This can lead to "payload migration," where the conjugated molecule is transferred to other thiol-containing molecules in the environment, such as serum albumin.[1] This can cause off-target toxicity and reduced efficacy.[1][12]
dot
Caption: Competing stability pathways for maleimide-thiol conjugates.
Data Presentation: Quantitative Parameters
The efficiency and rate of maleimide bioconjugation are influenced by several factors. The following tables summarize key quantitative data from the literature.
Table 1: Key Reaction Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Value/Range | Conditions & Notes | References |
| pH | 6.5 - 7.5 | Optimal for thiol-specific reaction. Higher pH increases hydrolysis and amine reactivity. | [5][7][8][9] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures may require longer incubation times but can improve protein stability. | [7] |
| Reaction Time | 1-2 hours (at RT) to Overnight (at 4°C) | Dependent on reactants, concentration, and temperature. | [7][10][16] |
| Molar Ratio | 2:1 to 20:1 (Maleimide:Thiol) | A molar excess of maleimide drives the reaction. The optimal ratio is system-dependent. | [9][10] |
Table 2: Stability and Kinetic Data
| Parameter | Value | Conditions | References | | :--- | :--- | :--- | | Reaction Rate (Thiol vs. Amine) | ~1,000 times faster for thiols | pH 7.0 |[1][5][9] | | Conjugate Half-Life (N-ethylmaleimide) | 3.1 h to 18 h | In presence of glutathione, demonstrating susceptibility to thiol exchange. |[17] | | Conjugate Half-Life (N-aryl maleimides) | 27 h (N-alkyl) vs. 1.5 h (N-aryl) | Refers to the hydrolysis half-life of the thiosuccinimide ring at pH 7.4, 37°C. Faster hydrolysis of N-aryl derivatives leads to more stable final conjugates. |[15] | | Conjugation Efficiency | 84 ± 4% | cRGDfK peptide, 2:1 maleimide:thiol ratio, 30 min at RT. |[9][10] | | Conjugation Efficiency | 58 ± 12% | 11A4 nanobody, 5:1 maleimide:thiol ratio, 2 h at RT. |[9][10] |
Experimental Protocols
The following sections provide generalized yet detailed protocols for key maleimide bioconjugation experiments.
dot
Caption: General experimental workflow for protein-maleimide conjugation.
Protocol 1: General Labeling of a Thiol-Containing Protein/Peptide
This protocol outlines the fundamental steps for labeling a protein or peptide containing free cysteine residues with a maleimide-functionalized molecule (e.g., a fluorescent dye, biotin).
Materials:
-
Thiol-containing protein/peptide
-
Maleimide-functionalized reagent (e.g., dye, biotin)
-
Reaction Buffer: Degassed PBS, Tris, or HEPES buffer, pH 7.0-7.5.[10][18][19] Buffers should not contain thiols.
-
Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine).[10][18]
-
Quenching Reagent (Optional): L-cysteine or β-mercaptoethanol.[7]
-
Purification System: Size-Exclusion Chromatography (SEC) column, dialysis cassettes, or HPLC.
Methodology:
-
Protein Preparation: Dissolve the protein/peptide in the degassed reaction buffer to a concentration of 1-10 mg/mL.[18][19] If the buffer contains interfering substances (like Tris or azide), perform a buffer exchange into the reaction buffer.
-
Reduction of Disulfide Bonds (if necessary): If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[9][10] Flush the vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-30 minutes at room temperature.[1][9]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 1-10 mg in 100 µL).[10][18][19]
-
Conjugation Reaction: Add the dissolved maleimide reagent to the protein solution to achieve the desired molar excess (e.g., 10-20 fold).[10] Mix thoroughly and incubate at room temperature for 2 hours or at 4°C overnight.[19][20] Protect from light if using a photosensitive reagent.
-
Quenching the Reaction (Optional): To stop the reaction and consume any excess maleimide, add a quenching reagent like L-cysteine to a final concentration of 10-100 mM. Incubate for 15-30 minutes at room temperature.[7]
-
Purification: Remove the excess maleimide reagent, quenching reagent, and other small molecules from the conjugated protein using size-exclusion chromatography, dialysis, or a desalting column.[10][16]
-
Characterization: Characterize the final conjugate to determine the degree of labeling (DOL). This can be done using UV-Vis spectroscopy (if the label has a distinct absorbance), mass spectrometry to confirm the mass shift, or assays like Ellman's test to quantify remaining free thiols.[1][7]
Protocol 2: Antibody-Drug Conjugate (ADC) Formation
This protocol provides a high-level overview of the steps involved in creating an ADC using maleimide chemistry.[1]
Materials:
-
Monoclonal antibody (mAb) with accessible cysteine residues (native or engineered)
-
Maleimide-containing linker-drug construct
-
Reduction and conjugation buffers as described in Protocol 1
Methodology:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody to generate a controlled number of free thiol groups. This is a critical step to control the drug-to-antibody ratio (DAR). TCEP is commonly used for this purpose.[1] The extent of reduction must be carefully optimized and controlled.
-
Conjugation: Add the maleimide-linker-drug, typically dissolved in a co-solvent like DMSO, to the reduced antibody solution. Allow the reaction to proceed under controlled conditions (e.g., 1-2 hours at room temperature).[1]
-
Quenching and Purification: Quench the reaction with an excess of a thiol-containing reagent like N-acetylcysteine. Purify the resulting ADC using methods such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC) to remove unconjugated drug-linker and aggregated antibody.[1]
-
Characterization: Thoroughly characterize the ADC to determine the average DAR, distribution of drug-loaded species, purity, and stability. Techniques such as HIC, mass spectrometry, and SEC are essential.[1]
dot
Caption: High-level workflow for Antibody-Drug Conjugate (ADC) creation.
Conclusion
Maleimide bioconjugation remains a powerful and versatile strategy in the toolbox of researchers and drug developers.[1][] A thorough understanding of its underlying chemical principles, including the kinetics, pH dependence, and the stability of the resulting conjugate, is paramount for its successful application.[1] By carefully controlling reaction conditions and considering the potential for side reactions and conjugate instability, highly specific and stable bioconjugates can be reliably produced for a wide range of applications, from fundamental biological research to the development of life-saving therapeutics.[1] Recent advances in maleimide chemistry, such as the development of self-stabilizing reagents, continue to address the historical limitations of this technique, ensuring its relevance in the future of bioconjugation and drug delivery.[11][15]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. biotium.com [biotium.com]
- 17. udspace.udel.edu [udspace.udel.edu]
- 18. lumiprobe.com [lumiprobe.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. lifetein.com [lifetein.com]
An In-depth Technical Guide to 5-TAMRA and 6-TAMRA Maleimide Isomers
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is paramount for the success of bioconjugation and subsequent bioassays. Tetramethylrhodamine (TAMRA) is a workhorse fluorophore, and its maleimide (B117702) derivatives are particularly useful for the site-specific labeling of thiol groups on proteins, peptides, and other biomolecules. TAMRA maleimide is commercially available as two distinct isomers, 5-TAMRA and 6-TAMRA, which differ in the substitution pattern on the benzoic acid ring. While their spectral properties are nearly identical, understanding the subtle differences and having access to robust experimental protocols is crucial for reproducible and accurate results.
This technical guide provides a comprehensive overview of 5-TAMRA and 6-TAMRA maleimide isomers, including a comparison of their quantitative properties, detailed experimental protocols, and visual workflows for common applications.
Core Properties: A Comparative Overview
The primary distinction between 5-TAMRA and 6-TAMRA lies in the attachment point of the carboxamide linker to the rhodamine core. This seemingly minor structural variance can potentially influence the local environment of the fluorophore upon conjugation to a biomolecule, although in practice, the photophysical properties of the two isomers are remarkably similar.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for 5-TAMRA and 6-TAMRA maleimide, highlighting their near-identical spectral characteristics.
| Property | 5-TAMRA Maleimide | 6-TAMRA Maleimide | Reference(s) |
| Excitation Maximum (λex) | ~546 nm | ~541-555 nm | [2] |
| Emission Maximum (λem) | ~580 nm | ~567-580 nm | [2] |
| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | ~84,000 - 90,000 M⁻¹cm⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | ~0.1 - 0.3 | [2] |
| Molecular Weight | 481.51 g/mol | 552.58 g/mol | [2] |
Note: The exact spectral characteristics can be influenced by the solvent, pH, and the nature of the conjugated biomolecule.
Reactivity and Bioconjugation
Both 5-TAMRA and 6-TAMRA maleimides are thiol-reactive probes that form a stable thioether bond with sulfhydryl groups, primarily found on cysteine residues in proteins.[4] The reaction proceeds via a Michael addition mechanism.
While the spectroscopic properties of the two isomers are nearly identical, there is a lack of readily available, direct comparative data on their reaction kinetics with thiols. Therefore, the following information on reactivity is based on the well-established principles of the thiol-maleimide reaction. The choice between the 5- and 6-isomer is often dictated by the specific application or historical preference within a research group. For most applications, they can be used interchangeably.
The efficiency of the thiol-maleimide conjugation is highly dependent on pH. The optimal pH range for this reaction is between 6.5 and 7.5.[5] Below this range, the reaction rate is significantly reduced, while at pH values above 7.5, the maleimide group can undergo hydrolysis and also exhibit increased reactivity towards primary amines (e.g., lysine (B10760008) residues), leading to non-specific labeling.[5]
Experimental Protocols
Protein Labeling with this compound
This protocol provides a general procedure for the labeling of a protein with either 5-TAMRA or 6-TAMRA maleimide.
Materials:
-
Protein containing at least one free cysteine residue
-
5-TAMRA or 6-TAMRA maleimide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5, degassed.[6]
-
Reducing Agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using other reducing agents like DTT or β-mercaptoethanol, they must be removed prior to the addition of the maleimide dye.[5]
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, to prepare a 10 mM solution of 6-TAMRA maleimide (MW: 552.58 g/mol ), dissolve 5.53 mg in 1 mL of DMSO. This solution should be prepared fresh.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction and consume any unreacted maleimide, add a final concentration of 1-10 mM L-cysteine or β-mercaptoethanol and incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted dye and quenching reagent by size-exclusion chromatography (e.g., a desalting column) equilibrated with the desired storage buffer.
-
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It can be determined relative to a known standard.
Materials:
-
TAMRA-labeled protein conjugate
-
A fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of dilutions of both the TAMRA-labeled protein and the fluorescent standard in the same buffer.
-
Measure the absorbance of each dilution at the excitation wavelength of the TAMRA conjugate (~546 nm). The absorbance values should be kept below 0.1 to avoid inner filter effects.[7]
-
Measure the fluorescence emission spectra of each dilution using the same excitation wavelength.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the TAMRA conjugate and the standard. The slope of this plot is proportional to the quantum yield.
-
Calculate the quantum yield of the TAMRA-labeled protein using the following equation:[8]
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Signaling Pathways and Experimental Workflows
TAMRA maleimides are instrumental in a variety of advanced biological assays. The following diagrams, created using the DOT language for Graphviz, illustrate some of these key applications.
Protein Labeling Workflow
Caption: Workflow for labeling proteins with this compound.
FRET-Based Protease Activity Assay
Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent process that can be used to monitor molecular interactions. In this example, a peptide substrate is labeled with a donor fluorophore and TAMRA as an acceptor. Cleavage of the peptide by a protease separates the two fluorophores, leading to a decrease in FRET.
Caption: FRET-based protease activity assay using a TAMRA-labeled peptide.
TaqMan Probe Mechanism in Real-Time PCR
In TaqMan assays, an oligonucleotide probe is labeled with a reporter dye at the 5' end and a quencher dye, often TAMRA, at the 3' end. During PCR, the probe hybridizes to the target DNA. As Taq polymerase extends the primer, its 5' nuclease activity cleaves the probe, separating the reporter from the quencher and resulting in a fluorescent signal.[9]
Caption: Mechanism of a TaqMan probe with a TAMRA quencher in real-time PCR.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 5(6)-TAMRA Maleimide [Tetramethylrhodamine-5-(and-6)-maleimide] *Mixed isomers* | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to TAMRA Maleimide for Labeling Thiol-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 5(6)-TAMRA (Tetramethylrhodamine) maleimide (B117702), a widely used fluorescent probe for the specific labeling of thiol-containing molecules. We will delve into its chemical properties, detailed experimental protocols for bioconjugation, and a comparative analysis with other common fluorophores, presenting quantitative data in accessible formats. This document aims to equip researchers with the necessary knowledge to effectively utilize TAMRA maleimide in their experimental workflows, from basic research to drug development applications.
Introduction to this compound
5(6)-TAMRA maleimide is a thiol-reactive fluorescent dye that covalently attaches to the sulfhydryl group of cysteine residues in proteins and other thiol-containing biomolecules.[1] This specificity allows for site-specific labeling, which is crucial for a variety of applications, including protein structure and function studies, fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET) experiments.[2][3] The reaction proceeds via a Michael addition, where the thiol group attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether linkage.[4][5] This reaction is highly efficient and selective for thiols under mild physiological conditions (pH 6.5-7.5).[6]
Physicochemical Properties and Quantitative Data
The selection of a fluorescent probe is critical for the success of any labeling experiment. The photophysical properties of this compound, along with those of common alternatives, are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of 6-TAMRA Maleimide
| Property | Value |
| Molecular Formula | C₃₁H₂₈N₄O₆[1] |
| Molecular Weight | 552.58 g/mol [1] |
| Excitation Maximum (λex) | ~541-556 nm[2] |
| Emission Maximum (λem) | ~567-580 nm[2] |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ at 541 nm[1] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.5[2] |
| Solubility | Good in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO)[1] |
| Reactivity | Specifically reacts with thiol (sulfhydryl) groups[1] |
Table 2: Performance Comparison of Common Thiol-Reactive Fluorophores
| Property | 6-TAMRA | Alexa Fluor 555 | Cy3 |
| Excitation Maximum (nm) | ~541-556[2] | ~555[2] | ~550[2] |
| Emission Maximum (nm) | ~567-580[2] | ~565[2] | ~570[2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~84,000-95,000[2] | >150,000[2] | ~150,000[2] |
| Quantum Yield (Φ) | ~0.1-0.5[2] | ~0.1 (aqueous)[2] | ~0.15[2] |
| Photostability | Good to Robust[2] | High[2] | Moderate[2] |
| pH Sensitivity | Fluorescence may decrease at pH > 8.0[2] | Highly insensitive over a broad pH range[2] | Minimal[2] |
| Brightness* | Bright[2] | Very Bright[2] | Bright[2] |
*Brightness is the product of the molar extinction coefficient and the quantum yield.
Experimental Protocols
The following sections provide detailed methodologies for the successful labeling of thiol-containing molecules with this compound.
General Workflow for Protein Labeling
The overall process for labeling a protein with this compound involves several key steps, from protein preparation to purification of the final conjugate.
Caption: General workflow for labeling a protein with this compound.
Detailed Protocol for Site-Specific Protein Labeling
This protocol is adapted for the efficient site-specific labeling of proteins via cysteine residues.[1]
Materials:
-
Protein of interest with an accessible cysteine residue
-
6-TAMRA Maleimide[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1]
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP or Dithiothreitol - DTT)[2]
-
Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.0-7.5)[1][7]
-
Quenching reagent (e.g., β-mercaptoethanol or L-cysteine)[1]
-
Purification column (e.g., size-exclusion chromatography, Sephadex G-25)[1]
Procedure:
-
Protein Reduction (if necessary):
-
Dissolve the protein in degassed Labeling Buffer to a concentration of 1-10 mg/mL.[7][8]
-
To reduce disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution.[6] Incubate at room temperature for 20-30 minutes.
-
If using DTT, it must be removed before adding the maleimide dye, as it contains a thiol group that will react with the dye.[2] TCEP does not need to be removed.[2]
-
-
Dye Preparation:
-
Prepare a 10-20 mM stock solution of 6-TAMRA Maleimide in anhydrous DMSO or DMF immediately before use.[9]
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
Purification:
-
Determination of Degree of Labeling (DOL):
-
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using the absorbance values of the purified conjugate.
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of TAMRA (~555 nm, A_max).
-
Calculate the concentration of the dye using the Beer-Lambert law: [Dye] = A_max / ε_dye, where ε_dye is the molar extinction coefficient of TAMRA.
-
Calculate the corrected protein absorbance at 280 nm: A₂₈₀_corrected = A₂₈₀ - (A_max * CF), where CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).
-
Calculate the protein concentration: [Protein] = A₂₈₀_corrected / ε_protein, where ε_protein is the molar extinction coefficient of the protein.
-
Calculate the DOL: DOL = [Dye] / [Protein].
-
Mechanism and Reaction Considerations
The thiol-maleimide reaction is a robust and specific conjugation method. Understanding the underlying mechanism and factors that influence the reaction is key to optimizing labeling efficiency.
Caption: The thiol-maleimide reaction and key influencing factors.
Key Considerations:
-
pH: The reaction is most efficient in the pH range of 6.5-7.5.[6] At lower pH, the thiol is protonated and less nucleophilic, slowing the reaction. Above pH 7.5, the maleimide group is susceptible to hydrolysis, and reaction with amines can become a competing side reaction.[5][6]
-
Reducing Agents: The presence of a reducing agent like TCEP is often necessary to prevent the oxidation of thiols to disulfides, which are unreactive with maleimides.[7]
-
Stoichiometry: A molar excess of the maleimide reagent is typically used to drive the reaction towards completion.[6] However, an excessively high ratio can lead to non-specific labeling. The optimal ratio should be determined empirically.
-
Stability of the Conjugate: While the thioether bond is generally stable, the succinimide (B58015) ring can undergo hydrolysis, especially at higher pH.[5]
Applications in Research and Drug Development
The ability to specifically label proteins and other biomolecules with this compound has made it an invaluable tool in various scientific disciplines.
-
Fluorescence Microscopy: Visualize the localization and trafficking of proteins within living cells.[2]
-
Flow Cytometry: Quantify cell populations based on the presence of a labeled protein.[10]
-
FRET (Förster Resonance Energy Transfer): Study protein-protein interactions and conformational changes.[1]
-
Drug Development: In the development of antibody-drug conjugates (ADCs), maleimide chemistry is used to attach cytotoxic drugs to antibodies for targeted delivery to cancer cells.[6]
-
Vaccine Research: Track the uptake and trafficking of antigens to optimize vaccine delivery and evaluate immune responses.[11]
Conclusion
This compound remains a robust and versatile tool for the fluorescent labeling of thiol-containing molecules. Its bright fluorescence, high reactivity, and specificity for thiols make it suitable for a wide range of applications in both basic research and therapeutic development. By understanding the principles of the thiol-maleimide reaction and carefully optimizing experimental conditions, researchers can achieve efficient and specific labeling to advance their scientific investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. bachem.com [bachem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. biotium.com [biotium.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. TAMRA dye for labeling in life science research [baseclick.eu]
Methodological & Application
Application Notes and Protocols for Site-Specific Protein Labeling with TAMRA Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in various applications such as fluorescence microscopy, flow cytometry, and Fluorescence Resonance Energy Transfer (FRET) assays.[1] Tetramethylrhodamine (B1193902) (TAMRA) is a bright, orange-red fluorescent dye widely used for this purpose.[2] Specifically, TAMRA maleimide (B117702) is a thiol-reactive probe that allows for the site-specific covalent attachment of the TAMRA fluorophore to cysteine residues within a protein, forming a stable thioether bond.[2][3] This application note provides a detailed protocol for the labeling of proteins with TAMRA maleimide at cysteine residues, including methods for protein preparation, purification of the conjugate, and determination of the degree of labeling.
Physicochemical and Spectral Properties of 6-TAMRA Maleimide
A thorough understanding of the properties of 6-TAMRA maleimide is essential for successful labeling experiments and accurate data interpretation.[2]
| Property | Value |
| Molecular Formula | C₃₁H₂₈N₄O₆ |
| Molecular Weight | 552.58 g/mol [2][3] |
| Excitation Maximum (λex) | ~555 nm[2][3] |
| Emission Maximum (λem) | ~580 nm[2][3] |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ at ~555 nm[2] |
| Quantum Yield (Φ) | 0.1 - 0.3[2] |
| Solubility | Good in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[2][3] |
| Reactivity | Specifically reacts with sulfhydryl (thiol) groups of cysteine residues[2][3] |
| Storage Conditions | Store at -20°C, protected from light and moisture[3][4] |
Experimental Protocols
This section details the step-by-step methodology for labeling a protein with this compound at cysteine residues.
Protocol 1: Protein Preparation and Reduction of Disulfide Bonds
For efficient and specific labeling, it is crucial to ensure that the target cysteine residues are in a reduced state (free thiols).[5][6]
Materials:
-
Protein containing cysteine residue(s)
-
Degassed Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5.[2][5] To degas, apply a vacuum for several minutes or bubble an inert gas (e.g., nitrogen or argon) through the buffer.[5]
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).[2] Dithiothreitol (DTT) can also be used, but it must be removed before the addition of the maleimide dye.[2]
-
Desalting column (e.g., Sephadex G-25)[3]
Procedure:
-
Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[2][5]
-
If the protein contains disulfide bonds that need to be labeled, reduction is necessary. Add a 10- to 100-fold molar excess of TCEP to the protein solution.[2][7]
-
Incubate the mixture for 20-30 minutes at room temperature.[2]
-
Remove the TCEP using a desalting column equilibrated with the degassed reaction buffer.[3]
Protocol 2: this compound Labeling Reaction
The maleimide group of TAMRA reacts specifically with the sulfhydryl group of cysteine residues at a neutral to slightly alkaline pH.[2]
Materials:
-
Reduced protein solution (from Protocol 1)
-
6-TAMRA maleimide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2]
-
Quenching Reagent (optional): 2-mercaptoethanol (B42355) or DTT[2]
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of 6-TAMRA maleimide in anhydrous DMSO or DMF. For example, dissolve 1 mg of 6-TAMRA maleimide (MW: 552.58) in 181 µL of DMSO.[2] This solution should be prepared immediately before use.[1]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the 6-TAMRA maleimide stock solution to the reduced protein solution.[2][7] The optimal ratio may need to be determined empirically for each protein.[3]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[2][3] Gentle mixing during incubation is recommended.[2]
-
Quenching the Reaction (Optional): To stop the labeling reaction, a quenching reagent can be added to react with the excess this compound. Add a final concentration of 10-20 mM of 2-mercaptoethanol or DTT and incubate for 15 minutes at room temperature.[2]
Protocol 3: Purification of the Labeled Protein
Purification is a critical step to remove unconjugated this compound, which can cause high background fluorescence.[1] Gel filtration chromatography is a common and effective method.[1]
Materials:
-
Gel filtration column (e.g., Sephadex G-25)
-
Elution Buffer: PBS or another suitable buffer for the protein
Procedure:
-
Equilibrate the gel filtration column with the elution buffer.
-
Load the reaction mixture onto the column.
-
Elute the protein with the elution buffer. The larger TAMRA-protein conjugate will elute first, while the smaller, free dye will elute later.[1]
-
Collect fractions and monitor the separation by measuring the absorbance at 280 nm (for protein) and ~555 nm (for TAMRA).[1][3] A successful separation will show two distinct peaks.[1]
-
Pool the fractions containing the purified TAMRA-labeled protein.
Protocol 4: Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule and is a critical parameter for experimental consistency.[1]
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, A_max).[2]
-
Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = A_max / ε_dye where ε_dye for 6-TAMRA is approximately 90,000 M⁻¹cm⁻¹.[2]
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm: [Protein] (M) = (A₂₈₀ - (A_max × CF₂₈₀)) / ε_protein where CF₂₈₀ is the correction factor (A₂₈₀ of the dye / A_max of the dye). The correction factor for tetramethylrhodamine is approximately 0.03.[6] ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the DOL: DOL = [Dye] / [Protein]
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for this compound protein labeling and a representative signaling pathway where such labeled proteins could be utilized.
Caption: Experimental workflow for this compound protein labeling.
Caption: FRET-based assay using a TAMRA-labeled substrate.
Troubleshooting
| Problem | Possible Cause | Troubleshooting Step |
| Low Degree of Labeling (DOL) | Protein concentration is too low. | Concentrate protein to >1 mg/mL before labeling.[8] |
| Oxidized thiols (disulfide bonds). | Reduce disulfide bonds with TCEP prior to conjugation and use degassed buffers.[7] | |
| Interfering buffer components (e.g., DTT, Tris). | Use a thiol-free buffer like PBS or HEPES.[7] Ensure complete removal of DTT if used for reduction.[7] | |
| Insufficient molar ratio of dye. | Optimize the molar ratio of dye to protein (start with 10:1 to 20:1).[7] | |
| Non-Specific Labeling | Reaction pH is too high (>7.5). | Maintain the reaction pH strictly within the 6.5-7.5 range to ensure selectivity for thiol groups.[7] |
| Protein Aggregation/Precipitation | Suboptimal buffer conditions (pH, ionic strength). | Optimize buffer conditions to ensure protein stability.[7] |
| High concentration of organic solvent (DMSO/DMF). | Use a more concentrated dye stock to minimize the volume of organic solvent added.[7] | |
| Hydrophobic nature of TAMRA. | Perform purification at a lower concentration or add solubilizing agents.[9] | |
| Poor Separation of Protein and Free Dye | Incorrect gel filtration resin selected. | Choose a resin with a fractionation range appropriate for the size of your protein (e.g., G-25 for proteins >5 kDa).[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. AnaTag™ 5 - TAMRA Protein Labeling Kit - 1 kit [anaspec.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for TAMRA Maleimide Conjugation to Antibodies for Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fluorescent dyes to antibodies is a fundamental technique for a wide range of applications, including immunofluorescence microscopy, flow cytometry, and ELISAs.[1] Tetramethylrhodamine (TAMRA) maleimide (B117702) is a thiol-reactive fluorescent probe that enables the specific labeling of antibodies. This method is particularly advantageous as it targets cysteine residues, which can be less disruptive to the antigen-binding site compared to the modification of primary amines.[1]
The core of this process is the chemoselective reaction between the maleimide group of the TAMRA dye and a sulfhydryl (thiol) group on a cysteine residue of the antibody.[1] This Michael addition reaction forms a stable thioether bond.[2][3] The reaction is highly efficient and specific for thiols under mild, physiological conditions, typically at a pH between 6.5 and 7.5.[2][4] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing non-specific labeling.[2][4]
These application notes provide a comprehensive guide to the successful conjugation of TAMRA maleimide to antibodies, including antibody preparation, the conjugation reaction, purification of the conjugate, and characterization of the degree of labeling.
Key Experimental Considerations
Successful conjugation of this compound to antibodies relies on careful optimization of several parameters. The following table summarizes key quantitative data and recommended conditions.
| Parameter | Recommended Value/Range | Notes |
| Antibody Concentration | 2-10 mg/mL | Optimal labeling efficiency is achieved within this range.[5][6] |
| Reaction pH | 6.5 - 7.5 | Ensures high selectivity for thiol groups over amine groups.[2][7] |
| Reaction Buffer | Thiol-free buffers (e.g., PBS, HEPES, Tris) | Buffers containing thiols like DTT or 2-mercaptoethanol (B42355) will compete with the antibody for the maleimide dye.[7] |
| Dye:Antibody Molar Ratio | 10:1 to 20:1 | This is a general starting point and may require optimization for specific antibodies.[1][7] |
| Reaction Time & Temperature | 2 hours at room temperature or overnight at 4°C | Incubation should be performed with gentle rocking or stirring and protected from light.[1][8] |
| Degree of Labeling (DOL) | 2 - 10 | The optimal DOL depends on the antibody and the application.[5] A DOL of 2-4 is often optimal for TAMRA.[9] |
Experimental Workflow
The overall process for this compound conjugation to antibodies can be visualized in the following workflow diagram.
Caption: Experimental workflow for this compound antibody conjugation.
Chemical Reaction Pathway
The conjugation of this compound to a thiol-containing molecule, such as a reduced antibody, proceeds via a Michael addition reaction.
Caption: Thiol-maleimide conjugation reaction mechanism.
Detailed Protocols
I. Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or ammonium (B1175870) salts, it must be exchanged into a suitable conjugation buffer such as PBS at pH 7.2-7.4.[5] This can be achieved through dialysis or by using a desalting column.
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer.[5][6]
-
Reduction of Disulfide Bonds (Optional): To generate free sulfhydryl groups, interchain disulfide bonds within the antibody can be reduced.
-
Add a 10-fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine) to the antibody solution.[7][9]
-
Incubate for 30-60 minutes at room temperature.[7] TCEP is preferred as it does not contain thiols and generally does not need to be removed before conjugation.[7] If DTT is used, it must be completely removed before adding the maleimide dye.[7]
-
II. This compound Stock Solution Preparation
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[10]
-
Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[7][10]
-
This stock solution should be prepared immediately before use as the maleimide group is susceptible to hydrolysis.[1][10] Unused stock can be stored at -20°C, protected from light and moisture, for up to one month.[1][7]
III. Conjugation Reaction
-
While gently stirring the antibody solution, add the calculated volume of the 10 mM this compound stock solution to achieve a final dye-to-antibody molar ratio of 10:1 to 20:1.[1]
-
Protect the reaction vial from light by wrapping it in aluminum foil.[1]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle rocking or stirring.[1]
IV. Purification of the Antibody-TAMRA Conjugate
It is crucial to remove unreacted this compound to prevent interference in downstream applications.
-
Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[1][5]
-
Load the reaction mixture onto the column.
-
Elute the conjugate with PBS. The first colored fraction will be the labeled antibody.
V. Characterization of the Conjugate
The degree of labeling (DOL), which is the average number of dye molecules per antibody, should be determined.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for TAMRA, which is approximately 555 nm (A₅₅₅).[1]
-
Calculate the DOL using the Beer-Lambert law and the following equations:
-
Concentration of Antibody (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein
-
Concentration of Dye (M) = A₅₅₅ / ε_dye
-
DOL = Concentration of Dye / Concentration of Antibody
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (for TAMRA, this is approximately 0.3).
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
ε_dye is the molar extinction coefficient of TAMRA at 555 nm (~95,000 M⁻¹cm⁻¹).
-
VI. Storage of the Conjugate
-
Short-term: Store the purified conjugate at 4°C for up to one month, protected from light.[1]
-
Long-term: For storage longer than a month, add a stabilizing protein like BSA (to a final concentration of 5-10 mg/mL) and a bacteriostatic agent such as sodium azide (B81097) (0.01-0.03%).[1][11] The conjugate can then be stored at 4°C for several months or aliquoted and stored at -20°C for up to a year.[1] Avoid repeated freeze-thaw cycles.[1]
Application Protocol: Direct Immunofluorescence Staining
This protocol outlines the use of the directly conjugated TAMRA-antibody for immunofluorescence staining of cells.
-
Sample Preparation: Grow cells on coverslips or chamber slides.
-
Fixation: Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Permeabilization (for intracellular antigens): If targeting an intracellular antigen, permeabilize the cells with a detergent solution (e.g., 0.1-0.2% Triton X-100 in PBS for 10 minutes).
-
Blocking: Block non-specific binding by incubating the cells with a blocking buffer (e.g., 5% normal serum from the secondary antibody host species or 1-3% BSA in PBS) for 30-60 minutes at room temperature.[12]
-
Primary Antibody Incubation: Dilute the TAMRA-conjugated primary antibody to the desired concentration in blocking buffer. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.[13]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound antibody.[13]
-
Nuclear Staining (Optional): Counterstain the cell nuclei with a DNA stain such as DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for TAMRA (Excitation/Emission: ~555/580 nm).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Maleimide hydrolysis- Oxidized thiols- Insufficient molar ratio | - Prepare fresh this compound stock solution.[7] - Ensure pH is between 6.5-7.5.[7] - Reduce disulfide bonds with TCEP.[7] - Increase the dye-to-antibody molar ratio.[7] |
| Non-Specific Labeling | - Reaction pH is too high (>7.5) | - Maintain the reaction pH strictly within the 6.5-7.5 range.[7] |
| Protein Aggregation | - Suboptimal buffer conditions- High degree of labeling | - Ensure correct pH and ionic strength of the buffer. - Optimize the dye-to-antibody ratio to avoid over-labeling.[9] |
| High Background in IF | - Excess unbound dye- Insufficient blocking | - Ensure thorough purification of the conjugate.[9] - Increase the duration and number of washing steps.[9] - Optimize the blocking step.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biotium.com [biotium.com]
- 12. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. scbt.com [scbt.com]
Application Notes and Protocols for TAMRA Maleimide in FRET-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Resonance Energy Transfer (FRET) is a powerful, distance-dependent physical process that has become an indispensable tool for studying molecular interactions, conformational changes, and enzymatic activities in biological systems.[1] The technique relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[2] 6-Carboxytetramethylrhodamine (TAMRA) is a bright and photostable rhodamine dye that serves as an excellent acceptor in FRET pairs due to its favorable spectral properties.[1][2] When functionalized with a maleimide (B117702) group, TAMRA can be site-specifically conjugated to thiol groups (-SH) on cysteine residues within proteins and peptides, enabling the construction of precise FRET-based biosensors.[1] These application notes provide a comprehensive guide to utilizing TAMRA maleimide in FRET-based assays, with detailed protocols for protein labeling, purification, and specific assay setups.
Photophysical Properties and FRET Pair Characteristics
The selection of a suitable donor fluorophore is critical for a successful FRET experiment. The donor's emission spectrum must have significant overlap with the excitation spectrum of TAMRA.[1][2] The efficiency of energy transfer is also dictated by the Förster distance (R₀), which is the distance at which FRET efficiency is 50%.[1][2]
Table 1: Photophysical Properties of 6-TAMRA Maleimide [1][3][4]
| Property | Value |
| Excitation Maximum (λex) | ~541 nm |
| Emission Maximum (λem) | ~567 nm |
| Molar Extinction Coefficient (ε) | ~84,000 - 90,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.1 |
| Reactive Group | Maleimide |
| Reactivity | Thiol groups (cysteine residues) |
| Correction Factor at 280 nm (CF280) | ~0.19 |
Note: Spectral properties can be influenced by the local environment, such as solvent polarity and conjugation to a biomolecule. The absorption and emission spectra of TAMRA-labeled proteins may be red-shifted in buffer compared to organic solvents.[3]
Table 2: Common FRET Donor Pairs for 6-TAMRA [2][5][6]
| Donor Fluorophore | Förster Distance (R₀) | Notes |
| Fluorescein (FITC, 6-FAM) | 45 - 60 Å | A widely used and well-characterized FRET pair. |
| Alexa Fluor 488 | ~53 Å | A photostable and bright alternative to Fluorescein. |
| Cyanine3 (Cy3) | 50 - 60 Å | Offers good photostability and brightness. |
| Green Fluorescent Protein (GFP) variants (e.g., EGFP) | 45 - 55 Å | Enables in-vivo FRET studies by genetically encoding the donor. |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol describes the general procedure for labeling a protein containing a free cysteine residue with 6-TAMRA maleimide.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
6-TAMRA Maleimide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[1]
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 6.5-7.5.[7] Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol).[1][7]
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds need to be reduced.[7]
-
Purification column: Size-exclusion or desalting column (e.g., Sephadex G-25)[8]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[8]
-
If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10 to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[1][7] Note: Avoid DTT or β-mercaptoethanol as they contain thiols that will react with the maleimide.[1]
-
-
Dye Preparation:
-
Labeling Reaction:
-
Quenching the Reaction:
-
Purification of Labeled Protein:
-
Determination of Labeling Efficiency (Degree of Labeling - DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at ~541 nm (for TAMRA concentration).[1]
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of TAMRA at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₄₁ x CF₂₈₀)] / ε_protein
-
Where CF₂₈₀ is the correction factor for TAMRA at 280 nm (~0.19) and ε_protein is the molar extinction coefficient of the protein at 280 nm.[3]
-
-
Calculate the dye concentration:
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
-
-
Storage:
-
Store the labeled protein under appropriate conditions, protected from light.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 5-isomer (A270322) | Antibodies.com [antibodies.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. genelink.com [genelink.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Site-Specific Protein Labeling with TAMRA Maleimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific labeling of proteins with fluorescent probes is a cornerstone of modern biological research and drug development. Tetramethylrhodamine (TAMRA) maleimide (B117702) is a widely used thiol-reactive fluorescent dye that enables the precise covalent attachment of a bright, orange-red fluorophore to cysteine residues within a protein. This specificity allows for the production of well-defined protein conjugates for a multitude of applications, including fluorescence microscopy, Förster Resonance Energy Transfer (FRET) assays, flow cytometry, and biochemical assays.[1][2] The maleimide group reacts specifically with the sulfhydryl (thiol) group of cysteine residues under mild pH conditions (6.5-7.5) to form a stable thioether bond, minimizing non-specific labeling of other amino acid residues.[3]
This document provides detailed protocols for the site-specific labeling of proteins with TAMRA maleimide, methods for characterizing the resulting conjugate, and an overview of its key applications.
Data Presentation
Photophysical Properties of TAMRA
The selection of a fluorophore is critical for the success of fluorescence-based experiments. TAMRA offers a good balance of brightness and photostability, making it a reliable choice for many applications.[1] Its spectral properties are summarized in the table below and compared with a common alternative, Alexa Fluor 555.
| Property | TAMRA | Alexa Fluor 555 |
| Excitation Maximum (nm) | ~555 | ~555[4] |
| Emission Maximum (nm) | ~580 | ~565[4] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~90,000[4] | >150,000[4] |
| Quantum Yield (Φ) | 0.1 - 0.5 (environment dependent)[4] | ~0.1 (aqueous)[1] |
| Brightness (Ext. Coeff. x QY) | 9,000 - 45,000[4] | ~15,000[4] |
| Photostability | Good to Robust[1] | High[1][4] |
| pH Sensitivity | Fluorescence can decrease at pH > 8.0[1] | Largely insensitive over a broad pH range[4] |
Table 1: Comparison of the photophysical properties of TAMRA and Alexa Fluor 555. Brightness is a product of the molar extinction coefficient and the quantum yield. While TAMRA's quantum yield can be higher in certain environments, Alexa Fluor 555's higher extinction coefficient often results in brighter conjugates.[1][4]
Typical Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of dye molecules conjugated to a single protein molecule, is a critical parameter that influences the quality of the labeled protein. A typical DOL for antibodies is between 2 and 10.[5] For other proteins, the optimal DOL should be determined empirically.
| Protein | Target Residue | Typical DOL Range |
| Bovine Serum Albumin (BSA) | Cysteine-34 | 0.5 - 1.5 |
| Antibody (e.g., IgG) | Engineered Cysteine | 1.8 - 2.0[6] |
| Small Peptides | Single Cysteine | ~1.0[7] |
Table 2: Representative Degree of Labeling (DOL) ranges for different proteins labeled with this compound. The optimal DOL can vary depending on the protein and the specific application.
Experimental Protocols
Protocol 1: Site-Specific Labeling of a Cysteine-Containing Protein
This protocol describes the general procedure for labeling a protein with a free cysteine residue with this compound.
Materials:
-
Cysteine-containing protein
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent (optional): 2-Mercaptoethanol (B42355) or Dithiothreitol (DTT)
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that may hinder access to the target cysteine, add a 10- to 100-fold molar excess of TCEP and incubate for 20-60 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide dye. TCEP does not need to be removed.[1]
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]
-
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching reagent like 2-mercaptoethanol or DTT to a final concentration of 10-20 mM and incubate for 15 minutes at room temperature. This will react with any excess maleimide.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[1]
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is calculated by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~555 nm for TAMRA).[1]
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~555 nm (A₅₅₅).
-
Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = A₅₅₅ / (ε_dye × path length)
-
ε_dye for TAMRA is approximately 90,000 M⁻¹cm⁻¹ at 555 nm.[4]
-
-
Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm: [Protein] (M) = (A₂₈₀ - (A₅₅₅ × CF)) / (ε_protein × path length)
-
CF is the correction factor for the dye's absorbance at 280 nm (for TAMRA, this is approximately 0.3).[3]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL: DOL = [Dye] / [Protein]
Mandatory Visualizations
Caption: Reaction mechanism of this compound with a protein cysteine residue.
Caption: General experimental workflow for protein labeling with this compound.
Caption: Decision guide for selecting between TAMRA and Alexa Fluor 555.
References
- 1. benchchem.com [benchchem.com]
- 2. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. abcam.cn [abcam.cn]
- 6. Site-Specifically Labeled Immunoconjugates for Molecular Imaging—Part 1: Cysteine Residues and Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: TAMRA Maleimide for Flow Cytometry
Introduction
Tetramethylrhodamine (TAMRA) maleimide (B117702) is a thiol-reactive fluorescent dye that serves as a valuable tool in flow cytometry for the quantitative analysis of sulfhydryl groups on and within cells.[1] The maleimide functional group selectively reacts with the sulfhydryl (thiol) groups of cysteine residues on proteins, forming a stable thioether bond.[1] This specific conjugation allows for the precise labeling and quantification of protein thiols, which is crucial for studying cellular redox signaling, protein structure and function, and the effects of oxidative stress.[1] The bright orange-red fluorescence of TAMRA (excitation maximum ~555 nm, emission maximum ~580 nm) makes it readily detectable by most standard flow cytometers, typically using a 561 nm laser for excitation and a 585/42 bandpass filter for emission detection.[1]
Principle of Labeling
The core of TAMRA maleimide's utility lies in the specific and efficient reaction between the maleimide group and a free sulfhydryl group, predominantly found on cysteine residues of proteins. This reaction, a Michael addition, results in a stable covalent thioether linkage, ensuring the fluorophore remains attached to its target throughout the experimental process. The optimal pH for this reaction is between 6.5 and 7.5.[2]
Figure 1: Reaction of this compound with a protein thiol group.
Key Applications in Flow Cytometry
-
Quantification of Cell Surface Protein Thiols: Measures the abundance of accessible thiols on the extracellular domains of membrane proteins, which can be used to study changes in the cell surface redox environment.[1]
-
Analysis of Intracellular Protein Thiols: Quantifies total protein thiols within fixed and permeabilized cells to assess the overall cellular redox state.[1]
-
Monitoring Protein Thiol Oxidation: Detects changes in the levels of free protein thiols as an indicator of oxidative stress or in response to drug treatment.[1]
-
Drug-Target Engagement Studies: In specific contexts, changes in the accessibility of cysteine residues on a target protein upon drug binding can be monitored.[1]
Data Presentation
The following table provides representative data from flow cytometry experiments using this compound.
Disclaimer: The following data is for illustrative purposes to demonstrate the application of this compound in flow cytometry. Actual results will vary depending on the experimental conditions, cell type, and instrument settings.
| Cell Type | Target | This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) | Signal-to-Noise (S/N) Ratio | Cell Viability (%) |
| Jurkat | Cell Surface Thiols | 0 | 500 | 1.0 | >98% |
| Jurkat | Cell Surface Thiols | 5 | 12,500 | 25.0 | >98% |
| Jurkat | Cell Surface Thiols | 10 | 28,000 | 56.0 | >95% |
| Jurkat | Cell Surface Thiols | 25 | 45,000 | 90.0 | >95% |
| Jurkat | Cell Surface Thiols | 50 | 46,500 | 93.0 | <90% |
| HeLa | Intracellular Thiols | 10 | 18,000 | 36.0 | N/A (Fixed Cells) |
| PBMCs | Cell Surface Thiols | 10 | 9,800 | 19.6 | >95% |
Experimental Protocols
Protocol 1: Labeling of Cell Surface Thiols in Live Suspension Cells
This protocol outlines the procedure for labeling accessible sulfhydryl groups on the surface of live cells.
Materials:
-
Cells in suspension (e.g., Jurkat, PBMCs)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
10 mM this compound stock solution in anhydrous DMSO (prepare fresh)
-
Trypan Blue or other viability dye
Experimental Workflow:
Figure 2: Workflow for labeling cell surface thiols with this compound.
Procedure:
-
Harvest cells and wash twice with ice-cold PBS.
-
Perform a cell count and assess viability (e.g., using Trypan Blue). Cell viability should be >95%.[1]
-
Resuspend the cell pellet in ice-cold PBS to a concentration of 1 x 10^6 cells/mL.[1]
-
Dilute the 10 mM this compound stock solution in ice-cold PBS to the desired final labeling concentration. A starting concentration range of 10-50 µM is recommended for optimization.[1]
-
Add the diluted this compound solution to the cell suspension.[1]
-
Incubate for 30 minutes on ice or at 4°C, protected from light. Gently mix every 10 minutes.[1]
-
To stop the labeling reaction, add an excess of Flow Cytometry Staining Buffer (containing BSA). The thiol groups in BSA will react with any remaining unreacted this compound. Incubate for 5-10 minutes on ice.[1]
-
Wash the cells three times with ice-cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C between each wash.[1]
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.[1]
-
Analyze the cells on a flow cytometer using the appropriate laser (e.g., 561 nm) and emission filter (e.g., 585/42 bandpass).[1]
Protocol 2: Labeling of Intracellular Thiols in Fixed and Permeabilized Cells
This protocol describes the labeling of total protein thiols within cells.
Materials:
-
Cells in suspension or adherent cells
-
PBS, pH 7.2
-
Fixation Buffer (e.g., 4% PFA in PBS)
-
Permeabilization Buffer (e.g., 0.1% Saponin (B1150181) in PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
10 mM this compound stock solution in anhydrous DMSO (prepare fresh)
Experimental Workflow:
Figure 3: Workflow for labeling intracellular thiols with this compound.
Procedure:
-
Harvest and wash cells as described in Protocol 1. Resuspend to a concentration of 1 x 10^7 cells/mL in PBS.[1]
-
Add 100 µL of the cell suspension (1 x 10^6 cells) to a flow cytometry tube.[1]
-
Add 100 µL of Fixation Buffer and vortex gently. Incubate for 20 minutes at room temperature, protected from light.[1]
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.[1]
-
Resuspend the fixed cell pellet in 100 µL of Permeabilization Buffer.[1]
-
Prepare the this compound working solution in Permeabilization Buffer at the desired final concentration (optimization is recommended, starting with a range of 10-50 µM).[1]
-
Add the this compound working solution to the permeabilized cells.[1]
-
Incubate for 30-45 minutes at room temperature in the dark.[1]
-
Wash the cells twice with 2 mL of Permeabilization Buffer. If using a saponin-based permeabilization buffer, it is important to keep saponin in the wash buffers to maintain cell permeability.[1]
-
Perform a final wash with Flow Cytometry Staining Buffer.[1]
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer and analyze by flow cytometry.[1]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Signal-to-Noise Ratio | Inefficient labeling. | Optimize dye concentration; ensure pH of labeling buffer is between 6.5-7.5.[2] |
| High background fluorescence. | Increase the number and duration of washing steps after labeling. Use a blocking agent like BSA to reduce non-specific binding.[2] | |
| Photobleaching. | Protect samples from light during incubation and storage.[2] | |
| Signal Loss Over Time | Instability of the maleimide-thiol bond. | Use the labeled conjugate as soon as possible after preparation. For storage, protect from light and consider storing at 2-8°C for short-term or -20°C for long-term.[2] |
| Poor Cell Viability (Live Cell Staining) | Cytotoxicity of the dye or solvent. | Titrate the this compound to the lowest effective concentration. Ensure the final DMSO concentration is not toxic to the cells. |
| High Cell-to-Cell Variation | Heterogeneous cell population. | Use additional markers to gate on a specific cell subpopulation of interest. |
| Inconsistent labeling. | Ensure thorough mixing of cells and dye during the labeling step. |
References
Purifying TAMRA Maleimide Labeled Proteins: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent labeling of proteins with fluorescent dyes such as Tetramethylrhodamine (TAMRA) is a cornerstone technique in biomedical research and drug development. TAMRA maleimide (B117702) is a thiol-reactive dye that specifically attaches to cysteine residues on proteins, enabling a wide range of applications including fluorescence microscopy, flow cytometry, and Fluorescence Resonance Energy Transfer (FRET) assays.[1][2] A critical step following the labeling reaction is the purification of the labeled protein to remove unreacted dye and other contaminants. This ensures accurate downstream analysis and reliable experimental outcomes.[3][4] This document provides a detailed protocol for the purification of TAMRA maleimide labeled proteins, covering various methodologies and offering guidance on data analysis.
Data Presentation
Successful protein labeling and purification can be assessed by several quantitative parameters. The following tables summarize key data points to consider.
Table 1: Physicochemical and Spectral Properties of 6-TAMRA Maleimide
| Property | Value |
| Molecular Formula | C₃₁H₂₈N₄O₆ |
| Molecular Weight | 552.58 g/mol |
| Excitation Maximum (λex) | ~555 nm[1][2] |
| Emission Maximum (λem) | ~580 nm[1][2] |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ at ~555 nm[1][5] |
| Quantum Yield (Φ) | 0.1 - 0.3[1] |
| Solubility | Good in DMSO and DMF[1][2] |
| Reactivity | Specifically reacts with thiol (sulfhydryl) groups[1][2] |
Table 2: Recommended Molar Ratios for Labeling Reaction
| Protein Concentration | Recommended Molar Ratio (Dye:Protein) |
| 2-3 mg/mL | 15-20[6] |
| 4-10 mg/mL | 8-10[6] |
Table 3: Comparison of Purification Methods
| Purification Method | Principle | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) / Gel Filtration | Separates molecules based on size.[7] | Efficient removal of free dye, provides information on aggregation.[8] | Can lead to sample dilution.[9] |
| Affinity Chromatography | Utilizes specific binding interactions between a protein and a ligand.[10][11] | High selectivity and purity.[10][12] | Requires a specific affinity tag on the protein.[11][12] |
| Dialysis | Separates molecules based on differential diffusion across a semi-permeable membrane. | Simple and effective for removing small molecules. | Time-consuming, may result in sample dilution.[4][9] |
| Spin Desalting Columns | A form of gel filtration in a spin column format for rapid buffer exchange and removal of small molecules.[3] | Fast, easy to use, and high protein recovery.[3] | May not be sufficient for high concentrations of unreacted dye.[13] |
Experimental Protocols
This section details the key experimental procedures for labeling a protein with this compound and subsequent purification.
Protocol 1: Protein Preparation and Reduction
Objective: To prepare the protein for labeling by ensuring the availability of free thiol groups.
Materials:
-
Protein of interest containing cysteine residues
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed[1][14]
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)[2] or Dithiothreitol (DTT)
-
Desalting column (if using DTT)
Procedure:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[2][14]
-
If the protein contains disulfide bonds, reduction is necessary.
-
Using TCEP: Add a 10-fold molar excess of TCEP to the protein solution and incubate at room temperature for 30 minutes.[2] TCEP does not need to be removed before adding the maleimide dye.
-
Using DTT: If DTT is used, it must be removed before adding the dye as it also contains a thiol group. This can be achieved using a desalting column.[15]
-
Protocol 2: this compound Labeling Reaction
Objective: To covalently attach the this compound dye to the cysteine residues of the protein.
Materials:
-
Reduced protein solution from Protocol 1
-
6-TAMRA maleimide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1]
Procedure:
-
Prepare a 10 mM stock solution of 6-TAMRA maleimide in anhydrous DMSO or DMF.[1][2] For example, dissolve 1 mg of 6-TAMRA maleimide (MW: 552.58) in 181 µL of DMSO.[1]
-
Add the this compound stock solution to the reduced protein solution to achieve a 10-20 fold molar excess of the dye.[1][15] The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[14][15]
Protocol 3: Purification of TAMRA Labeled Protein
Objective: To remove unreacted this compound and other reaction components from the labeled protein.
Materials:
-
SEC column (e.g., Sephadex G-25, Bio-gel P2)[9]
-
Elution buffer (e.g., PBS)
Procedure:
-
Equilibrate the SEC column with the desired elution buffer.
-
Load the labeling reaction mixture onto the column.
-
Elute the protein with the elution buffer. The labeled protein, being larger, will elute first, while the smaller, unreacted dye molecules will be retained longer and elute later.
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and ~555 nm (for TAMRA dye) to identify the fractions containing the purified labeled protein.[1]
Materials:
-
Commercially available spin desalting columns (e.g., Zeba™ Spin desalting column)[15]
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Load the labeling reaction mixture onto the resin bed.
-
Centrifuge the column to collect the purified, labeled protein. The resin retains the small, unreacted dye molecules.[3]
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO)
-
Dialysis buffer (e.g., PBS)
Procedure:
-
Transfer the labeling reaction mixture into the dialysis tubing/cassette.
-
Dialyze against a large volume of dialysis buffer for several hours to overnight at 4°C, with at least one buffer change. The small, unreacted dye molecules will diffuse out of the tubing, leaving the purified labeled protein inside.
Protocol 4: Determination of Degree of Labeling (DOL)
Objective: To quantify the average number of dye molecules conjugated to each protein molecule.
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, A_max).[1]
-
Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = A_max / ε_dye where ε_dye for TAMRA is ~90,000 M⁻¹cm⁻¹.[1]
-
Calculate the concentration of the protein. A correction factor must be applied to the A₂₈₀ reading to account for the dye's absorbance at this wavelength. The correction factor (CF) for TAMRA is approximately 0.36.[16] Corrected A₂₈₀ = A₂₈₀ - (A_max * CF) [Protein] (M) = Corrected A₂₈₀ / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein]
Visualizations
Caption: Experimental workflow for this compound protein labeling and purification.
Caption: Logical relationship of different purification methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. abcam.cn [abcam.cn]
- 7. Analytical Chromatography - fSEC | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Overview of Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 11. sinobiological.com [sinobiological.com]
- 12. bio-rad.com [bio-rad.com]
- 13. researchgate.net [researchgate.net]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 16. researchgate.net [researchgate.net]
Step-by-Step Guide to TAMRA Maleimide Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the bioconjugation of Tetramethylrhodamine (TAMRA) maleimide (B117702) to thiol-containing biomolecules, such as proteins and peptides. These protocols and application notes are intended to facilitate reproducible and efficient labeling for downstream applications in research, diagnostics, and therapeutic development.
Introduction to TAMRA Maleimide Bioconjugation
TAMRA is a bright and photostable rhodamine-derived fluorophore widely used for labeling biomolecules.[1] The maleimide functional group exhibits high selectivity for sulfhydryl (thiol) groups, primarily found on cysteine residues within proteins and peptides.[2][3] This specific reaction allows for site-directed labeling, which is particularly advantageous when modifying primary amines (e.g., lysine (B10760008) residues) might compromise the biological activity of the molecule, such as the antigen-binding site of an antibody.[2] The reaction between the maleimide and a thiol group forms a stable thioether bond.[4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of 6-TAMRA Maleimide is provided in the table below. These parameters are essential for designing and executing labeling experiments.
| Property | Value |
| Molecular Formula | C₃₁H₂₈N₄O₆ |
| Molecular Weight | 552.58 g/mol |
| Excitation Maximum (λex) | ~541-555 nm[5] |
| Emission Maximum (λem) | ~567-580 nm[5] |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ at 541 nm[5] |
| Fluorescence Quantum Yield (Φ) | ~0.1 |
| Solubility | Good in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO)[5] |
| Reactivity | Specifically reacts with thiol (sulfhydryl) groups[5] |
| Storage Conditions | Store at -20°C, protected from light and moisture[5] |
Experimental Workflow
The overall workflow for this compound bioconjugation involves several key steps, from preparation of the biomolecule and dye to the final purification and analysis of the conjugate.
Caption: Experimental workflow for this compound bioconjugation.
Detailed Protocols
This section provides a step-by-step protocol for the conjugation of this compound to a protein.
Materials and Reagents
-
This compound
-
Protein or peptide with free thiol groups
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Thiol-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris), pH 7.0-7.5[4]
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))[4]
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)[5]
-
Purification system (e.g., size-exclusion chromatography column, dialysis tubing)[6]
Protocol Steps
Step 1: Preparation of Protein Solution
-
Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a final concentration of 1-10 mg/mL.[4][7]
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP to the protein solution.[4][8]
-
Incubate at room temperature for 30-60 minutes.[4] TCEP generally does not need to be removed before proceeding to the conjugation step.[4] If using other reducing agents like DTT, it is crucial to remove the excess reducing agent before adding the this compound.[4]
Step 2: Preparation of this compound Stock Solution
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[2]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[2][4]
-
Vortex briefly to ensure the dye is fully dissolved.[2] Unused stock solution can be stored at -20°C, protected from light and moisture, for up to one month.[2]
Step 3: Conjugation Reaction
-
Add the calculated volume of the 10 mM this compound stock solution to the reduced protein solution to achieve the desired molar ratio. A 10:1 to 20:1 dye-to-protein molar ratio is a good starting point.[2][4]
-
Mix gently and incubate the reaction for 2 hours at room temperature or overnight at 4°C.[4] The reaction should be protected from light by wrapping the reaction vial in aluminum foil.[2]
Caption: Reaction of this compound with a protein thiol group.
Step 4: Quenching the Reaction
-
To stop the reaction and consume any excess unreacted this compound, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM.[5][9]
-
Incubate for 15-30 minutes at room temperature.[5]
Step 5: Purification of the Labeled Protein
-
Remove the unreacted dye and quenching agent using a suitable purification method. Common methods are based on size exclusion:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method for separating the larger, labeled protein from the smaller, free dye molecules.[1][6] Use a resin with a fractionation range appropriate for the size of your protein (e.g., G-25 for proteins >5 kDa).[1]
-
Dialysis: Use a dialysis membrane with a molecular weight cutoff (MWCO) significantly smaller than the target protein (e.g., 10 kDa MWCO for a 50 kDa protein).[6] Dialyze against a large volume of buffer with several buffer changes over 12-24 hours.[6]
-
Characterization of the Conjugate: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter.[2]
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for TAMRA, which is approximately 555 nm (A₅₅₅).[2]
-
Calculate the concentration of the TAMRA dye using the Beer-Lambert law: [TAMRA] (M) = A₅₅₅ / ε_TAMRA where ε_TAMRA (molar extinction coefficient of TAMRA at 555 nm) = ~90,000 M⁻¹cm⁻¹.[1]
-
Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm: [Protein] (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein where CF is the correction factor for the dye at 280 nm (typically around 0.178 for TAMRA).[10] ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the DOL: DOL = [TAMRA] / [Protein]
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Maleimide Hydrolysis: The maleimide group is inactive due to hydrolysis. | Ensure the reaction pH is maintained between 6.5 and 7.5. Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before use and avoid aqueous storage.[4] |
| Oxidized Thiols: Cysteine residues have formed disulfide bonds and are unavailable for reaction. | Reduce disulfide bonds with a reducing agent like TCEP prior to conjugation. Use degassed buffers and consider adding 1-10 mM EDTA to prevent re-oxidation.[4] | |
| Insufficient Molar Ratio: The concentration of the maleimide dye is too low. | Optimize the molar ratio of dye to protein. A 10:1 to 20:1 dye-to-protein ratio is a good starting point.[4] | |
| Non-specific Binding | Reaction with Amines: At pH values above 7.5, the reactivity of maleimides towards primary amines increases. | Strictly maintain the reaction buffer pH between 6.5 and 7.5.[4][9] |
| Hydrophobic Interactions: TAMRA is a hydrophobic molecule and can interact non-specifically with proteins. | Increase the ionic strength of the elution buffer (e.g., add 150 mM NaCl) or add a non-ionic detergent (e.g., 0.1% Tween-20) to the buffer during purification.[1] | |
| Low Recovery of Labeled Product | Aggregation and Precipitation: The hydrophobic nature of TAMRA can lead to protein aggregation. | Perform purification at a lower concentration or in the presence of solubilizing agents.[6] |
| Non-specific Binding to Purification Matrix: The labeled protein may bind to the chromatography column or dialysis membrane. | Pre-treat the purification device with a blocking agent like bovine serum albumin (BSA) if compatible with the downstream application.[6] |
Storage of Conjugated Protein
For short-term storage (up to a month), store the purified TAMRA-protein conjugate at 4°C, protected from light.[2] For long-term storage, add a stabilizing protein like BSA (to a final concentration of 5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%). The conjugate can then be aliquoted and stored at -20°C for up to a year. Avoid repeated freeze-thaw cycles.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 5-TAMRA C6 maleimide | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing TAMRA Maleimide Labeling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of TAMRA (Tetramethylrhodamine) maleimide (B117702) labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for TAMRA maleimide labeling?
The optimal pH range for the reaction between a maleimide and a thiol group is 6.5 to 7.5.[1][2] Within this range, the reaction with thiols is highly specific and efficient, forming a stable thioether bond.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, which minimizes non-specific labeling of residues like lysine (B10760008).[1][2] As the pH rises above 7.5, the reactivity of maleimides towards primary amines increases, leading to undesirable side reactions.[1] Conversely, at a pH below 6.5, the reaction rate with thiols decreases.[2]
Q2: What are the recommended buffers for this reaction?
It is critical to use a buffer that is free of thiol-containing compounds.[1] Recommended buffers include Phosphate-Buffered Saline (PBS), Tris, and HEPES at concentrations between 10-100 mM, with the pH maintained between 7.0 and 7.5.[1] Buffers containing thiols, such as Dithiothreitol (DTT) or 2-mercaptoethanol, must be avoided as they will compete with the target molecule for the maleimide.[1] It is also advisable to degas the buffer to minimize the oxidation of thiol groups.[1][3] The inclusion of a chelating agent like EDTA (1-10 mM) can help prevent the oxidation of sulfhydryls that can be catalyzed by divalent metals.[1]
Q3: How should I prepare and store my this compound stock solution?
This compound should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution, typically at 10 mM.[4][5] It is crucial that the solvent is anhydrous to prevent hydrolysis of the maleimide group, which would render it inactive.[5][6] The stock solution should be stored at -20°C, protected from light and moisture.[4][7] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[5]
Q4: My protein contains disulfide bonds. How do I prepare it for labeling?
For the maleimide reaction to proceed, disulfide bonds must be reduced to free sulfhydryl groups.[1][6]
-
TCEP (Tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent because it is thiol-free and typically does not need to be removed before adding the maleimide dye.[1][2] A 10-100 fold molar excess of TCEP is commonly used, with an incubation period of 30-60 minutes at room temperature.[1][8]
-
DTT (Dithiothreitol): DTT is also a potent reducing agent. However, any excess DTT must be completely removed after the reduction step and before the addition of this compound, as its thiol groups will compete for the dye.[1][6]
Q5: What is the recommended molar ratio of dye to protein?
A common starting point for the dye-to-protein molar ratio is a 10 to 20-fold molar excess of this compound to the protein.[2][4] However, the optimal ratio should be determined empirically for each specific protein and application.[4][9] For more dilute protein solutions, a higher molar excess of the dye might be necessary.[2] It's a balancing act, as a very high degree of labeling can increase the hydrophobicity of the resulting conjugate, potentially leading to non-specific interactions and aggregation.[2] For smaller peptides, a much lower ratio, such as 2:1, might be optimal.[1]
Q6: How can I stop (quench) the labeling reaction?
To terminate the conjugation reaction and consume any unreacted this compound, a small molecule containing a thiol, such as L-cysteine, 2-mercaptoethanol, or DTT, can be added to the reaction mixture.[1][9] A final concentration of approximately 10 mM of the quenching agent is typically sufficient.[2]
Q7: What are the best methods for purifying the labeled conjugate?
After quenching the reaction, it is essential to remove the unreacted dye and the quenching agent.[1] Common purification methods are based on size exclusion and include:
-
Size-Exclusion Chromatography (e.g., Sephadex G-25): This is a widely used method to separate the larger labeled protein from the smaller, unreacted dye molecules.[2][9]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for purifying fluorescently labeled peptides.[4]
-
Dialysis or Ultrafiltration: These methods can also be effective for removing small molecules from the labeled protein.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Inactive Maleimide Dye: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions and at pH levels above 7.5.[6] | Ensure the reaction pH is maintained between 6.5 and 7.5.[1] Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before use and avoid aqueous storage.[1][7] |
| Insufficiently Reduced Protein: Cysteine residues may exist as disulfide bonds, which are unreactive with maleimides.[6] | Reduce disulfide bonds with a suitable reducing agent like TCEP prior to conjugation.[1] Use degassed buffers and consider adding 1-10 mM EDTA to prevent the re-oxidation of thiols.[1] | |
| Presence of Interfering Substances: Components in the reaction buffer, such as thiol-containing reducing agents (e.g., DTT) or primary amines (at pH > 7.5), can compete with the target thiols or inactivate the maleimide dye.[1][6] | Use a thiol-free buffer like PBS or HEPES.[1] If DTT was used for reduction, ensure its complete removal before adding the maleimide reagent.[1] | |
| Re-oxidation of Thiols: Free sulfhydryl groups can re-oxidize to form disulfide bonds, rendering them unreactive.[6] | Perform the labeling reaction promptly after the removal of any reducing agents.[6] Using degassed buffers can help minimize oxygen in the reaction.[1] | |
| Non-Specific Labeling | High Reaction pH: A reaction pH above 7.5 can lead to the reaction of the maleimide group with primary amines, such as those on lysine residues.[1] | Strictly maintain the reaction pH within the 6.5-7.5 range to ensure selectivity for thiol groups.[1] |
| Protein Aggregation/Precipitation | Suboptimal Buffer Conditions: Incorrect pH or high ionic strength can negatively impact protein stability.[1] | Optimize buffer conditions to ensure they are within the protein's stability range.[1] |
| High Dye-to-Protein Ratio: A very high degree of labeling can increase the hydrophobicity of the protein, leading to aggregation.[2] | Perform a titration experiment to find the lowest dye-to-protein molar ratio that provides a sufficient signal without causing excessive background or aggregation.[2] | |
| High Background Fluorescence | Excess Unbound Dye: Incomplete removal of the unreacted dye after the labeling reaction. | Improve the purification process by increasing the number and duration of washing steps.[2] Ensure the efficient removal of unbound dye using methods like size-exclusion chromatography or dialysis.[2] |
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds in Proteins
This protocol outlines the procedure for reducing disulfide bonds in a protein sample before labeling with this compound.
-
Protein Preparation: Dissolve the protein in a degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5) to a concentration of 1-10 mg/mL.[8]
-
Using TCEP (Recommended):
-
Using DTT:
Protocol 2: this compound Labeling of Proteins
This protocol provides a general procedure for conjugating this compound to a reduced protein.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[2][4] Vortex briefly to ensure it is fully dissolved.[1]
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced protein solution to achieve the desired molar ratio (a 10:1 to 20:1 dye-to-protein ratio is a good starting point).[1][4]
-
Mix gently and incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1][4] The reaction should be protected from light.[4]
-
-
Quenching the Reaction:
-
Purification:
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Labeling
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 7.5 | The maleimide-thiol reaction is most efficient and specific at a neutral to slightly alkaline pH.[4] |
| Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures can be used for overnight reactions to minimize potential side reactions.[4] |
| Reaction Time | 2 hours to Overnight | The progress of the reaction can be monitored by RP-HPLC.[4] |
| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | Higher ratios can increase labeling efficiency but may also lead to non-specific labeling if other reactive groups are present. Optimization is recommended.[4] |
Table 2: Physicochemical and Spectral Properties of 6-TAMRA Maleimide
| Property | Value |
| Molecular Formula | C₃₁H₂₈N₄O₆ |
| Molecular Weight | 552.58 g/mol |
| Excitation Maximum (λex) | ~555 nm[4] |
| Emission Maximum (λem) | ~580 nm[4] |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ at ~555 nm[4] |
| Solubility | Good in DMSO and DMF[4] |
| Reactivity | Specifically reacts with thiol (sulfhydryl) groups[4] |
Visualizations
Caption: Workflow for this compound labeling of proteins.
References
Troubleshooting low conjugation yield with TAMRA maleimide
Welcome to the technical support center for TAMRA maleimide (B117702) conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for troubleshooting low conjugation yield and other common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no conjugation yield with TAMRA maleimide?
Low conjugation efficiency with this compound typically stems from one or more of the following factors:
-
Inactive this compound: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions and at a pH above 7.5, which renders it unreactive towards thiols.[1]
-
Insufficiently Reduced Protein: Cysteine residues may exist as disulfide bonds, which do not react with maleimides. Complete reduction of these bonds is crucial to make the thiol groups available for conjugation.[1]
-
Presence of Interfering Substances: Components in the reaction buffer, such as thiol-containing reagents (e.g., DTT, 2-mercaptoethanol) or primary amines at pH > 7.5 (e.g., Tris), can compete with the target thiol groups or react with the maleimide dye.[2][3]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or an inappropriate molar ratio of dye to protein can significantly impact labeling efficiency.[1]
-
Oxidation of Thiols: Free sulfhydryl groups on cysteine residues can re-oxidize to form disulfide bonds, making them unavailable for conjugation.[2][4] This can be exacerbated by the presence of divalent metals.[2]
-
Poor Solubility of this compound: this compound has low solubility in aqueous buffers, which can lead to precipitation and a lower effective concentration of the dye.[5]
Q2: What is the optimal pH for this compound conjugation?
The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[2][3] Within this range, the maleimide group shows high selectivity for sulfhydryl (thiol) groups on cysteine residues.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, which minimizes non-specific labeling of residues like lysine.[2][3] As the pH increases above 7.5, the reactivity of maleimides towards primary amines increases, and the maleimide group becomes more susceptible to hydrolysis.[3][4]
Q3: Which buffers are recommended for the conjugation reaction?
It is critical to use a buffer that is free of thiols. Recommended buffers include PBS (Phosphate-Buffered Saline), HEPES, and Tris, at concentrations between 10-100 mM, with the pH maintained between 7.0 and 7.5.[2] Buffers containing thiol compounds like DTT or 2-mercaptoethanol (B42355) must be avoided as they will compete with the target molecule for reaction with the maleimide.[2] It is also good practice to degas the buffer to prevent the oxidation of thiols.[2][3] Including a chelating agent like EDTA (1-10 mM) can help prevent the oxidation of sulfhydryls catalyzed by divalent metals.[2][4]
Q4: My protein has disulfide bonds. How should I prepare it for conjugation?
Disulfide bonds must be reduced to free sulfhydryl groups for the maleimide reaction to occur.[2]
-
TCEP (Tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent because it is thiol-free and generally does not need to be removed before starting the conjugation reaction.[2] A 10-100 fold molar excess of TCEP is typically used, with an incubation time of 30-60 minutes at room temperature.[2][5]
-
DTT (Dithiothreitol): DTT is also a powerful reducing agent, but any excess must be completely removed after reduction and before the addition of the this compound.[2] This is because the thiol groups on DTT will compete with the protein's thiols for reaction with the maleimide.[2] Removal can be achieved through methods like dialysis or size-exclusion chromatography.
Q5: What is the recommended molar ratio of this compound to protein?
A 10 to 20-fold molar excess of the maleimide reagent to the protein is a common starting point.[2][3] However, the optimal ratio can be influenced by factors like steric hindrance and should be determined empirically for each specific protein or molecule.[2] For smaller peptides, a much lower ratio, such as 2:1, might be optimal.[2]
Q6: How should I prepare and store the this compound stock solution?
This compound has poor solubility in aqueous buffers.[5] It is recommended to first prepare a concentrated stock solution (e.g., 1-10 mM) in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[5] Ensure the solvent is anhydrous to prevent hydrolysis of the maleimide group.[5] The stock solution should be prepared immediately before use.[1] If storage is necessary, store the stock solution in anhydrous DMSO or DMF at -20°C or -80°C, protected from light and moisture.[5][6] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
Q7: How can I stop (quench) the conjugation reaction?
To stop the conjugation reaction and consume any excess, unreacted this compound, a small molecule thiol such as cysteine, 2-mercaptoethanol, or DTT can be added to the reaction mixture.[2]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues leading to low conjugation yield.
Problem: Low or No Labeling Efficiency
| Potential Cause | Recommended Solution | Citation |
| Inactive Maleimide (Hydrolysis) | Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use. Avoid aqueous storage. Ensure the reaction pH is maintained between 6.5 and 7.5. | [1][2][3] |
| Oxidized Thiols | Reduce disulfide bonds with a reducing agent like TCEP prior to conjugation. Use degassed buffers and consider adding 1-10 mM EDTA to prevent re-oxidation. | [2][4] |
| Insufficient Molar Ratio | Optimize the molar ratio of dye to protein. Start with a 10:1 to 20:1 ratio and perform trial conjugations with incrementally higher ratios. | [2][3] |
| Interfering Buffer Components | Use a thiol-free buffer like PBS or HEPES. If DTT was used for reduction, ensure it is completely removed before adding the maleimide reagent. Avoid primary amine buffers like Tris if the pH is above 7.5. | [2][3] |
Problem: Non-Specific Labeling
| Potential Cause | Recommended Solution | Citation |
| High pH | The reaction pH is above 7.5, leading to a reaction with primary amines (e.g., lysine). Maintain the reaction pH strictly within the 6.5-7.5 range to ensure selectivity for thiol groups. | [2][3] |
Problem: Protein Aggregation/Precipitation
| Potential Cause | Recommended Solution | Citation |
| Suboptimal Buffer Conditions | Incorrect pH or high ionic strength can affect protein stability. Ensure the buffer conditions are suitable for the specific protein being used. | [2] |
| Poor Solubility of this compound | Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF. If precipitation occurs upon addition to the aqueous buffer, consider increasing the percentage of the organic co-solvent (typically below 10% v/v to avoid protein denaturation), gentle warming, or sonication. | [3][5] |
Experimental Protocols
Protocol 1: Protein Reduction (if necessary)
-
Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a final concentration of 1-10 mg/mL.[2]
-
To reduce disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution.[2][5]
-
Incubate at room temperature for 30-60 minutes.[2] TCEP does not need to be removed before proceeding with the conjugation.[2]
-
If DTT is used, it must be completely removed via dialysis or size-exclusion chromatography before adding the this compound.
Protocol 2: this compound Conjugation
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[2] Vortex briefly to ensure it is fully dissolved.[2]
-
Conjugation Reaction: Add the this compound stock solution to the reduced protein solution to achieve the desired molar ratio (a 10:1 to 20:1 dye-to-protein ratio is a good starting point).[2]
-
Mix gently and incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2] The reaction should be protected from light.[2]
-
Quenching the Reaction: To stop the conjugation, add a small molecule thiol like cysteine, 2-mercaptoethanol, or DTT to the reaction mixture.[2]
-
Purification: Remove the unreacted dye and quenching agent using size-exclusion chromatography (e.g., a desalting column), dialysis, or other suitable purification methods.[7]
Visualizations
Experimental Workflow
Caption: General workflow for this compound conjugation.
Troubleshooting Logic
Caption: Troubleshooting workflow for low conjugation efficiency.
Chemical Reaction and Side Reactions
Caption: this compound reaction and potential side reactions.
References
Technical Support Center: Preventing TAMRA Maleimide Precipitation in Aqueous Solutions
Welcome to the technical support center for TAMRA (Tetramethylrhodamine) maleimide (B117702). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent precipitation issues with TAMRA maleimide in aqueous solutions during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous buffer?
A1: this compound has inherently low solubility in aqueous solutions due to its hydrophobic tetramethylrhodamine (B1193902) core.[1][2] Direct dissolution in aqueous buffers will often lead to precipitation. The standard and highly recommended procedure is to first dissolve the dye in a water-miscible, anhydrous organic solvent to create a concentrated stock solution.[1][3]
Q2: What is the best solvent to prepare a this compound stock solution?
A2: Anhydrous (water-free) dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing a concentrated stock solution of this compound.[1][4][5] It is crucial to use an anhydrous solvent to prevent hydrolysis of the maleimide group, which would render it unreactive towards thiol groups.[1][4]
Q3: What is a typical concentration for a this compound stock solution?
A3: A common concentration for a this compound stock solution is 10 mM.[4][6][7] This allows for the addition of a small volume of the organic solvent to the aqueous reaction mixture, minimizing potential negative effects on protein stability.[8]
Q4: I've used a DMSO stock solution, but I still see precipitation in my aqueous reaction buffer. What should I do?
A4: If precipitation occurs even after using a stock solution, you can try the following troubleshooting steps:
-
Increase the organic co-solvent percentage: Gradually increase the amount of DMSO or DMF in your final reaction mixture. However, be cautious as high concentrations of organic solvents can denature proteins.[1][8] Most proteins can tolerate up to 10-15% DMSO.[4]
-
Gentle warming and sonication: Warming the solution to 37°C or using an ultrasonic bath can help to dissolve the dye.[1]
-
Check the pH of your buffer: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][4] Ensuring your buffer is within this range can also influence the solubility of the dye.[1]
-
Slow, dropwise addition: Add the this compound stock solution to your protein solution slowly and dropwise while gently stirring. This prevents localized high concentrations of the dye and solvent.[8]
Q5: How should I store my this compound stock solution?
A5: Store your this compound stock solution in anhydrous DMSO or DMF at -20°C or -80°C, protected from light and moisture.[1][5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1][5] Under these conditions, the stock solution can be stable for several weeks to months.[1][9]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution | Direct dissolution in aqueous buffer. | Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[1][4] |
| Precipitation after adding stock solution to buffer | Low tolerance of the final solution for the organic solvent. | Gradually increase the percentage of organic co-solvent (e.g., DMSO, DMF) in the final reaction volume.[1][3] Keep the final concentration below 10% if possible.[8] |
| Aggregation of the dye at the point of addition. | Add the stock solution dropwise to the aqueous buffer while gently stirring.[8] | |
| Suboptimal buffer conditions. | Ensure the reaction buffer pH is between 6.5 and 7.5.[1][4] Consider using buffers like PBS, HEPES, or Tris that do not contain thiols.[3][4] | |
| Temperature effects on solubility. | Gentle warming to 37°C or sonication can aid in dissolution.[1] | |
| Protein precipitation during conjugation | High concentration of organic solvent. | Use a more concentrated dye stock to minimize the volume of organic solvent added.[4] |
| Over-labeling of the protein increases hydrophobicity. | Optimize the dye-to-protein molar ratio. A common starting point is a 10:1 to 20:1 molar excess of dye to protein.[2][4] | |
| Suboptimal buffer conditions for the protein. | Ensure the buffer pH and ionic strength are within the stability range of your protein.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM).[4]
-
Vortex the solution briefly to ensure the dye is fully dissolved. If complete dissolution is not achieved, gentle warming to 37°C and sonication can be applied.[1]
-
Aliquot the stock solution into single-use vials, protect from light, and store at -20°C or -80°C.[1][5]
Protocol 2: General Thiol-Maleimide Conjugation
Materials:
-
Thiol-containing molecule (e.g., protein, peptide)
-
Degassed reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5)[3][4]
-
This compound stock solution (from Protocol 1)
-
(Optional) Reducing agent like TCEP (tris(2-carboxyethyl)phosphine)[3][4]
-
Quenching reagent (e.g., L-cysteine, β-mercaptoethanol)[4]
-
Purification column (e.g., size-exclusion chromatography)[4]
Procedure:
-
Prepare the Thiol-Containing Molecule: Dissolve the protein or peptide in a degassed buffer at a pH of 7.0-7.5.[1][3]
-
(Optional) Reduction of Disulfide Bonds: If your protein contains disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[4][10] If using DTT, it must be removed before adding the maleimide.[4]
-
Perform the Conjugation Reaction: Add the this compound stock solution to the solution of the reduced thiol-containing molecule. A 10-20 fold molar excess of the dye is a common starting point.[1][2]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[4][10]
-
Quenching: Stop the reaction by adding a quenching reagent like L-cysteine or β-mercaptoethanol to consume any excess maleimide.[4]
-
Purification: Purify the labeled conjugate from excess dye and quenching reagent using an appropriate method like size-exclusion chromatography.[4]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
Optimizing TAMRA Maleimide Reactions with Thiols: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH and other critical parameters for the reaction between Tetramethylrhodamine (TAMRA) maleimide (B117702) and thiol groups. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting TAMRA maleimide with a thiol-containing molecule?
The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3][4][5] Within this range, the maleimide group exhibits high selectivity for sulfhydryl (thiol) groups, leading to the formation of a stable thioether bond.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, which minimizes non-specific labeling of residues like lysine.[2][4][5][6]
Q2: What happens if the pH is outside the optimal range?
-
Above pH 7.5: The reactivity of the maleimide group towards primary amines increases, which can result in non-specific labeling.[2][4] Additionally, the maleimide group is more susceptible to hydrolysis into a non-reactive maleamic acid, which will reduce labeling efficiency.[1][4]
-
Below pH 6.5: The reaction rate with thiols significantly decreases.[1][4] While acidic conditions (around pH 5.0) can prevent certain side reactions like thiazine (B8601807) formation with N-terminal cysteines, the overall conjugation efficiency is reduced.[7][8]
Q3: Which buffers are recommended for the this compound reaction?
It is essential to use a buffer that is free of thiols. Recommended buffers include PBS (Phosphate-Buffered Saline), HEPES, and Tris, typically at concentrations of 10-100 mM, with the pH adjusted to 7.0-7.5.[2][9][10][11][12] It is also advisable to degas the buffer to minimize the oxidation of thiols.[2][10][11] Adding a chelating agent like EDTA (1-10 mM) can help prevent the oxidation of sulfhydryls that can be catalyzed by divalent metals.[2]
Q4: My protein has disulfide bonds. What should I do before the labeling reaction?
Disulfide bonds must be reduced to free sulfhydryl groups for the maleimide reaction to occur.[2][10][11]
-
TCEP (Tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is thiol-free and typically does not need to be removed before adding the maleimide reagent.[2][9] A 10-100 fold molar excess of TCEP is commonly used with an incubation time of 20-60 minutes at room temperature.[2][9][11]
-
DTT (Dithiothreitol): DTT is also an effective reducing agent, but any excess must be removed after reduction and before the addition of the this compound, as it contains thiol groups that will compete in the reaction.[2][9][10]
Q5: What is a typical molar ratio of this compound to the thiol-containing molecule?
A common starting point is a 10 to 20-fold molar excess of this compound to the protein or other molecule.[1][2][4][9][10] However, the optimal ratio can be influenced by factors such as steric hindrance and should be determined empirically for each specific molecule.[2] For smaller peptides, a lower ratio, such as 2:1, might be sufficient.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Maleimide Hydrolysis: The maleimide group has been inactivated by hydrolysis. | Ensure the reaction pH is strictly maintained between 6.5 and 7.5.[2][4] Prepare the this compound stock solution in an anhydrous solvent like DMSO or DMF immediately before use and avoid aqueous storage.[1][2][4] |
| Oxidized Thiols: Cysteine residues have formed disulfide bonds and are unavailable for reaction. | Reduce disulfide bonds with a suitable reducing agent like TCEP before conjugation.[2] Use degassed buffers and consider adding 1-10 mM EDTA to prevent re-oxidation.[2] | |
| Incorrect pH: The reaction buffer is outside the optimal 6.5-7.5 range. | Verify the pH of your reaction buffer. Reaction rates are slower at lower pH, and side reactions with amines and hydrolysis can occur at higher pH.[1] | |
| Insufficient Molar Ratio: The concentration of the maleimide dye is too low. | Optimize the molar ratio of this compound to your molecule. A 10-20 fold molar excess is a common starting point.[1][2] | |
| Non-Specific Labeling | High pH: The reaction pH is above 7.5, leading to reactions with primary amines (e.g., lysine). | Strictly maintain the reaction pH within the 6.5-7.5 range to ensure selectivity for thiol groups.[2][4] |
| Interfering Buffer Components: The buffer contains thiols (e.g., DTT) or primary amines. | Use a thiol-free buffer such as PBS or HEPES.[2] If DTT was used for reduction, ensure its complete removal before adding the maleimide reagent.[2] | |
| Protein Aggregation/Precipitation | Poor Solubility of this compound: The dye precipitates when added to the aqueous buffer. | Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.[1] Add the stock solution dropwise to the stirred protein solution.[9] If precipitation persists, you can try gentle warming to 37°C or sonication.[1] |
| Suboptimal Buffer Conditions: Incorrect pH or high ionic strength can affect protein stability. | Optimize buffer conditions for your specific protein. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Optimal Reaction pH | 6.5 - 7.5 | Maximizes thiol selectivity and reaction rate while minimizing hydrolysis.[1][2][3][4][5] |
| Reaction Rate Comparison (pH 7.0) | Thiol reaction is ~1,000x faster than with amines. | Highlights the high selectivity for thiols at neutral pH.[2][4][5][6] |
| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | A common starting point; should be optimized for each specific molecule.[1][2][4][9][10] |
| TCEP Molar Excess for Reduction | 10x - 100x | For the reduction of disulfide bonds prior to labeling.[2][9][11] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Incubation time can be adjusted based on the specific reactants.[2][11] |
Experimental Protocols
Detailed Protocol for this compound Labeling of a Thiol-Containing Protein
-
Preparation of Reagents:
-
Reaction Buffer: Prepare a suitable buffer such as 100 mM PBS or HEPES at pH 7.0-7.5. Degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas (e.g., nitrogen or argon) to prevent oxidation of thiols.[2][10][11]
-
This compound Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a 10-20 mM stock solution in anhydrous DMSO or DMF.[1][9] This solution should be prepared fresh immediately before use.[1][4]
-
-
Reduction of Disulfide Bonds (if necessary):
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced protein solution to achieve the desired molar ratio (a 10:1 to 20:1 dye-to-protein ratio is a good starting point).[2]
-
Mix gently and incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.[2][11]
-
-
Quenching the Reaction:
-
To stop the reaction and consume any excess unreacted this compound, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) to a final concentration sufficient to react with the excess maleimide (e.g., 10 mM).[2][4]
-
-
Purification of the Conjugate:
-
Remove unreacted dye and the quenching agent by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or ultrafiltration.[4]
-
Visualizations
Caption: Experimental workflow for this compound labeling of a thiol-containing protein.
Caption: The role of pH in the this compound-thiol reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. broadpharm.com [broadpharm.com]
- 7. bachem.com [bachem.com]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Post-Labeling Purification of TAMRA-Maleimide Conjugates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted TAMRA (Tetramethylrhodamine) maleimide (B117702) following protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted TAMRA maleimide after a labeling reaction?
The removal of unconjugated, free TAMRA dye is a critical step after the labeling reaction.[1] The presence of this free dye can lead to high background signals, which can obscure the specific signal and make data interpretation difficult.[2][3] This interference can ultimately lead to inaccurate quantification in downstream applications such as fluorescence microscopy, flow cytometry, and FRET-based studies.[1]
Q2: What are the common methods for purifying TAMRA-labeled proteins?
After quenching the labeling reaction, it is essential to remove the unreacted dye and any quenching agent.[4] The most common purification methods are based on size exclusion and include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method that separates molecules based on their size.[1] The larger, labeled protein conjugate passes through the column more quickly than the smaller, unreacted dye molecules, which enter the pores of the chromatography resin and elute later.[1][5] This technique is available in various formats, including gravity columns, FPLC/HPLC systems, and convenient spin desalting columns.[6]
-
Dialysis: This method involves the passive diffusion of small molecules, like the free dye, across a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[6] The larger protein-dye conjugate is retained within the dialysis tubing or cassette, while the smaller, unreacted dye diffuses into a larger volume of buffer.[6]
-
Acetone (B3395972) Precipitation: This technique involves adding cold acetone to the reaction mixture to precipitate the protein.[7][8] After centrifugation, the supernatant containing the soluble unreacted dye is discarded, and the protein pellet is washed and then re-dissolved.[7][8] This method has the added advantage of concentrating the protein sample.[8]
Q3: How do I choose the most suitable purification method for my experiment?
The selection of the optimal purification method depends on several factors, including your sample volume, the stability of your protein, the required level of purity, and the equipment available in your laboratory.[6]
Troubleshooting Guide
Issue: High Background Fluorescence in Downstream Applications
High background fluorescence is a common issue that can significantly compromise the quality of your results.[2]
-
Cause: The most likely cause is the presence of excess unbound dye.[2]
-
Solution: Improve the purification process by increasing the number and duration of washing steps.[2] Ensure the efficient removal of the unbound dye by using methods like size-exclusion chromatography or dialysis.[2] For size exclusion chromatography, selecting a resin with an appropriate fractionation range for your protein's size is crucial for good separation.[1] If using dialysis, ensure a sufficient volume of dialysis buffer and an adequate number of buffer changes to facilitate the complete removal of the free dye.[6]
Issue: Low or No Labeling Efficiency
Insufficient labeling will result in a weak or undetectable signal.[2]
-
Cause 1: Inactive Maleimide Dye. The maleimide group is susceptible to hydrolysis, especially in aqueous solutions and at a pH above 7.5, which renders it unreactive towards thiols.[9]
-
Solution 1: Prepare the 6-TAMRA maleimide stock solution in anhydrous DMSO or DMF immediately before use and avoid aqueous storage.[4][9] Ensure the reaction pH is maintained between 6.5 and 7.5.[2][4]
-
Cause 2: Oxidized Thiols. Cysteine residues may form disulfide bonds, which are unavailable for reaction with the maleimide.[4][9]
-
Solution 2: Pre-treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce the disulfide bonds.[2][4] TCEP is advantageous as it does not contain a thiol and typically does not need to be removed before adding the maleimide dye.[2] If using a thiol-containing reducing agent like DTT, it must be completely removed before adding the maleimide dye.[2][4]
-
Cause 3: Interfering Substances in the Buffer. Buffers containing thiols (e.g., DTT, 2-mercaptoethanol) or primary amines (at pH > 7.5) can compete with the target protein for the maleimide dye.[4]
-
Solution 3: Use a thiol-free buffer such as PBS, HEPES, or Tris, ensuring the pH is within the optimal range of 6.5-7.5.[2][4] If a reducing agent like DTT was used, it must be thoroughly removed, for instance, by using a desalting column, before initiating the labeling reaction.[4]
Issue: Protein Aggregation or Precipitation After Labeling
-
Cause: A high degree of labeling (DOL) can increase the hydrophobicity of the protein, potentially leading to aggregation and precipitation.[2][6]
-
Solution: Optimize the molar ratio of dye to protein in the labeling reaction by performing a titration experiment to find the lowest ratio that provides an adequate signal without causing aggregation.[2] For TAMRA, an optimal DOL is often around 2-4.[2] If aggregation persists, consider adding a non-ionic detergent (e.g., 0.1% Tween-20) to the elution buffer during purification or increasing the ionic strength of the buffer (e.g., by adding 150 mM NaCl) to minimize non-specific hydrophobic interactions.[1]
Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (SEC) / Gel Filtration | Dialysis | Acetone Precipitation |
| Principle | Separation based on molecular size.[5] | Diffusion of small molecules across a semi-permeable membrane.[6] | Precipitation of protein by an organic solvent.[7][8] |
| Speed | Fast (can be under 15 minutes for spin columns).[10] | Slow (can take several hours to overnight).[3][6] | Relatively fast (incubation can be 1 hour to overnight).[7][11] |
| Sample Dilution | Can result in some sample dilution.[12] | Results in sample dilution.[13] | Concentrates the protein sample.[8] |
| Protein Recovery | Generally high.[10] | Risk of sample loss during handling.[3] | Risk of incomplete re-solubilization and sample loss with each precipitation cycle.[7][8] |
| Potential for Protein Denaturation | Low, as it is a mild technique.[5] | Low. | High risk of protein denaturation, making the pellet difficult to re-solubilize.[7][8] |
| Best Suited For | Most proteins, especially those >5 kDa.[1] | Proteins that are stable and when time is not a critical factor. | Downstream applications where protein denaturation is not a concern (e.g., SDS-PAGE).[7] |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (Spin Column Format)
This protocol is adapted for a typical spin desalting column.
-
Column Preparation: Remove the column's bottom closure and place it into a collection tube.
-
Resin Equilibration: Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer. Discard the buffer. Add an appropriate equilibration buffer (the buffer you want your final protein conjugate to be in) to the top of the resin bed. Centrifuge again for 2 minutes at 1,500 x g. Repeat this wash step two to three times.[6]
-
Sample Loading: Place the equilibrated column into a new, clean collection tube. Carefully apply the quenched labeling reaction mixture to the center of the resin bed.[6]
-
Purification: Centrifuge the column for 2 minutes at 1,500 x g.[6]
-
Collection: The purified TAMRA-labeled protein is now in the collection tube. The smaller, unreacted this compound and quenching agent are retained in the resin of the column.[6]
Protocol 2: Purification by Dialysis
-
Sample Loading: Load the quenched labeling reaction mixture into a dialysis cassette or tubing with an appropriate Molecular Weight Cut-Off (MWCO) that will retain your protein while allowing the small, unreacted dye to pass through.
-
Dialysis: Place the sealed dialysis device in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).[6] Gently stir the buffer on a magnetic stir plate.[6]
-
Buffer Changes: Perform the dialysis at 4°C. Change the dialysis buffer after 1-2 hours. Repeat the buffer change at least two more times, with the final dialysis step proceeding overnight to ensure the complete removal of the unreacted dye.[6]
-
Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified protein-dye conjugate.[6]
Protocol 3: Purification by Acetone Precipitation
-
Preparation: Cool the required volume of acetone to -20°C.[7][8]
-
Precipitation: Add four times the sample volume of the cold (-20°C) acetone to your protein sample in an acetone-compatible tube.[7][8]
-
Incubation: Vortex the tube and incubate for at least 60 minutes at -20°C.[7][8] For very dilute samples, a longer incubation period may be necessary.[11]
-
Pelleting: Centrifuge the mixture for 10 minutes at 13,000-15,000 x g to pellet the precipitated protein.[7][8]
-
Supernatant Removal: Carefully decant and discard the supernatant, which contains the unreacted this compound.[7][8]
-
Washing (Optional but Recommended): To remove all traces of the free dye, you can repeat the precipitation cycle.[7]
-
Drying: Allow the remaining acetone to evaporate from the uncapped tube at room temperature for about 30 minutes. Do not over-dry the pellet, as this can make it difficult to dissolve.[7]
-
Resuspension: Add a buffer that is appropriate for your downstream application and vortex thoroughly to dissolve the protein pellet.[7]
Workflow for Selecting a Purification Method
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Small Molecule and Biotin Removal | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: TAMRA Maleimide Conjugation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the hydrolysis of TAMRA (Tetramethylrhodamine) maleimide (B117702) during bioconjugation experiments. Find answers to frequently asked questions, detailed protocols, and troubleshooting advice to ensure the success of your labeling reactions.
Frequently Asked Questions (FAQs)
Q1: What is TAMRA maleimide hydrolysis and why is it a problem?
A1: this compound hydrolysis is a chemical reaction in which the maleimide ring opens in the presence of water, forming a non-reactive maleamic acid derivative. This is a significant issue in bioconjugation because the hydrolyzed TAMRA can no longer react with thiol groups (e.g., from cysteine residues in proteins), leading to low or no labeling of the target molecule.[1][2]
Q2: What are the main factors that cause this compound hydrolysis?
A2: The primary factors that promote the hydrolysis of this compound are:
-
Aqueous Environments: Maleimides are susceptible to hydrolysis in water-containing solutions.[1][3]
-
Alkaline pH: The rate of hydrolysis significantly increases at pH values above 7.5.[1][4]
-
Elevated Temperature: Higher temperatures can accelerate the rate of hydrolysis.[5][6]
-
Prolonged Incubation in Aqueous Buffers: The longer the maleimide is in an aqueous solution before reacting with a thiol, the more likely it is to hydrolyze.[3]
Q3: What is the optimal pH for performing a this compound conjugation reaction?
A3: The optimal pH range for the reaction between a maleimide and a thiol group is 6.5 to 7.5.[1][4] This range provides an excellent balance between having a sufficiently nucleophilic thiol for reaction and minimizing maleimide hydrolysis.[4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[4]
Q4: How should I prepare and store this compound stock solutions to prevent hydrolysis?
A4: To prevent premature hydrolysis, this compound should be dissolved in an anhydrous (water-free) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to prepare a concentrated stock solution (e.g., 10 mM).[3] This stock solution should be stored at -20°C or -80°C, protected from light and moisture.[3] It is best to prepare the stock solution immediately before use and to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[3] Aqueous solutions of this compound are not recommended for storage.[4]
Q5: Can I use any buffer for my conjugation reaction?
A5: No, it is critical to use a buffer that is free of thiols, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355), as these will compete with your target molecule for reaction with the this compound.[4] Recommended buffers include Phosphate-Buffered Saline (PBS), Tris, and HEPES, at a pH between 7.0 and 7.5.[4] It is also good practice to degas the buffer to prevent oxidation of the thiol groups on your protein.[4]
Troubleshooting Guide
Problem: Low or No Labeling Efficiency
| Potential Cause | Recommended Solution |
| Hydrolyzed this compound | Ensure the stock solution was prepared in anhydrous DMSO or DMF and used promptly. Prepare fresh aqueous working solutions of the dye immediately before the conjugation reaction. Maintain the reaction pH between 6.5 and 7.5.[3][4] |
| Oxidized Thiols on the Protein | Reduce disulfide bonds in your protein to free sulfhydryl groups using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) before adding the maleimide. TCEP is often preferred as it is thiol-free and does not need to be removed prior to the reaction.[4] If using DTT, it must be completely removed before adding the this compound.[4] Use degassed buffers and consider adding 1-10 mM EDTA to prevent re-oxidation of thiols.[4] |
| Incorrect Molar Ratio | The optimal dye-to-protein molar ratio can vary. A common starting point is a 10 to 20-fold molar excess of this compound to the protein.[1] This may need to be optimized for your specific protein. |
| Interfering Buffer Components | Ensure your buffer does not contain any thiol compounds or primary amines (if the pH is above 7.5).[4] |
Quantitative Data Summary
Table 1: Influence of pH on Maleimide-Thiol Reaction and Hydrolysis
| pH Range | Effect on Thiol-Maleimide Reaction | Effect on Maleimide Hydrolysis |
| < 6.5 | Reaction rate is significantly reduced due to protonation of the thiol group.[4] | Hydrolysis is minimal. |
| 6.5 - 7.5 | Optimal for selective and efficient reaction with thiols. [1][4] | Hydrolysis is slow and manageable. |
| > 7.5 | Increased reaction rate with primary amines (e.g., lysine), leading to loss of selectivity.[4] | Rate of hydrolysis increases significantly, leading to inactivation of the maleimide.[1][4] |
| 8.5 - 9.0 | Not recommended for the conjugation reaction itself. | Can be used post-conjugation to intentionally hydrolyze the thiosuccinimide ring to a more stable, ring-opened form, which can prevent retro-Michael reactions.[7] |
Table 2: Comparison of Thiol-Reactive Chemistries
| Reactive Group | Advantages | Disadvantages |
| Maleimide | Highly selective for thiols at pH 6.5-7.5.[4] Fast reaction kinetics.[8] | Susceptible to hydrolysis, especially at alkaline pH.[1] The resulting thioether bond can undergo a retro-Michael reaction, leading to deconjugation.[9] |
| Iodoacetamide | Forms a very stable thioether bond.[10] | Less selective than maleimides and can react with other residues like histidine and methionine.[10] Reactions are typically slower than with maleimides.[2] |
| "Next-Generation" Maleimides (e.g., dibromomaleimides, diiodomaleimides) | Can re-bridge reduced disulfide bonds, maintaining protein structure.[3][11] Form more stable conjugates that are less prone to retro-Michael reactions.[11][12] | May have different reaction kinetics and require specific optimization. |
| Thiosulfates (TS-Link™ Reagents) | Form a disulfide bond that is reversible with reducing agents like DTT or TCEP.[10] Highly water-soluble.[10] | The reversibility of the bond may not be suitable for all applications requiring a permanent label. |
| Methylsulfonyl Phenyloxadiazoles | Reacts specifically with cysteine and forms conjugates with superior stability in human plasma compared to maleimides.[9] | Newer chemistry, may have less established protocols and commercial availability. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Protein Preparation:
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[3] Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar ratio (a 10:1 to 20:1 dye-to-protein ratio is a good starting point).[13] Add the dye solution dropwise while gently stirring.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted this compound, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol to a final concentration of 10-20 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and quenching agent using a size-exclusion chromatography column (e.g., Sephadex G-25), dialysis, or spin desalting columns.[4]
-
-
Storage:
-
Store the purified, labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) to a final concentration of 50% and storing at -20°C.
-
Protocol 2: Spectrophotometric Assay to Monitor Maleimide Hydrolysis
This protocol allows for the indirect quantification of maleimide groups by measuring the consumption of a known amount of a thiol compound.
-
Prepare a standard thiol solution: Prepare a fresh solution of a thiol-containing compound (e.g., L-cysteine or glutathione) of known concentration in a degassed buffer at the desired pH for the hydrolysis study.
-
Prepare this compound solution: Prepare a solution of this compound in the same degassed buffer at the pH to be tested.
-
Incubate: Mix the this compound solution with the buffer and incubate at the desired temperature. Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
React with thiol: To each aliquot, add a known excess of the standard thiol solution and allow it to react with the remaining unhydrolyzed maleimide.
-
Quantify remaining thiol: Determine the amount of unreacted thiol in each aliquot using Ellman's reagent (DTNB), which reacts with thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.
-
Calculate maleimide concentration: The amount of maleimide remaining at each time point is the initial amount of thiol minus the amount of unreacted thiol measured.
-
Determine hydrolysis rate: Plot the concentration of the remaining maleimide versus time to determine the rate of hydrolysis.
Alternatively, the hydrolysis of the maleimide group can be monitored directly by UV-Vis spectrophotometry by observing the decrease in absorbance at approximately 302 nm, where the maleimide ring has a characteristic absorbance that is lost upon hydrolysis.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Service not available - Information and Technology Services (ITS) - Utrecht University [uu.nl]
- 6. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 8. Maleimide Assays | AAT Bioquest [aatbio.com]
- 9. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 12. A sensitive assay for maleimide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
How to reduce disulfide bonds before TAMRA maleimide labeling
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the critical step of disulfide bond reduction prior to TAMRA maleimide (B117702) labeling.
Frequently Asked Questions (FAQs)
Q1: Why do I need to reduce disulfide bonds before TAMRA maleimide labeling?
This compound reacts specifically with free sulfhydryl (thiol) groups (-SH), most commonly found on cysteine residues.[1] In many proteins, these cysteine residues exist as oxidized disulfide bonds (-S-S-), which are unreactive with maleimides.[1][2] Therefore, reducing these disulfide bonds is a crucial step to generate free thiols, making them available for labeling with the this compound probe.[1]
Q2: Which reducing agent should I choose, TCEP or DTT?
The choice of reducing agent is critical for successful labeling. Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) are the two most common options.
-
TCEP is often the preferred reducing agent for maleimide labeling.[1] It is a thiol-free reducing agent, meaning it will not react with the maleimide group, which can simplify the experimental workflow.[1][3] TCEP is also more stable, resistant to air oxidation, and effective over a wider pH range (1.5-8.5) compared to DTT.[1][4][5]
-
DTT is a powerful reducing agent but contains thiol groups itself.[1] This means any excess DTT must be completely removed after reduction and before the addition of the this compound to prevent it from competing with the protein's thiols for the label.[1][6] DTT's reducing activity is also limited to a pH range greater than 7.[1][7]
Q3: Do I need to remove the reducing agent before adding the this compound?
This depends on the reducing agent used:
-
TCEP: While it is often recommended to remove excess TCEP for optimal results, it is not always mandatory because it does not directly react with the maleimide.[1][6] In many protocols, TCEP at low to moderate concentrations (< 10-20mM) is considered compatible with the maleimide reaction.[8]
-
DTT: It is essential to completely remove all excess DTT before adding the this compound.[1][6] Failure to do so will result in the DTT reacting with the maleimide dye, leading to low or no labeling of your target protein.[9] Removal can be achieved through methods like desalting columns, dialysis, or spin filtration.[1][10]
Q4: What are the optimal conditions for disulfide bond reduction?
The optimal conditions can vary depending on the specific protein and its stability. However, general guidelines are provided in the table below. It is always recommended to optimize these conditions for your specific experiment.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No TAMRA Labeling | Insufficient Reduction: Disulfide bonds were not fully reduced, leaving no available thiols for labeling. | Increase the concentration of the reducing agent (TCEP or DTT), the incubation time, or the temperature.[11][12] Ensure the buffer pH is optimal for the chosen reducing agent (pH >7 for DTT, wide range for TCEP).[1][5] |
| Re-oxidation of Thiols: The newly formed free thiols have re-formed disulfide bonds before the addition of the maleimide. | Work in a degassed buffer and consider flushing the reaction vial with an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure.[1][2][13] Including a chelating agent like EDTA (1-10 mM) can help prevent metal-catalyzed oxidation.[9][13] | |
| Interference from Reducing Agent: Excess DTT was not removed and is competing for the this compound. | Ensure complete removal of DTT after the reduction step using appropriate methods like desalting columns or dialysis.[1] | |
| Hydrolyzed Maleimide: The maleimide group on the TAMRA probe has been hydrolyzed and is no longer reactive. | Prepare the this compound stock solution fresh in an anhydrous solvent like DMSO or DMF immediately before use.[12][14] Avoid storing maleimides in aqueous solutions.[9] Maintain the labeling reaction pH between 6.5 and 7.5.[9] | |
| Protein Precipitation/Aggregation after Reduction | Exposure of Hydrophobic Regions: Reduction of disulfide bonds that are critical for maintaining the protein's tertiary structure can expose hydrophobic patches, leading to aggregation.[15] | Optimize buffer conditions by ensuring the pH is at least one unit away from the protein's isoelectric point (pI).[15] Include stabilizing additives such as glycerol (B35011) (5-10%), non-ionic detergents, or sugars in the reduction buffer.[15] Perform the reduction at a lower temperature (e.g., 4°C) or at a lower protein concentration.[15] In some cases, a mild denaturant (e.g., 1-2 M urea) can be used cautiously.[15] |
| Non-specific Labeling | Reaction with Other Residues: At a pH above 7.5, maleimides can start to react with primary amines, such as the side chain of lysine.[9] | Strictly maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiol groups.[9] |
Quantitative Data Summary
| Parameter | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Recommended Molar Excess | 10-100x over protein[14] | 1-10 mM final concentration[1][16] |
| Typical Incubation Time | 20-30 minutes at room temperature[1] | 30-60 minutes at room temperature[1] |
| Optimal pH Range | 1.5 - 8.5[1][5] | > 7.0[1][7] |
| Removal Before Labeling | Recommended, but not always essential[1][6] | Mandatory[1][6] |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction using TCEP
This is the recommended protocol for most applications due to TCEP's stability and lack of interference with the maleimide group.[1]
-
Protein Preparation: Dissolve the protein to be labeled in a degassed reaction buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5 to a final concentration of 1-10 mg/mL.[1]
-
TCEP Addition: Prepare a fresh stock solution of TCEP (e.g., 0.5 M in water, neutralized to pH 7.0 with NaOH).[1] Add a 10-100 fold molar excess of TCEP to the protein solution.[14]
-
Incubation: Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and incubate for 20-30 minutes at room temperature.[1]
-
Removal of Excess TCEP (Optional but Recommended): To remove excess TCEP, a desalting column or dialysis can be used.[1]
-
Proceed to this compound Labeling: Your protein is now ready for the addition of the this compound probe.
Protocol 2: Disulfide Bond Reduction using DTT
Use this protocol if TCEP is not available. Remember that the complete removal of DTT is crucial.
-
Protein Preparation: Dissolve the protein in a degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5) to a concentration of 1-10 mg/mL.[1]
-
DTT Addition: Prepare a fresh stock solution of DTT (e.g., 1 M in water).[1] Add DTT to the protein solution to a final concentration of 1-10 mM.[1][16]
-
Incubation: Flush the reaction vial with an inert gas, seal it, and incubate for 30-60 minutes at room temperature.[1]
-
Removal of Excess DTT (Mandatory): It is critical to remove all traces of unreacted DTT. This can be achieved using a desalting column, spin filtration, or dialysis.[1]
-
Proceed to this compound Labeling: Once the DTT has been removed, you can proceed with the labeling reaction.
Visualizations
Caption: Experimental workflow for disulfide bond reduction and subsequent this compound labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. nbinno.com [nbinno.com]
- 4. Disulfide reduction using TCEP reaction [biosyn.com]
- 5. agscientific.com [agscientific.com]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. agscientific.com [agscientific.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
Quenching excess TAMRA maleimide in a labeling reaction
This guide provides troubleshooting advice and frequently asked questions regarding the quenching of excess TAMRA (Tetramethylrhodamine) maleimide (B117702) following a protein or peptide labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the labeling reaction?
Quenching the reaction is a critical step to stop the conjugation process and consume any unreacted TAMRA maleimide.[1] This prevents the dye from labeling other molecules non-specifically in downstream applications, which could lead to high background fluorescence and inaccurate results.[2] The process involves adding a small molecule with a free thiol group to the reaction mixture.[2][3]
Q2: What are the most common quenching agents for maleimide reactions?
Commonly used quenching agents are small, thiol-containing molecules. These include L-cysteine, 2-Mercaptoethanol (BME), and Dithiothreitol (DTT).[1][2] These agents react rapidly with the excess maleimide, effectively inactivating it.[2]
Q3: How do quenching agents stop the reaction?
Maleimides react with sulfhydryl (thiol) groups to form stable thioether bonds.[1][4] Quenching agents provide a high concentration of free thiols that scavenge any remaining, unreacted this compound, preventing it from reacting with your target molecule or other components in your experimental system.[2][5]
Q4: What concentration of quenching agent should I use?
A significant molar excess of the quenching agent over the initial amount of maleimide dye is recommended. A final concentration of 10-20 mM is typically effective.[2][3][6] Some protocols suggest a range up to 50 mM.[7][8]
Q5: What are the optimal incubation time and temperature for quenching?
After adding the quenching agent, the reaction mixture should be incubated for an additional 15 to 30 minutes at room temperature.[1][3][6] This provides sufficient time for the quencher to react completely with the excess maleimide.
Q6: What should I do after quenching the reaction?
After quenching, it is essential to purify the labeled conjugate.[1] This step removes the unreacted (now quenched) dye, the excess quenching agent, and any other small molecules from the final product.[1][2] Common purification methods include size-exclusion chromatography (e.g., spin desalting columns, G-25 columns), dialysis, or HPLC.[2][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | Inefficient Removal of Excess Dye: Unbound this compound, even after quenching, can contribute to background signal. | Optimize Purification: Ensure your purification method is suitable for separating the protein conjugate from small molecules. For size-exclusion chromatography, select a column with an appropriate molecular weight cutoff (MWCO). Increase the number or duration of washing steps or dialysis buffer changes.[2][3] |
| Non-Specific Labeling: The reaction may have proceeded for too long or at a pH above the optimal range (6.5-7.5), leading to reactions with primary amines (e.g., lysine (B10760008) residues).[2] | Control Reaction pH: Strictly maintain the reaction pH between 6.5 and 7.5, where the reaction is highly selective for thiols.[1][2] Ensure the quenching step is performed promptly after the desired incubation time. | |
| Low Labeling Efficiency (Weak Signal) | Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions and at alkaline pH, which renders it inactive.[1][2] | Prepare Fresh Dye Solution: Dissolve the this compound in an anhydrous solvent like DMSO or DMF immediately before use.[1][2] Avoid storing maleimides in aqueous buffers.[1] |
| Oxidized Thiols: Cysteine residues on the protein may have formed disulfide bonds, making them unavailable for labeling.[2] | Reduce Disulfide Bonds: Pre-treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) before adding the maleimide dye. TCEP is advantageous as it is thiol-free and typically does not need to be removed before labeling.[2][5] If using DTT, it must be completely removed prior to adding the maleimide.[1] | |
| Protein Aggregation | High Dye-to-Protein Ratio: Using a very high molar excess of the dye can increase the hydrophobicity of the protein, potentially leading to aggregation.[2] | Optimize Molar Ratio: Perform a titration to find the lowest dye-to-protein ratio that yields a sufficient signal.[2] |
| Presence of Aggregates: Aggregates may have formed during the labeling or purification process. | Centrifuge Final Product: Before use, centrifuge the purified conjugate solution to pellet any aggregates that may have formed.[2] |
Quantitative Data Summary
The following table summarizes typical parameters for the quenching step in a this compound labeling reaction.
| Parameter | Guideline | Source(s) |
| Quenching Agents | L-cysteine, 2-Mercaptoethanol (BME), Dithiothreitol (DTT) | [1][2] |
| Final Concentration | 10 - 20 mM | [2][3][6] |
| Incubation Time | 15 - 30 minutes | [1][3][6] |
| Incubation Temperature | Room Temperature | [3][6] |
Experimental Protocols
Protocol 1: Quenching Excess this compound
This protocol assumes the labeling reaction of your protein with this compound has already been completed.
-
Prepare Quenching Stock Solution: Prepare a stock solution of your chosen thiol-based quenching agent (e.g., a 1 M stock of L-cysteine in a compatible buffer).
-
Add Quenching Agent: Add the quenching agent to the labeling reaction mixture to achieve a final concentration of 10-20 mM.[3][6] For example, add 10 µL of 1 M L-cysteine to a 1 mL reaction volume for a final concentration of 10 mM.
-
Incubate: Gently mix the solution and incubate for 15-30 minutes at room temperature.[3][6] This allows the quencher to react with any remaining this compound.
-
Proceed to Purification: The quenched reaction mixture is now ready for purification to separate the labeled protein from the quenched dye and excess quenching agent.[3]
Protocol 2: Purification with a Spin Desalting Column
This protocol provides a general guideline for purifying the labeled conjugate using a commercially available spin desalting column. Always refer to the manufacturer's specific instructions.
-
Prepare the Column: Remove the column's bottom closure and loosen the cap. Place the column into a collection tube.
-
Equilibrate the Resin: Centrifuge the column (e.g., for 2 minutes at 1,500 x g) to remove the storage buffer. Add your desired final buffer to the top of the resin bed and centrifuge again. Repeat this wash step 2-3 times, discarding the flow-through each time.[3]
-
Load Sample: Place the equilibrated column into a new, clean collection tube. Carefully apply the entire volume of your quenched reaction mixture to the center of the resin bed.[3]
-
Purify Conjugate: Centrifuge the column again using the same parameters (e.g., 2 minutes at 1,500 x g).[3]
-
Collect Sample: The purified protein-dye conjugate will be in the collection tube. The smaller molecules, including the quenched dye and excess quencher, are retained by the resin.[3] The purified conjugate is now ready for downstream applications.
Workflow for Quenching and Purification
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Storage and Handling of TAMRA Maleimide Stock Solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies for the proper storage and handling of TAMRA (Tetramethylrhodamine) maleimide (B117702) stock solutions to ensure optimal performance in labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a TAMRA maleimide stock solution?
A1: Anhydrous (water-free) dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing concentrated stock solutions of this compound.[1][2] It is crucial to use an anhydrous solvent to prevent the hydrolysis of the maleimide group, which would render it inactive and unable to react with thiol groups on your target molecule.[1][2]
Q2: How should I prepare the this compound stock solution?
A2: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent moisture condensation.[1][2] Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration, typically 10 mM.[1][3][4] Vortex the solution briefly to ensure the dye is fully dissolved.[1][2] If you encounter solubility issues, gentle warming to 37°C or sonication can be applied.[2]
Q3: How should I store the this compound stock solution?
A3: Once dissolved in anhydrous DMSO or DMF, the stock solution should be stored at -20°C or -80°C, protected from light and moisture.[2][5] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][5]
Q4: How long is the this compound stock solution stable?
A4: When stored correctly in anhydrous DMSO or DMF, the stock solution can be stable for up to one month at -20°C or up to six months at -80°C.[5][6] Aqueous solutions of maleimides are not recommended for storage as they are highly susceptible to hydrolysis.[1] Any aqueous solutions should be prepared immediately before use.[1][6]
Q5: What is the optimal pH for using this compound in a conjugation reaction?
A5: The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[1][7] Within this pH range, the reaction with thiols is highly selective and approximately 1,000 times faster than the reaction with amines.[1] At a pH above 7.5, the reactivity towards primary amines (like those on lysine (B10760008) residues) increases, which can lead to non-specific labeling.[1][7]
Data Summary: Storage and Handling Parameters
| Parameter | Solid this compound | This compound Stock Solution (in Anhydrous DMSO/DMF) |
| Recommended Solvent | N/A | Anhydrous DMSO or DMF[1][2][3] |
| Typical Concentration | N/A | 10 mM[1][3][4] |
| Storage Temperature | -20°C[3][5][8][9] | -20°C or -80°C[2][5] |
| Short-Term Storage | Can be transported at room temperature for up to 3 weeks[8][10] | Up to one month at -20°C[5][6][11] |
| Long-Term Storage | Up to 12 months at -20°C, desiccated[5][8][10] | Up to six months at -80°C[5][12] |
| Key Handling Notes | Protect from light and moisture.[3][5][8] Allow vial to reach room temperature before opening.[1][2] | Protect from light and moisture.[2] Aliquot into single-use volumes to avoid freeze-thaw cycles.[2][5] |
Experimental Protocol: Preparation of 10 mM this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate: Remove the vial of solid this compound from the freezer and allow it to sit at room temperature for 15-20 minutes before opening. This prevents atmospheric moisture from condensing inside the vial.[1][2]
-
Solvent Addition: In a chemical fume hood, carefully open the vial. Add the required volume of anhydrous DMSO or DMF to the solid this compound to achieve a 10 mM concentration. (Refer to the manufacturer's certificate of analysis for the exact molecular weight).
-
Dissolution: Close the vial tightly and vortex briefly but thoroughly until the dye is completely dissolved.[1] If needed, gentle warming or sonication can aid dissolution.[2]
-
Aliquoting: Dispense the stock solution into small, single-use, light-protected microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles and light exposure.[2][5]
-
Storage: Immediately store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[5]
Troubleshooting Guide
Issue 1: Low or No Labeling Efficiency
-
Question: I am not seeing any labeling of my protein. What could be the cause?
-
Answer: There are several common causes for low or no labeling:
-
Inactive Maleimide: The maleimide group is susceptible to hydrolysis, especially if exposed to moisture or if the stock solution was prepared in a non-anhydrous solvent.[1][13] Always use high-quality anhydrous solvent and prepare the stock solution immediately before use if possible.[1]
-
Oxidized Thiols: The cysteine residues on your protein may have formed disulfide bonds and are not available to react.[1] Consider reducing the protein with a thiol-free reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to labeling.[1][7]
-
Interfering Substances: Your buffer may contain thiol-containing compounds (e.g., DTT, 2-mercaptoethanol) which will compete with your protein for the maleimide dye. Ensure your buffer is free of such components.[1]
-
Incorrect pH: The reaction pH must be between 6.5 and 7.5 for optimal and specific labeling of thiols.[1]
-
Issue 2: The Dye Precipitates When Added to My Aqueous Buffer
-
Question: My this compound stock solution is clear, but a precipitate forms when I add it to my protein solution. How can I fix this?
-
Answer: this compound has poor solubility in aqueous buffers.[2]
-
Increase Organic Co-solvent: You can try to gradually increase the percentage of DMSO or DMF in your final reaction mixture. However, be cautious as high concentrations of organic solvents can denature your protein.[2]
-
Gentle Warming/Sonication: Gently warming the final reaction mixture to 37°C or using an ultrasonic bath may help to redissolve the dye.[2]
-
Check pH: Ensure your buffer pH is within the optimal range of 6.5-7.5, as this can also influence solubility.[2]
-
Issue 3: Non-Specific Labeling is Observed
-
Question: I am seeing labeling on molecules that do not contain free thiols. Why is this happening?
-
Answer: This is likely due to the reaction pH being too high.
Visual Workflows
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting guide for low labeling efficiency with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: TAMRA Maleimide vs. Alexa Fluor 594 Maleimide for Thiol-Reactive Labeling
In the realm of bioconjugation, the precise and efficient labeling of biomolecules is paramount for a multitude of applications, from fluorescence microscopy to drug development. For researchers targeting thiol groups, particularly within cysteine residues of proteins, TAMRA (Tetramethylrhodamine) maleimide (B117702) and Alexa Fluor 594 maleimide represent two popular choices of fluorescent probes. This guide provides a comprehensive, data-driven comparison to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific experimental needs.
Key Performance Characteristics: A Quantitative Overview
The selection between TAMRA maleimide and Alexa Fluor 594 maleimide often hinges on a balance of photophysical properties, stability, and performance in biological systems. While both dyes react specifically with thiol groups via a maleimide linkage, their fluorescence characteristics and environmental sensitivity differ significantly. Alexa Fluor 594, a member of the Alexa Fluor family of dyes, generally exhibits superior brightness and photostability compared to the more traditional TAMRA dye.
| Property | This compound | Alexa Fluor 594 Maleimide |
| Excitation Maximum (nm) | ~541-556[1][2][3][4] | ~588-590[5][6][7] |
| Emission Maximum (nm) | ~567-580[1][2][3][4] | ~612-618[5][6][7] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~84,000-95,000[1][2][3] | ~92,000-96,000[5][6][7] |
| Quantum Yield (Φ) | ~0.1-0.5 (Varies with environment)[1][2][3] | ~0.66[5][8] |
| Brightness (Extinction Coeff. x Φ) | 8,400 - 47,500 | ~60,720 - 63,360 |
| Photostability | Good to Robust[1][9] | High, superior to TAMRA[6][10] |
| pH Sensitivity | Fluorescence may decrease at pH > 8.0[1] | Highly insensitive over a broad pH range (4-10)[5][6][7][11] |
| Reactive Group | Maleimide[1] | Maleimide[6] |
| Target Residue | Cysteine (thiol groups)[1] | Cysteine (thiol groups)[6] |
In-Depth Performance Analysis
Brightness and Photostability: The brightness of a fluorophore is a critical factor, determined by the product of its molar extinction coefficient and quantum yield. Alexa Fluor 594 maleimide consistently demonstrates higher brightness due to its significantly higher quantum yield.[5][8] This translates to a stronger signal and better sensitivity, which is particularly advantageous for detecting low-abundance targets.[12][13] Furthermore, Alexa Fluor 594 exhibits superior photostability, meaning it is less susceptible to photobleaching upon prolonged exposure to light.[6][10] This is a crucial advantage for applications requiring extensive imaging sessions, such as time-lapse microscopy.
pH Sensitivity: Biological environments can have fluctuating pH levels. The fluorescence of TAMRA can be sensitive to pH, with a potential decrease in signal in alkaline conditions (pH > 8.0).[1] In contrast, Alexa Fluor 594 is remarkably stable across a broad pH range of 4 to 10, ensuring more reliable and reproducible results in live-cell imaging and other applications where pH may vary.[5][6][7][11]
Bioconjugation and Labeling Efficiency: Both TAMRA and Alexa Fluor 594 maleimides are thiol-reactive, specifically targeting cysteine residues to form a stable thioether bond.[1][6][14] The reaction is highly efficient within an optimal pH range of 6.5 to 7.5.[14][15][16] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing non-specific labeling.[14][15] For both dyes, it is crucial to prepare the maleimide stock solution in an anhydrous solvent like DMSO or DMF immediately before use to prevent hydrolysis of the maleimide group, which would render it inactive.[15]
Experimental Protocols
General Protocol for Protein Labeling with Maleimide Dyes
This protocol provides a general guideline for conjugating this compound or Alexa Fluor 594 maleimide to a protein containing free sulfhydryl groups. Optimization may be required for specific proteins and applications.
1. Protein Preparation:
-
Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. Recommended buffers include phosphate, Tris, or HEPES at a pH of 6.5-7.5.[6][15]
-
If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Use a reducing agent like DTT or TCEP. TCEP is often preferred as it does not need to be removed before conjugation. If DTT is used, it must be removed by dialysis or a desalting column prior to adding the maleimide dye.[15]
-
To prevent re-oxidation of thiols, consider using degassed buffers and adding 1-10 mM EDTA.[15]
2. Dye Preparation:
-
Immediately before use, dissolve the maleimide dye in anhydrous DMSO or DMF to create a 10 mM stock solution.[2][15] Vortex to ensure it is fully dissolved.
3. Conjugation Reaction:
-
Add the dissolved maleimide dye to the protein solution. A common starting point is a 10:1 to 20:1 molar excess of dye to protein.[15] The optimal ratio should be determined empirically.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[6][15]
4. Purification:
-
Remove unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[1]
5. Determination of Degree of Labeling (DOL):
-
The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~555 nm for TAMRA, ~590 nm for Alexa Fluor 594).[1] Correction factors for the dye's absorbance at 280 nm should be applied for accurate protein concentration determination.[2][5]
Visualizing the Process
Caption: Experimental workflow for protein labeling with maleimide dyes.
Conclusion
Both this compound and Alexa Fluor 594 maleimide are effective thiol-reactive fluorescent probes. For routine applications where cost is a primary concern and the highest brightness and photostability are not essential, this compound is a reliable choice. However, for demanding applications that require high sensitivity, prolonged imaging, and consistent performance across varying pH conditions, Alexa Fluor 594 maleimide is the superior option, providing brighter, more stable, and more reproducible results. The choice ultimately depends on the specific requirements of the experiment and the instrumentation available.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. BioActs Official Website [bioacts.com]
- 5. XFD594 C5 Maleimide *Same Structure to Alexa Fluor(TM) 594 C5 Maleimide* | AAT Bioquest | Biomol.com [biomol.com]
- 6. fishersci.ca [fishersci.ca]
- 7. vectorlabs.com [vectorlabs.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. APDye 594 C5 Maleimide | Alexa Fluor® 594 C5 Maleimide equivalent | AxisPharm [axispharm.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. XFD594 C5 Maleimide | AAT Bioquest [aatbio.com]
- 14. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Head-to-Head Comparison: TAMRA vs. Cy3 Maleimide for Protein Labeling
For researchers, scientists, and drug development professionals, the precise visualization and tracking of proteins are fundamental to unraveling complex biological processes. Fluorescent labeling stands as a cornerstone technique in this endeavor, and the judicious selection of a fluorophore can profoundly influence experimental outcomes. This guide presents an in-depth, objective comparison of two widely utilized fluorescent dyes, Tetramethylrhodamine (TAMRA) and Cyanine3 (Cy3), specifically their maleimide (B117702) derivatives for protein labeling.
This comparison will delve into their chemical and spectral properties, evaluate their performance characteristics, and provide detailed experimental protocols to empower researchers in making an informed decision for their specific applications.
At a Glance: Key Performance Indicators
A summary of the key quantitative data for TAMRA and Cy3 maleimide is presented below, facilitating a rapid and straightforward comparison.
| Property | TAMRA Maleimide | Cy3 Maleimide |
| Excitation Maximum (nm) | ~541 - 556[1] | ~550 - 555[2] |
| Emission Maximum (nm) | ~567 - 583[1][2] | ~568 - 570[2] |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~84,000 - 95,000[1][2] | ~150,000[1][2][3] |
| Quantum Yield (Φ) | ~0.1 - 0.5[1][4] | ~0.15[1][5] |
| Photostability | Good to High[1][4][6][7][8] | Moderate[1] |
| pH Sensitivity | Fluorescence may decrease at pH > 8.0[1] | Relatively pH-insensitive (pH 4-10)[2][3] |
| Hydrophobicity | More hydrophobic[2][4] | Less hydrophobic[2] |
| Brightness | Bright[1] | Bright[1][3] |
Delving Deeper: A Detailed Comparison
Spectral Properties
Both TAMRA and Cy3 are bright, orange-red fluorescent dyes, rendering them suitable for detection in similar fluorescence channels.[1][2] TAMRA, a rhodamine-based dye, exhibits a slightly broader emission spectrum. In contrast, Cy3, a cyanine-based dye, possesses a narrower emission spectrum, which can be advantageous in multiplexing experiments to minimize spectral overlap.[6]
Brightness and Photostability
The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. Cy3 boasts a significantly higher molar extinction coefficient than TAMRA, indicating it absorbs light more efficiently.[1][2][3] However, TAMRA can have a higher quantum yield in certain environments.[1] In terms of photostability, TAMRA is generally considered to be more photostable than Cy3, making it a better choice for long-term imaging experiments where photobleaching is a concern.[6][7][8]
Environmental Sensitivity
A key differentiator between the two dyes is their sensitivity to the chemical environment. TAMRA's fluorescence can be pH-sensitive, with a potential decrease in signal in alkaline conditions (pH > 8.0).[1] Conversely, Cy3 is notably less sensitive to pH, maintaining stable fluorescence over a broad pH range (pH 4-10).[2][3] Additionally, TAMRA is more hydrophobic than Cy3, which can sometimes lead to issues with solubility and aggregation when labeling proteins.[2][4]
Background Fluorescence
Cy3 conjugates are reported to exhibit less background fluorescence compared to TAMRA, which can be a significant advantage in applications requiring high signal-to-noise ratios.[3]
Experimental Protocols
The following are generalized protocols for labeling proteins with TAMRA and Cy3 maleimide. It is crucial to optimize the dye-to-protein ratio and other reaction conditions for each specific protein.
General Protein Labeling Workflow
Caption: General workflow for protein labeling with maleimide dyes.
Detailed Protocol for Thiol-Reactive Labeling
Materials:
-
Protein of interest with available cysteine residues
-
This compound or Cy3 maleimide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.[9][10]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.[9][10]
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.[1]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[1]
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[10][11] Dithiothreitol (DTT) can also be used, but it must be removed before adding the maleimide dye.[1]
-
-
Dye Preparation:
-
Labeling Reaction:
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the reaction buffer.[1]
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically.[9]
-
Measure the absorbance of the purified labeled protein solution at 280 nm (for the protein) and at the absorbance maximum of the dye (~555 nm for TAMRA, ~550 nm for Cy3).[9]
-
Calculate the concentration of the dye and the protein to determine the DOL.[9][12]
-
Application Example: Visualizing Protein Localization in a Signaling Pathway
Fluorescently labeled proteins are instrumental in elucidating signaling pathways by allowing for the visualization of protein localization, translocation, and interaction with other cellular components.
Caption: Visualization of protein translocation in a generic signaling pathway.
In this representative pathway, a fluorescently labeled protein (with TAMRA or Cy3) is initially inactive in the cytoplasm. Upon ligand binding to a cell surface receptor, a signaling cascade is initiated, leading to the activation of the labeled protein. This activation triggers its translocation into the nucleus, where it can act as a transcription factor, for example. The fluorescence of the attached dye allows researchers to track this movement in real-time using techniques like fluorescence microscopy.
Conclusion
The choice between TAMRA and Cy3 maleimide for protein labeling hinges on the specific requirements of the experiment.
-
Choose TAMRA when:
-
High photostability is critical for long-duration imaging.
-
A slightly broader emission spectrum is acceptable.
-
The experimental pH is maintained within a neutral to slightly acidic range.
-
-
Choose Cy3 when:
-
A narrower emission spectrum is needed for multiplexing.
-
The experiment involves a wide range of pH conditions.
-
Lower background fluorescence is a priority.
-
Higher brightness is desired, and moderate photostability is sufficient.
-
By carefully considering these factors and utilizing the provided protocols, researchers can effectively label their proteins of interest and generate high-quality, reproducible data for a wide array of biological investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lifetein.com [lifetein.com]
- 5. Quantum Yield [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 6. TAMRA dye for labeling in life science research [baseclick.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of Fluorescent Dyes Frequently Used for Bioimaging: Photophysics and Photocatalytical Reactions with Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. biotium.com [biotium.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Mastering TAMRA-Maleimide Conjugation: A Comparative Guide to Confirmation and Performance
For researchers, scientists, and drug development professionals, the successful and verifiable conjugation of fluorescent dyes to biomolecules is paramount. Tetramethylrhodamine (TAMRA)-maleimide is a widely utilized thiol-reactive fluorescent probe for labeling proteins and peptides. This guide provides a comprehensive comparison of methods to confirm successful TAMRA-maleimide conjugation, evaluates its performance against common alternatives, and offers detailed experimental protocols to ensure robust and reproducible results.
Introduction to TAMRA-Maleimide Conjugation
TAMRA-maleimide is a popular choice for fluorescently labeling biomolecules due to its bright orange-red fluorescence, which minimizes interference from cellular autofluorescence. The maleimide (B117702) group reacts specifically with free sulfhydryl groups, primarily found on cysteine residues, forming a stable thioether bond. This targeted conjugation is advantageous for preserving the biological activity of proteins where modification of other residues, such as lysines, might be detrimental.
Confirming Successful Conjugation: A Multi-faceted Approach
Confirmation of a successful conjugation reaction is not a single step but a process of accumulating evidence. Several analytical techniques can be employed, each providing a different piece of the puzzle.
UV-Vis Spectrophotometry: Quantifying the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of dye molecules conjugated to each protein molecule, is a critical parameter. An optimal DOL maximizes the fluorescent signal without causing quenching or compromising the protein's function. UV-Vis spectrophotometry is the most common method for determining the DOL.
Experimental Protocol: DOL Calculation
-
Measure Absorbance: After purifying the conjugate from unreacted dye, measure the absorbance of the solution at both 280 nm (A280), the absorbance maximum for proteins, and ~555 nm (A555), the absorbance maximum for TAMRA.
-
Calculate Protein Concentration: The absorbance of TAMRA at 280 nm must be accounted for. The corrected protein absorbance (A280, corrected) is calculated as follows:
-
A280, corrected = A280 - (A555 × CF)
-
Where CF is the correction factor for TAMRA at 280 nm (typically ~0.3).
-
-
Determine Molar Concentrations:
-
Protein Concentration (M) = A280, corrected / ε_protein
-
Dye Concentration (M) = A555 / ε_TAMRA
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹) and ε_TAMRA is the molar extinction coefficient of TAMRA at 555 nm (approximately 90,000 M⁻¹cm⁻¹).
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
SDS-PAGE with In-Gel Fluorescence: Visualizing the Labeled Protein
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. By incorporating a fluorescence imaging step, it is possible to visualize only the proteins that have been successfully conjugated with TAMRA.
Experimental Protocol: SDS-PAGE and In-Gel Fluorescence Scanning
-
Sample Preparation: Mix the TAMRA-conjugated protein with an equal volume of 2x Laemmli sample buffer. Do not heat the sample, as this can quench the fluorescence of some dyes.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis as per standard procedures. Include an unstained protein ladder and an unlabeled protein control.
-
In-Gel Fluorescence Imaging:
-
After electrophoresis, carefully remove the gel from the cassette and rinse it with deionized water.
-
Place the gel on a fluorescence gel imager.
-
Excite the gel at ~532 nm and capture the emission at ~580 nm.
-
Only the TAMRA-conjugated protein band should be visible.
-
-
Coomassie Staining: After fluorescence imaging, the same gel can be stained with Coomassie Brilliant Blue to visualize all protein bands, confirming that the fluorescent band corresponds to the protein of interest.
Mass Spectrometry: Definitive Confirmation of Covalent Attachment
Mass spectrometry (MS) provides the most definitive evidence of successful conjugation by measuring the precise mass of the labeled protein or its constituent peptides. This technique can confirm the covalent attachment of the dye and even identify the specific cysteine residue(s) that have been modified.
Experimental Protocol: Mass Spectrometry Analysis of TAMRA-Conjugated Peptides
-
In-solution or In-gel Digestion: The TAMRA-labeled protein is digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis:
-
The mass of the TAMRA-maleimide adduct on a cysteine residue (approximately 429.5 Da) is specified as a variable modification in the database search parameters.
-
The MS/MS spectra are manually inspected to confirm the presence of the TAMRA modification on specific cysteine-containing peptides. The fragmentation pattern will show a series of b- and y-ions, and the mass shift corresponding to the TAMRA adduct will be observed on the fragment ions containing the modified cysteine.
-
Performance Comparison: TAMRA-Maleimide vs. Alternatives
While TAMRA-maleimide is a reliable fluorescent dye, several alternatives are available, each with its own set of advantages and disadvantages. The choice of dye often depends on the specific experimental requirements, such as the need for exceptional brightness or photostability.
| Feature | 6-TAMRA Maleimide | Alexa Fluor 555 Maleimide | Cy3 Maleimide |
| Excitation Max (nm) | ~555 | ~555 | ~550 |
| Emission Max (nm) | ~580 | ~565 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~90,000 | >150,000[1] | ~150,000 |
| Quantum Yield (Φ) | 0.1 - 0.5 (environment dependent)[1] | ~0.1 (aqueous)[1] | ~0.15 |
| Brightness (ε x Φ) | 9,000 - 45,000[1] | ~15,000[1] | ~22,500 |
| Photostability | Good to Robust[1] | High, superior to TAMRA[1] | Moderate |
| pH Sensitivity | Fluorescence may decrease at pH > 8.0[1] | Highly insensitive over a broad pH range[1] | Minimal |
In-Depth Performance Analysis:
-
Brightness: Alexa Fluor 555 boasts a significantly higher molar extinction coefficient, meaning it absorbs light more efficiently than 6-TAMRA.[1] While the quantum yield of 6-TAMRA can be higher in certain environments, the overall brightness of Alexa Fluor 555 conjugates is often superior in many biological applications.[1]
-
Photostability: For applications requiring prolonged or intense light exposure, such as time-lapse microscopy, Alexa Fluor 555 demonstrates significantly higher photostability compared to 6-TAMRA.[1]
-
pH Sensitivity: The fluorescence of Alexa Fluor 555 is stable over a wide pH range, a crucial advantage for live-cell imaging where intracellular pH can fluctuate.[1]
Stability of the Thioether Bond
A critical consideration for any bioconjugate is the stability of the linkage. The thioether bond formed between a maleimide and a thiol is generally stable. However, it can be susceptible to a retro-Michael reaction, particularly in the presence of high concentrations of other thiols like glutathione, which is abundant within cells.[2] This can lead to the exchange of the fluorescent label to other molecules. Recent advancements have led to the development of maleimide derivatives with improved stability.
Visualizing the Process: Diagrams
References
A Comparative Guide to the Photostability of TAMRA Maleimide and Other Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photostability of Tetramethylrhodamine (TAMRA) C5 maleimide (B117702) with other commonly used thiol-reactive fluorophores. The selection of a suitable fluorophore is critical for the success of fluorescence-based assays, with photostability being a key determinant of signal robustness and the duration of imaging experiments. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in making an informed decision for your specific research needs.
Quantitative Comparison of Fluorophore Properties
The following table summarizes the key photophysical and photostability characteristics of TAMRA maleimide and a selection of alternative fluorophores.
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| TAMRA C5 Maleimide | ~546 | ~575 | ~95,000 | ~0.1 | Moderate |
| FITC Maleimide | ~495 | ~525 | 75,000 | 0.92 | Low[1] |
| Alexa Fluor™ 488 C5 Maleimide | ~493 | ~516 | 72,000 | 0.92 | High[1] |
| Cy3™ Maleimide | ~550 | ~570 | 150,000 | 0.15 | Moderate |
| Alexa Fluor™ 555 C5 Maleimide | ~555 | ~565 | 150,000 | 0.1 | High |
| Alexa Fluor™ 568 C5 Maleimide | ~578 | ~603 | 91,300 | 0.69 | High[1] |
| DyLight™ 550 Maleimide | ~550 | ~568 | 150,000 | N/A | High |
Note: The photostability of fluorophores can be influenced by their local environment, the intensity of the excitation light, and the duration of exposure. While TAMRA offers moderate photostability suitable for many applications, Alexa Fluor™ and DyLight™ dyes are generally recognized for their superior resistance to photobleaching, making them ideal for demanding imaging applications that require prolonged or intense illumination.[1]
Experimental Protocols
Protein Labeling with this compound
This protocol outlines a general procedure for the covalent labeling of a protein with TAMRA C5 maleimide.
Materials:
-
Protein of interest with at least one free cysteine residue
-
TAMRA C5 maleimide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment
-
Reducing agent (e.g., TCEP), optional
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Subsequently, remove the reducing agent using a desalting column.
-
Dye Preparation: Immediately before use, dissolve the TAMRA C5 maleimide in anhydrous DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dissolved TAMRA C5 maleimide to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light to prevent photobleaching of the dye.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or by dialysis against the reaction buffer.
-
Determination of Degree of Labeling (DOL): The efficiency of the labeling reaction can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~546 nm for TAMRA).
Photostability Measurement
This protocol provides a method for quantifying and comparing the photostability of different fluorophore-protein conjugates.
Materials:
-
Fluorophore-labeled protein solution
-
Fluorescence microscope with a suitable filter set and a stable light source
-
Image acquisition software
Procedure:
-
Sample Preparation: Prepare a microscope slide with a droplet of the fluorophore-labeled protein solution and cover with a coverslip. Seal the coverslip to prevent evaporation.
-
Image Acquisition Setup:
-
Select an appropriate objective lens and filter set for the fluorophore being tested.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is crucial to use the same illumination intensity for all fluorophores being compared.
-
-
Photobleaching Experiment:
-
Focus on a field of view containing the fluorescently labeled protein.
-
Acquire a time-lapse series of images at a constant frame rate. The duration of the time-lapse and the interval between frames will depend on the photostability of the fluorophore. For highly photostable dyes, longer exposure times or higher illumination intensity may be required to observe significant photobleaching.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) in each frame of the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity against time.
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for Protein Labeling with this compound.
Caption: Workflow for Photostability Measurement.
References
A Head-to-Head Comparison: TAMRA vs. DyLight 549 for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that directly influences the quality and reliability of experimental data. This guide provides an objective comparison of the performance of two widely used fluorophores, Tetramethylrhodamine (TAMRA) and DyLight 549, to aid in the selection process for applications such as fluorescence microscopy, flow cytometry, and immunofluorescence.
This comparison focuses on the key photophysical properties and performance characteristics of TAMRA and DyLight 549, with DyLight 550 included as the direct replacement for the discontinued (B1498344) DyLight 549. The data presented is compiled from various scientific resources and is intended to provide a comprehensive overview for informed decision-making.
Quantitative Data Summary
The following table summarizes the key photophysical properties of TAMRA and DyLight 550. Brightness, a critical parameter for sensitivity in fluorescence experiments, is a product of the molar extinction coefficient and the quantum yield.
| Property | TAMRA | DyLight 550 |
| Excitation Maximum (λex) | ~541 - 556 nm | ~562 nm |
| Emission Maximum (λem) | ~565 - 580 nm | ~576 nm |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹[1] | ~150,000 M⁻¹cm⁻¹[2][3] |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.5[4] | High (Specific values vary, see discussion below)[2][] |
| pH Sensitivity | Fluorescence is pH-dependent | Stable over a broad pH range (pH 4-9)[6] |
| Photostability | Moderate | High[6][7] |
Note on DyLight 550 Quantum Yield: While several sources describe DyLight 550 as having a high quantum yield, a specific numerical value is not consistently reported.[2][] One source reported a quantum yield of 0.099.[7] However, its high molar extinction coefficient contributes significantly to its overall brightness. In practical applications, DyLight 550 is often perceived as being brighter than TAMRA.
Performance Comparison
Brightness: Brightness is a key factor for achieving high sensitivity and a good signal-to-noise ratio in fluorescence imaging. DyLight 550, with its significantly higher molar extinction coefficient, generally offers a brighter signal compared to TAMRA.[7][8] Experimental evidence from a study comparing various fluorescent dyes for in vivo imaging demonstrated that DyLight 550 was significantly brighter than Alexa Fluor 555, a dye with comparable spectral properties to TAMRA.[9]
Photostability: Photostability, or the resistance of a fluorophore to photobleaching upon exposure to excitation light, is crucial for experiments requiring long or repeated imaging sessions. DyLight dyes are generally reported to be more photostable than TAMRA.[6][7] This allows for longer exposure times and more robust image acquisition without significant signal loss.
pH Sensitivity: The fluorescence intensity of TAMRA is known to be sensitive to pH, which can be a limitation in certain biological applications where pH may vary.[6] In contrast, DyLight dyes, including DyLight 550, exhibit stable fluorescence over a broad pH range (pH 4-9), making them more reliable in diverse experimental conditions.[6]
Experimental Protocols
A common application for both TAMRA and DyLight 549/550 is immunofluorescence, a technique used to visualize specific proteins within cells or tissues. Below is a detailed, representative protocol for indirect immunofluorescence.
Protocol: Indirect Immunofluorescence Staining of Cultured Cells
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary Antibody (specific to the target protein)
-
Secondary Antibody conjugated to TAMRA or DyLight 550 (specific to the host species of the primary antibody)
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Cell Preparation: Rinse the cells on coverslips twice with PBS.
-
Fixation: Incubate the cells with Fixation Solution for 15 minutes at room temperature.
-
Washing: Rinse the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes.
-
Washing: Rinse the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with Blocking Buffer for 30-60 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently conjugated secondary antibody in Blocking Buffer and incubate with the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Rinse the cells with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
Mandatory Visualization
Caption: Indirect Immunofluorescence Staining Workflow.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. app.fluorofinder.com [app.fluorofinder.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Dylight® Fluorophores Antibodies & Reagents - Leinco Technologies [leinco.com]
- 8. leinco.com [leinco.com]
- 9. Comparison of a chimeric anti-carcinoembryonic antigen antibody conjugated with visible or near-infrared fluorescent dyes for imaging pancreatic cancer in orthotopic nude mouse models - PMC [pmc.ncbi.nlm.nih.gov]
The Isomeric Advantage: A Comparative Guide to Single-Isomer TAMRA Maleimide for Bioconjugation
For researchers, scientists, and drug development professionals engaged in the precise fluorescent labeling of biomolecules, the choice of fluorophore is a critical decision that profoundly impacts experimental outcomes. Tetramethylrhodamine (TAMRA) maleimide (B117702) is a widely utilized thiol-reactive dye for labeling proteins, peptides, and other sulfhydryl-containing molecules. While often supplied as a mixture of 5- and 6-isomers, the use of a single, purified isomer offers significant advantages in terms of reproducibility, data quality, and analytical simplicity. This guide provides an objective comparison of single-isomer versus mixed-isomer TAMRA maleimide, supported by experimental data and detailed protocols, to inform the selection of the optimal reagent for your research needs.
Unveiling the Isomers: A Structural and Photophysical Comparison
TAMRA (carboxytetramethylrhodamine) possesses a carboxylic acid group that can be positioned at either the 5- or 6-position of the bottom aromatic ring. This seemingly minor structural difference can have significant implications for the consistency of bioconjugation. While the 5- and 6-isomers of this compound exhibit nearly identical spectral properties, their separation during purification of the final conjugate can be challenging.[1][2]
Table 1: Photophysical Properties of this compound Isomers
| Property | 5-TAMRA Maleimide | 6-TAMRA Maleimide | 5(6)-TAMRA Maleimide (Mixed Isomers) |
| Excitation Maximum (λex) | ~541 nm[1] | ~541 nm[3] | ~540-548 nm[4][5] |
| Emission Maximum (λem) | ~567 nm[1] | ~567 nm[3] | ~565-570 nm[4][5] |
| Molar Extinction Coefficient (ε) | ~84,000 M⁻¹cm⁻¹[1] | ~84,000 M⁻¹cm⁻¹[3] | ~78,000 - 95,000 M⁻¹cm⁻¹[5][6] |
| Fluorescence Quantum Yield (Φ) | ~0.1[1] | ~0.1[3] | ~0.1 - 0.5[7][8] |
Note: Spectral properties can be influenced by the local environment, such as solvent and conjugation to a biomolecule.
The use of a single isomer ensures a homogenous population of labeled molecules, which is crucial for applications demanding high reproducibility.[6]
Performance Advantages of a Single Isomer
The primary advantages of employing a single isomer of this compound lie in the improved consistency and analytical clarity of the resulting bioconjugates.
Table 2: Performance Comparison of Single-Isomer vs. Mixed-Isomer this compound
| Performance Metric | Single Isomer (5- or 6-) | Mixed Isomers (5- and 6-) |
| Labeling Reproducibility | High: Consistent reaction kinetics and a single conjugation site (relative to the dye) lead to highly reproducible labeling from batch to batch. | Variable: The presence of two isomers can lead to slight differences in reaction rates and potentially different orientations of the dye on the biomolecule, introducing variability between experiments.[6] |
| Purification & Analysis | Simplified: Results in a single, well-defined labeled product, leading to sharp, symmetrical peaks in HPLC and clear, single bands in electrophoresis. | Complex: Can produce two closely related labeled species that may be difficult to separate, resulting in broadened or doubled peaks in chromatography and smeared bands in gel electrophoresis. |
| Data Interpretation | Unambiguous: A homogenous population of labeled molecules simplifies data analysis and interpretation, particularly in quantitative assays like FRET where a defined distance is critical.[9][10] | Potentially Ambiguous: The presence of multiple labeled species can complicate the interpretation of results, especially in sensitive assays where minor differences in dye orientation or environment matter. |
| Signal-to-Noise Ratio | Potentially Higher: A cleaner product with less background from closely related, but not identical, species can lead to an improved signal-to-noise ratio in imaging and other fluorescence-based assays.[11] | Potentially Lower: Heterogeneity in the labeled product can contribute to higher background noise, potentially reducing the overall sensitivity of the measurement. |
Alternative Thiol-Reactive Dyes
While TAMRA is a reliable fluorophore, several alternatives are available for thiol-reactive labeling, each with its own set of characteristics.
Table 3: Comparison with Alternative Thiol-Reactive Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Key Features |
| 6-TAMRA Maleimide | ~555[7] | ~580[7] | ~90,000[7] | 0.1 - 0.5[7] | Well-established, cost-effective, good photostability. |
| Alexa Fluor 555 | ~555[7] | ~565[7] | >150,000[7] | ~0.1[7] | High brightness and superior photostability, pH insensitive.[7] |
| Cy3 Maleimide | ~550[8] | ~570[8] | ~150,000[8] | ~0.15[8] | Bright, but can be more susceptible to photobleaching and environmental effects.[8] |
Experimental Protocols
To objectively assess the advantages of a single-isomer this compound, a comparative labeling experiment can be performed.
Protocol 1: Comparative Labeling of a Cysteine-Containing Peptide
Objective: To compare the labeling efficiency and analytical profile of a single-isomer (5-TAMRA maleimide) versus a mixed-isomer (5(6)-TAMRA maleimide) preparation.
Materials:
-
Cysteine-containing peptide (e.g., Ac-Cys-Ala-Gly-Tyr-NH2)
-
5-TAMRA maleimide
-
5(6)-TAMRA maleimide (mixed isomers)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2, degassed
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 2-Mercaptoethanol (B42355)
-
Reversed-Phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1 mg/mL. Add a 10-fold molar excess of TCEP to reduce any disulfide bonds and incubate for 30 minutes at room temperature.
-
Dye Preparation: Prepare 10 mM stock solutions of 5-TAMRA maleimide and 5(6)-TAMRA maleimide in anhydrous DMSO.
-
Labeling Reaction:
-
Divide the reduced peptide solution into two equal aliquots.
-
To one aliquot, add a 10-fold molar excess of the 5-TAMRA maleimide stock solution.
-
To the second aliquot, add a 10-fold molar excess of the 5(6)-TAMRA maleimide stock solution.
-
Incubate both reactions for 2 hours at room temperature, protected from light.
-
-
Quenching: Add a 100-fold molar excess of 2-mercaptoethanol to each reaction to quench any unreacted maleimide. Incubate for 15 minutes at room temperature.
-
HPLC Analysis:
-
Analyze both reaction mixtures by reversed-phase HPLC.
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample and elute with a linear gradient of 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 220 nm (peptide backbone) and 541 nm (TAMRA dye).
-
-
Data Analysis:
-
Compare the chromatograms of the two reactions. The single-isomer reaction is expected to show a single, sharp peak for the labeled peptide. The mixed-isomer reaction may show a broader peak or two closely eluting peaks.
-
Calculate the labeling efficiency for each reaction by comparing the peak area of the labeled peptide to the initial unlabeled peptide.
-
Protocol 2: Purification of TAMRA-Labeled Protein by Size-Exclusion Chromatography (SEC)
Objective: To purify a TAMRA-labeled protein and remove unreacted dye.
Materials:
-
TAMRA-labeled protein solution from a labeling reaction
-
Size-Exclusion Chromatography (SEC) column with an appropriate molecular weight cutoff
-
Elution Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Chromatography system (e.g., FPLC or HPLC)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of elution buffer.
-
Sample Loading: Load the labeling reaction mixture onto the column.
-
Elution: Elute the sample with the elution buffer at the recommended flow rate for the column.
-
Fraction Collection: Collect fractions and monitor the elution profile at 280 nm (protein) and 541 nm (TAMRA).
-
Analysis: The first peak to elute corresponds to the labeled protein, while the later eluting peak contains the smaller, unreacted dye. Pool the fractions containing the purified labeled protein.
Visualizing the Workflow and Application
Experimental Workflow for Comparative Labeling
Caption: Workflow for comparing single-isomer and mixed-isomer this compound.
Application in a FRET-Based Caspase-3 Activity Assay
A key application where the homogeneity of a single-isomer labeled probe is advantageous is in Förster Resonance Energy Transfer (FRET) assays. In this example, a peptide substrate for caspase-3 is labeled with a FRET donor (e.g., FAM) and a TAMRA acceptor. Cleavage of the peptide by caspase-3 separates the donor and acceptor, leading to an increase in donor fluorescence.
Caption: Signaling pathway for a FRET-based caspase-3 assay using a TAMRA-labeled peptide.
Conclusion
The use of a single isomer of this compound provides a distinct advantage for researchers seeking high levels of reproducibility and analytical clarity in their bioconjugation experiments. While the photophysical properties of the 5- and 6-isomers are virtually identical, the use of a purified single isomer simplifies purification and analysis of the labeled product, leading to more consistent and interpretable data. For demanding applications such as quantitative FRET assays, the homogeneity afforded by a single isomer is paramount. While mixed isomers may be a more economical option for some applications, the investment in a single isomer can lead to significant savings in time and resources by avoiding complications in downstream analysis and ensuring the generation of robust, high-quality data.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biotium.com [biotium.com]
- 5. empbiotech.com [empbiotech.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Triple-FRET Technique for Energy Transfer Between Conjugated Polymer and TAMRA Dye with Possible Applications in Medical Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Bioconjugation: A Comparative Guide to the Serum Stability of TAMRA Maleimide Conjugates
For researchers, scientists, and drug development professionals, the stability of fluorescently labeled biomolecules is paramount for generating reliable data and developing effective therapeutics. Tetramethylrhodamine (TAMRA) maleimide (B117702) is a widely used reagent for labeling proteins and peptides at cysteine residues. However, the stability of the resulting thioether linkage in a physiological environment, particularly in serum, is a critical consideration. This guide provides an objective comparison of the serum stability of TAMRA maleimide conjugates with alternative bioconjugation strategies, supported by experimental data, to aid in the selection of the most appropriate labeling chemistry for your research needs.
The Achilles' Heel of Maleimide Chemistry: The Retro-Michael Reaction
The conjugation of a maleimide to a thiol group on a cysteine residue proceeds via a Michael addition reaction, forming a succinimidyl thioether linkage. While this reaction is highly specific and efficient at physiological pH, the resulting bond is susceptible to a degradation pathway known as the retro-Michael reaction.[1][2] This reaction is a key factor in the instability of maleimide conjugates in serum.
In the complex environment of blood plasma, which has a high concentration of free thiols such as glutathione (B108866) and albumin, the succinimidyl thioether bond can break, leading to the transfer of the maleimide-linked molecule to other thiol-containing molecules.[1] This "thiol exchange" can result in loss of signal in imaging experiments, off-target effects in therapeutic applications, and a general lack of reproducibility.
dot
Quantitative Comparison of Linkage Stability
The stability of a bioconjugate in serum is a critical parameter that dictates its in vivo performance. The following table summarizes experimental data comparing the stability of traditional maleimide conjugates with several more stable alternatives. While specific data for TAMRA-maleimide is limited, the general principles of maleimide chemistry apply, and its stability is expected to be comparable to other N-alkyl maleimide conjugates.
| Linkage Type | Model System/Conjugate | Matrix | Incubation Conditions | Stability Metric |
| Traditional Maleimide-Thiol | LC-V205C Maleimide Conjugate | Human Plasma | 37°C for 72 hours | ~80% of label remained intact.[3] |
| Traditional Maleimide-Thiol | Fc-S396C Maleimide Conjugate | Human Plasma | 37°C for 72 hours | ~20% of label remained intact.[3] |
| N-Aryl Maleimide | Antibody-dye conjugate | Mouse Serum | 37°C for 200 hours | 90-100% of conjugate remained.[1] |
| Phenyloxadiazole Sulfone | Fc-S396C Sulfone Conjugate | Human Plasma | 37°C for 72 hours | Significantly more stable than the maleimide conjugate.[3] |
| Diiodomaleimide | HSA-Fab Conjugate | Human Serum | 37°C for 1 week | No evidence of cleavage or aggregation.[4] |
| Hydrolyzed Thiosuccinimide | N-substituted succinimide thioethers | - | - | Half-lives of over two years.[2][5] |
Strategies for Enhancing Conjugate Stability
To address the inherent instability of the maleimide-thiol linkage, several innovative strategies have been developed:
-
Next-Generation Maleimides (NGMs): These include N-aryl maleimides and diiodomaleimides, which exhibit faster reaction rates and form more stable conjugates.[1][4] N-aryl maleimides, for instance, have been shown to result in significantly less deconjugation in mouse serum compared to their N-alkyl counterparts.[1]
-
Hydrolysis of the Succinimide Ring: The succinimide ring of the thioether adduct can undergo hydrolysis, opening the ring to form a stable succinamic acid derivative.[2][5] This ring-opened form is no longer susceptible to the retro-Michael reaction. The rate of this stabilizing hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents.[5]
-
Alternative Chemistries: Reagents such as phenyloxadiazole sulfones offer a serum-stable alternative to maleimides for cysteine conjugation.[3] These compounds react specifically with cysteine to form highly stable linkages.
dot
Experimental Protocols
General Protocol for Assessing Serum Stability of a Fluorescent Maleimide Conjugate
This protocol outlines a general method for quantitatively assessing the stability of a fluorescently labeled protein conjugate in serum.
1. Materials:
-
Purified fluorescently labeled protein conjugate (e.g., TAMRA-maleimide-antibody).
-
Human or mouse serum (commercially available).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution (e.g., high concentration of N-ethylmaleimide or other thiol-reactive compound).
-
Analytical equipment (e.g., RP-HPLC with fluorescence detection, LC-MS/MS, or SDS-PAGE gel imager).
2. Procedure:
-
Sample Preparation: Prepare a stock solution of the fluorescent conjugate in PBS.
-
Incubation: Dilute the conjugate stock solution into pre-warmed (37°C) serum to a final concentration typically in the µg/mL range. A control sample should be prepared by diluting the conjugate in PBS.
-
Time Course: Incubate the serum and PBS samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Quenching (Optional but Recommended): Immediately add a quenching solution to the collected aliquots to stop any further thiol-exchange reactions.
-
Analysis: Analyze the samples using a suitable analytical method to separate and quantify the intact conjugate from any degradation products or transferred dye.
-
RP-HPLC: This is a common method to separate the intact conjugate from free dye and dye-albumin adducts. The percentage of intact conjugate can be determined by integrating the peak area of the conjugate over time relative to the t=0 time point.[6]
-
LC-MS/MS: This technique can provide more detailed information about the identity of the different species in the sample, including the intact conjugate, free payload, and payload-albumin adducts.[6]
-
SDS-PAGE: For antibody conjugates, samples can be run on a non-reducing SDS-PAGE gel. The amount of fluorescence associated with the antibody band can be quantified using a fluorescence gel scanner.[3]
-
3. Data Analysis:
-
Plot the percentage of intact conjugate remaining versus time for both the serum and PBS samples.
-
The rate of degradation in serum compared to the PBS control will indicate the susceptibility of the conjugate to thiol exchange.
Conclusion
While this compound is a valuable tool for bioconjugation, the inherent instability of the resulting thioether bond in the presence of serum thiols is a significant drawback that researchers must consider. The retro-Michael reaction can lead to a loss of the conjugated molecule, compromising the reliability and effectiveness of the labeled biomolecule.
For applications requiring high stability in a physiological environment, particularly for in vivo studies or the development of therapeutics, alternative strategies are highly recommended. Next-generation maleimides, sulfone-based linkers, and methods that promote the hydrolysis of the succinimide ring offer superior stability and can significantly improve the performance and reliability of bioconjugates. The choice of conjugation chemistry should be carefully evaluated based on the specific requirements of the application, with a thorough assessment of serum stability being a critical step in the validation process.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Multiplexing: Spectrally Similar Dye Alternatives to TAMRA Maleimide
For researchers venturing into multiplexed fluorescence experiments, the selection of compatible fluorescent dyes is paramount. Tetramethylrhodamine (TAMRA) maleimide (B117702) has long been a staple for labeling proteins and other biomolecules due to its reactivity with thiol groups. However, for multi-color imaging, identifying suitable spectral partners is crucial to minimize crosstalk and ensure data integrity. This guide provides a comprehensive comparison of spectrally similar alternatives to TAMRA maleimide, offering quantitative data, detailed experimental protocols, and visual workflows to aid in your experimental design.
Performance at a Glance: this compound and Its Spectral Neighbors
Several commercially available maleimide-functionalized dyes exhibit spectral properties similar to TAMRA, making them potential candidates for multiplexing. The key is to select dyes with sufficient spectral separation to be distinguished by standard filter sets or spectral imaging systems. Here, we compare the photophysical properties of this compound with three popular alternatives: Alexa Fluor 555 maleimide, Cy3 maleimide, and DyLight 550 maleimide.
| Feature | 5-TAMRA Maleimide | Alexa Fluor 555 Maleimide | Cy3 Maleimide | DyLight 550 Maleimide |
| Excitation Max (nm) | ~541[1][2] | ~555[3] | ~555[3] | ~553 - 562[4] |
| Emission Max (nm) | ~567[1][2] | ~565 - 572[3][5] | ~570[3] | ~569 - 576[4] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~84,000[1][2] | ~150,000 - 158,000[3][5] | ~150,000[3] | ~150,000[6] |
| Quantum Yield (Φ) | ~0.1[1][2] | ~0.1[3] | ~0.31[3] | Not readily available |
| Brightness (ε x Φ) | ~8,400 | ~15,000[7] | ~46,500[3] | Not readily available |
| Photostability | Good to Robust[7] | Very High[3][7] | Moderate[3] | High |
| pH Sensitivity | Fluorescence may decrease at pH > 8.0[7] | Low[3][7] | Moderate[3] | Stable (pH 4-9) |
Note: Spectral properties can be influenced by the local environment, such as solvent polarity and conjugation to a biomolecule.[1]
Experimental Workflows and Logical Relationships
Visualizing the experimental process is key to successful execution. The following diagrams, generated using Graphviz, illustrate the logical workflow for protein labeling and a decision-making guide for selecting the appropriate dye.
Detailed Experimental Protocols
The following protocols provide a general framework for labeling proteins with maleimide-functionalized dyes and for performing a multiplexed fluorescence imaging experiment. Optimization may be required for specific proteins and experimental setups.
Protocol 1: Protein Labeling with Maleimide Dyes
Materials:
-
Protein of interest with at least one free cysteine residue
-
Maleimide-functionalized fluorescent dye (e.g., TAMRA, Alexa Fluor 555, Cy3, or DyLight 550)
-
Degassed reaction buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5)[8][9]
-
Reducing agent (e.g., TCEP)[10]
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.[8] Briefly vortex to ensure the dye is fully dissolved.
-
-
Conjugation Reaction:
-
While gently stirring or vortexing the protein solution, add the dye stock solution to achieve a 10-20x molar excess of dye to protein.[8][9]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[8][9]
-
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer.
-
-
Degree of Labeling (DOL) Calculation:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of the dye (Amax).
-
Calculate the protein concentration using the following formula:
-
Protein Concentration (M) = [A280 - (Amax × CF280)] / εprotein
-
Where CF280 is the correction factor for the dye's absorbance at 280 nm and εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula:
-
DOL = Amax / (εdye × Protein Concentration (M))
-
Where εdye is the molar extinction coefficient of the dye at its Amax.
-
-
Protocol 2: Multiplexed Fluorescence Imaging
Materials:
-
Microscope slide with fixed and permeabilized cells or tissue
-
Primary antibodies raised in different species targeting the proteins of interest
-
Secondary antibodies conjugated to spectrally distinct fluorescent dyes (e.g., one labeled with TAMRA and another with Alexa Fluor 555)
-
Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)
-
Wash buffer (e.g., PBS with 0.1% Triton X-100)
-
Antifade mounting medium with DAPI
-
Fluorescence microscope with appropriate filter sets for each fluorophore
Procedure:
-
Blocking:
-
Incubate the slide with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies to their optimal concentrations in blocking buffer.
-
Incubate the slide with the primary antibody cocktail overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the slide three times for 5 minutes each with wash buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibodies in blocking buffer.
-
Incubate the slide with the secondary antibody cocktail for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the slide three times for 5 minutes each with wash buffer, protected from light.
-
-
Mounting:
-
Mount the slide with antifade mounting medium containing DAPI to counterstain the nuclei.
-
-
Imaging:
-
Image the slide using a fluorescence microscope equipped with filter sets that are optimized to excite each fluorophore and collect its emission with minimal spectral overlap.[13] Acquire images for each channel sequentially to prevent bleed-through.
-
Conclusion
The selection of spectrally similar dyes to this compound for multiplexing experiments requires careful consideration of their photophysical properties and the specific demands of the application. While Alexa Fluor 555 offers superior photostability, Cy3 provides a brighter signal, and DyLight 550 presents a robust alternative.[3][7] By leveraging the quantitative data and detailed protocols provided in this guide, researchers can make informed decisions to design and execute successful multiplexed fluorescence experiments, ultimately leading to more comprehensive and insightful data.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 5-isomer (A270322) | Antibodies.com [antibodies.com]
- 3. benchchem.com [benchchem.com]
- 4. Spectrum [DyLight 550] | AAT Bioquest [aatbio.com]
- 5. Invitrogen Alexa Fluor 555 C2 Maleimide 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.fi]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. biotium.com [biotium.com]
- 13. Multicolor Microscopy: The Importance of Multiplexing | Learn & Share | Leica Microsystems [leica-microsystems.com]
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to TAMRA Maleimide Disposal
For researchers and professionals in the dynamic fields of scientific research and drug development, the proper management and disposal of chemical reagents like TAMRA (Tetramethylrhodamine) maleimide (B117702) is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of TAMRA maleimide, ensuring compliance with safety standards and fostering a secure research environment.
While some safety data sheets (SDS) may classify this compound as not hazardous, it is imperative to handle it with care to mitigate potential risks such as skin, eye, and respiratory tract irritation.[1] The maleimide functional group, in particular, is known to be reactive and potentially hazardous.[1] Therefore, all waste containing this compound should be treated as hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound, it is mandatory to be equipped with the appropriate personal protective equipment.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles with side-shields. A face shield may be necessary if there is a splash hazard.[1] | To protect eyes from splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] | To prevent skin contact with the chemical.[1] |
| Body Protection | A long-sleeved laboratory coat.[1] | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | A suitable respirator should be used if there is a risk of generating airborne dust or aerosols.[1] | To prevent inhalation of the chemical, especially when handling the powder form.[1] |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance. Do not dispose of this compound or its solutions down the drain.[1]
1. Deactivation of Reactive Maleimide (Recommended)
To minimize the reactivity of the maleimide waste, it is best practice to deactivate it by reacting it with an excess of a thiol-containing compound.[1]
-
Prepare a Quenching Solution: Prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Reaction: In a designated chemical waste container, add the this compound waste to a 10-fold molar excess of the quenching solution.[1][2]
-
Incubation: Gently mix the solution and allow the reaction to proceed for at least 2 hours at room temperature to ensure the complete deactivation of the maleimide group.[1]
2. Waste Segregation and Collection
Proper segregation of waste streams is crucial for safe disposal.
-
Unused Solid this compound: Keep in its original, sealed container and label it as "Hazardous Waste: Unused this compound".[1]
-
Deactivated Liquid Waste: Collect the deactivated solution in a clearly labeled, sealed, and chemically compatible waste container. Label it as "Hazardous Waste: Deactivated this compound with [Name of Quenching Agent]".[1]
-
Contaminated Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed waste container.[1] Label this container as "Hazardous Waste: this compound contaminated debris".[1]
3. Storage and Final Disposal
-
Storage: Store all hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1][3]
-
Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2][4]
4. Empty Containers
-
The original container of this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[5]
-
After triple-rinsing and allowing the container to air-dry in a fume hood, the label should be defaced, and the container can then be disposed of as regular laboratory waste, in accordance with your institution's policies.[1]
Spill Management
In the event of a spill, adhere to the following protocol:
-
Evacuate and Secure: Evacuate non-essential personnel and ensure the area is well-ventilated.[2]
-
Wear PPE: Don the appropriate personal protective equipment.[2]
-
Containment: For liquid spills, absorb with an inert material like vermiculite (B1170534) or sand.[1] For solid spills, carefully sweep up the material to avoid creating dust.[1]
-
Cleanup: Collect the spilled material and any contaminated absorbent into a sealed container and label it as hazardous waste.[1][2]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., alcohol) followed by washing with soap and water.[1] Collect all cleaning materials for disposal as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for Handling TAMRA Maleimide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive fluorescent dyes like TAMRA (Tetramethylrhodamine) maleimide (B117702). While some supplier Safety Data Sheets (SDS) may not classify TAMRA maleimide as a hazardous substance, it is crucial to handle it with care to prevent potential skin, eye, and respiratory irritation.[1] This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), safe handling protocols, and disposal procedures to minimize exposure and ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when working with this compound to prevent direct contact and inhalation.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles with side-shields. A face shield may be necessary if there is a significant splash hazard.[1] | To protect eyes from splashes and airborne particles.[1] |
| Hand Protection | Nitrile protective gloves. Gloves should be inspected before use and changed immediately if contaminated.[1] | To prevent skin contact with the chemical.[1] |
| Body Protection | A long-sleeved laboratory coat, fully buttoned. Impervious clothing is also recommended.[1][2] | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | A suitable respirator should be used when there is a risk of generating airborne dust or aerosols, particularly when handling the powdered form.[1][2] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1] | To prevent inhalation of the chemical.[1] |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot.[1] | To protect feet from spills.[1] |
Operational Plan: Safe Handling Protocol
A systematic approach is essential for safely handling this compound.
1. Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[1]
-
Verify that an emergency eyewash station and safety shower are readily accessible.[1][2]
-
Assemble all necessary materials and equipment before you begin.
-
Don all required PPE as specified in the table above.[1]
2. Handling the Compound:
-
This compound is typically a dark-colored solid.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Prevent the formation of dust when handling the powdered form.[1]
-
Weigh and prepare solutions of the compound within a chemical fume hood.[1]
-
This compound is soluble in anhydrous organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][3] It has poor solubility in aqueous buffers.[3]
3. Storage:
-
Long-term (up to 12 months): Store at -20°C in the dark and protected from moisture. Desiccation is recommended.[1][4]
-
Short-term transport (up to 3 weeks): Can be transported at room temperature.[1]
-
In solution: Aliquot and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1][2] Protect from light.[1]
Experimental Protocol: Protein Labeling with this compound
This protocol outlines a general procedure for labeling proteins with this compound, incorporating safety and handling best practices.
1. Prepare Protein Solution:
-
Dissolve the protein to be labeled in a thiol-free reaction buffer (e.g., PBS, HEPES) at a pH between 6.5 and 7.5.[5][6]
-
If the protein contains disulfide bonds, reduce them using a reducing agent like TCEP.[3][5]
2. Prepare Dye Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[3][6]
3. Perform the Labeling Reaction:
-
In a chemical fume hood, add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring.[3][6]
-
Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.[3][6]
4. Quench the Reaction:
-
Stop the reaction by adding a quenching agent, such as L-cysteine or 2-mercaptoethanol, to react with any excess maleimide.[5][6]
5. Purify the Conjugate:
-
Remove unreacted dye and quenching reagent using size-exclusion chromatography, dialysis, or a spin desalting column.[5][7]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
